molecular formula C14H25NO4 B1500614 (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid CAS No. 1228542-19-5

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

カタログ番号: B1500614
CAS番号: 1228542-19-5
分子量: 271.35 g/mol
InChIキー: ADXRJYZTIHABDG-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670451
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228542-19-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid: Properties and Applications

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and medicinal drug discovery. Its unique structure, featuring a cycloheptyl moiety and a tert-butoxycarbonyl (Boc) protected amine, provides researchers with a versatile tool for designing complex molecules with tailored properties. The bulky, lipophilic cycloheptyl group is particularly valuable for introducing conformational constraints and enhancing metabolic stability in peptide-based drugs and other bioactive compounds.[1] The Boc protecting group allows for selective manipulation of the molecule's reactive sites, making it an indispensable component in multi-step syntheses, especially in solid-phase peptide synthesis.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, analysis, and applications for professionals in research and drug development.

Chemical Identity and Structure

Correctly identifying this chiral building block is fundamental for its application. It is characterized by a central alpha-carbon bonded to a carboxylic acid, a Boc-protected amine, a hydrogen atom, and a seven-membered cycloheptyl ring.

  • Systematic Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid[2]

  • Common Synonyms : (S)-N-Boc-cycloheptylglycine, (2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[2]

  • CAS Number : 1228542-19-5[3][4][5]

  • Molecular Formula : C₁₄H₂₅NO₄[1][2][4][5]

  • Molecular Weight : 271.35 g/mol [1][4][6]

Caption: Plausible synthetic workflow for the target compound.

Purification: Purification is typically achieved via recrystallization or silica gel column chromatography. The choice of solvent for recrystallization depends on the compound's solubility profile. For chromatography, a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid is often employed to ensure the carboxylic acid remains protonated and elutes effectively.

Spectroscopic and Analytical Characterization

Analytical techniques are crucial for confirming the structure and purity of the final product. The expected data from key spectroscopic methods are outlined below.

TechniqueExpected Characteristics
¹H NMR ~9-12 ppm: Broad singlet, 1H (carboxylic acid proton). ~5-6 ppm: Broad signal, 1H (N-H proton). ~4.0-4.5 ppm: Multiplet, 1H (α-proton). ~1.0-2.0 ppm: Complex multiplets, 13H (cycloheptyl protons). ~1.45 ppm: Singlet, 9H (tert-butyl protons). A certificate of analysis confirms the ¹H NMR spectrum is consistent with the structure. [7]
FT-IR ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~3300-3400 cm⁻¹: N-H stretch. ~1700-1725 cm⁻¹: C=O stretch (carboxylic acid). ~1680-1700 cm⁻¹: C=O stretch (carbamate).
Mass Spec ESI-MS: Predicted m/z for [M+H]⁺: 272.18562; [M+Na]⁺: 294.16756; [M-H]⁻: 270.17106. [2]
Purity Typically ≥97-98% as determined by NMR or HPLC. [3][7]
Optical Rotation A specific rotation value of +12.2° has been reported (c=1.00g/100ml in Methanol), confirming the (S)-enantiomer. [7]

Reactivity and Chemical Behavior

The utility of this compound in synthesis stems from the distinct reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.

A. Boc Group Deprotection The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its facile, orthogonal removal. It is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to liberate the free amine.

G cluster_0 Boc-Protected Amino Acid cluster_1 Deprotection Conditions cluster_2 Products start R-NH-Boc acid Strong Acid (e.g., TFA) start->acid Reaction amine R-NH₃⁺ acid->amine co2 CO₂ acid->co2 isobutylene Isobutylene acid->isobutylene

Sources

Spectroscopic & Structural Elucidation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-proteinogenic amino acid derivative featuring a cycloheptyl moiety. Such alpha-amino acids with bulky, lipophilic side chains are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules. The cycloheptyl group can impart unique conformational constraints and improve metabolic stability or receptor binding affinity compared to natural amino acid residues.

Accurate and unambiguous structural characterization is the bedrock of chemical synthesis and drug discovery. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

It is important to note that while direct experimental spectra for this specific cycloheptyl derivative are not widely published, a wealth of data exists for structurally analogous N-Boc protected amino acids. This guide will leverage data from the closely related (S)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid and established principles of spectroscopy to present a robust, predictive analysis of the title compound.[1][2][3] The methodologies and interpretations provided herein are designed to be a self-validating framework for researchers working with this and similar molecules.

Molecular Structure & Key Features

The structure combines a chiral alpha-carbon, a carboxylic acid, an N-tert-butoxycarbonyl (Boc) protecting group, and a seven-membered cycloheptyl ring. Each of these features yields a distinct spectroscopic signature.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; CDCl₃ is excellent for general structure, while DMSO-d₆ is preferred if exchangeable protons (NH and COOH) are of key interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the complex cycloheptyl signals).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Use a spectral width of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted NMR Data & Interpretation

The following data is predicted based on the analysis of similar N-Boc protected amino acids.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, δ in ppm)

Assignment Predicted ¹H Chemical Shift (δ) Multiplicity Predicted ¹³C Chemical Shift (δ) Rationale & Causality
Boc Group (-C(CH₃)₃) ~1.45Singlet (s)~28.39 equivalent protons result in a strong singlet. The quaternary carbon is shielded.
Boc Group (-C(CH₃)₃) --~80.0The quaternary carbon attached to oxygen is significantly deshielded by the electronegative oxygen atoms.
Cycloheptyl Protons (-CH₂-) ~1.20 - 1.90Multiplet (m)~26.0 - 35.0The 12 methylene protons of the cycloheptyl ring will appear as a complex, overlapping multiplet due to conformational flexibility and similar chemical environments.
Cycloheptyl Proton (-CH-) ~2.00 - 2.20Multiplet (m)~40.0 - 45.0The methine proton at the point of attachment (C1') is deshielded relative to the other ring protons.
Alpha Proton (α-CH) ~4.20 - 4.40Doublet (d)~58.0 - 62.0Deshielded by the adjacent nitrogen and carbonyl group. It will be coupled to the NH proton, appearing as a doublet.
Amide Proton (-NH-) ~5.00 - 5.50Doublet (d)-Broad signal, coupled to the α-CH. Its chemical shift is solvent and concentration-dependent.
Boc Carbonyl (-C=O) --~155.5Typical chemical shift for a carbamate carbonyl carbon.
Carboxylic Acid Proton (-COOH) ~9.00 - 12.00Broad Singlet (br s)-Highly deshielded and typically a broad signal due to hydrogen bonding and chemical exchange. May not be observed in MeOD.
Carboxylic Acid Carbonyl (-C=O) --~175.0 - 178.0Characteristic chemical shift for a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

Predicted IR Data & Interpretation

The IR spectrum will provide clear evidence for the N-H, C=O, and O-H functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance & Interpretation
~3300N-H StretchAmide (-NH)A moderately intense, sharp peak confirming the presence of the secondary amide in the Boc group.
2800 - 3200O-H StretchCarboxylic Acid (-COOH)A very broad and strong absorption band, often obscuring the C-H stretches. This is a hallmark of the hydrogen-bonded carboxylic acid dimer.
2850 - 2960C-H StretchAlkanes (Cycloheptyl, Boc)Strong, sharp peaks corresponding to the sp³ C-H bonds of the cycloheptyl and tert-butyl groups.
~1740C=O StretchCarboxylic Acid (-COOH)A strong, sharp absorption characteristic of the carbonyl in the carboxylic acid group.
~1690C=O StretchCarbamate (-O-C=O-NH-)A strong, sharp absorption for the Boc group carbonyl. This band, along with the ~1740 cm⁻¹ band, confirms the presence of two distinct carbonyl environments.
~1520N-H BendAmide II BandA moderate to strong absorption, confirming the secondary amide structure.
~1160C-O StretchCarbamate / AcidStrong stretching vibrations associated with the C-O bonds in both the carbamate and carboxylic acid moieties.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

    • The mass range should be set to scan from m/z 100 to 500.

    • For structural confirmation, perform tandem MS (MS/MS) on the precursor molecular ion to induce fragmentation and analyze the resulting product ions.

Predicted Mass Spectrometry Data & Interpretation

The molecular formula is C₁₄H₂₅NO₄, with a monoisotopic mass of 271.1783 Da.

Table 3: Predicted Major Ions in ESI-MS

Ion Mode Predicted Ion m/z (Monoisotopic) Interpretation
Positive[M+H]⁺272.1856Protonated molecule. This is often the base peak in positive ESI.
Positive[M+Na]⁺294.1676Sodium adduct, commonly observed.
Positive[M-C₄H₈+H]⁺216.1281Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.[7]
Positive[M-Boc+H]⁺172.1332Loss of the entire Boc group (100 Da), resulting in the protonated free amino acid.
Negative[M-H]⁻270.1711Deprotonated molecule.
Predicted Fragmentation Pathway

The MS/MS fragmentation of the [M+H]⁺ ion is highly diagnostic for N-Boc protected amino acids.

G cluster_0 Loss of Isobutylene (-56.06 Da) cluster_1 Loss of CO₂ (-43.99 Da) cluster_2 Loss of Boc group (-100.07 Da) M_H [M+H]⁺ m/z = 272.18 M_H_isobutylene [M-C₄H₈+H]⁺ m/z = 216.12 M_H->M_H_isobutylene - C₄H₈ M_H_Boc [M-Boc+H]⁺ m/z = 172.13 M_H->M_H_Boc - C₅H₈O₂ M_H_isobutylene_CO2 [C₉H₁₈NO₂]⁺ m/z = 172.13 M_H_isobutylene->M_H_isobutylene_CO2 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

The primary fragmentation pathway involves the facile loss of isobutylene (56 Da) from the tert-butyl group to form a carbamic acid intermediate, which can then lose CO₂ (44 Da) to yield the protonated amino acid fragment at m/z 172.13.[8] Alternatively, a concerted loss of the entire Boc group (100 Da) can lead directly to the same fragment.[7] The presence of these key fragments provides definitive evidence for the N-Boc protected amino acid structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. By combining the predictive power of NMR for the carbon-hydrogen skeleton, the functional group identification capabilities of IR spectroscopy, and the molecular weight and fragmentation analysis from mass spectrometry, researchers can achieve unambiguous characterization. The provided protocols and interpretations, grounded in established scientific principles and data from close structural analogs, offer a reliable workflow for drug development professionals and synthetic chemists.

References

  • Kim, H., Lee, H., & Lee, Y. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2649. [Link]

  • Srinivas, R., Reddy, G. V., & Goud, E. V. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry, 22(21), 3375–3382. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from ResearchGate. [Link]

  • Garner, G. V., Gordon, D. B., Tetler, L. W., & Sedgwick, R. D. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489. [Link]

  • Hayashida, O., Sebo, L., & Rebek, J. Jr. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry, 67(24), 8291–8298. [Link]

  • SpectraBase. (n.d.). N-Boc-2-aminoisobutyric acid. Retrieved from SpectraBase. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]

  • Ohno, H., & Fukumoto, K. (2007). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

  • MCE. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Retrieved from MCE. [Link]

  • Pan, F., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1335-1345. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

Sources

Synthesis and characterization of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis and Characterization of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid

Introduction: The Significance of Non-Canonical Amino Acids in Drug Discovery

Non-canonical amino acids (ncAAs) are pivotal building blocks in modern medicinal chemistry, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics. By introducing novel side chains not found in the 20 proteinogenic amino acids, researchers can enhance metabolic stability, improve receptor binding affinity, and fine-tune the conformational rigidity of peptides. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a prototypical example of such a building block, featuring a bulky, lipophilic cycloheptyl group that can impart unique steric and hydrophobic characteristics to a parent molecule. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal synthon for solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of a robust and well-precedented methodology for the asymmetric synthesis of this target compound, followed by a detailed protocol for its structural and stereochemical characterization. The chosen synthetic strategy, centered on catalytic asymmetric hydrogenation, is selected for its high efficiency, scalability, and exceptional stereocontrol.

Part 1: Asymmetric Synthetic Strategy

The synthesis of a chiral α-amino acid requires a robust method for establishing the stereocenter with high enantiomeric excess (e.e.). While several methods exist, the asymmetric hydrogenation of an N-acyl-α,β-didehydroamino acid precursor stands out as a highly reliable and scalable approach. This strategy leverages well-defined chiral transition metal catalysts to deliver the target stereoisomer with exceptional fidelity.

The causality behind this choice is rooted in efficiency and control. The reaction proceeds under relatively mild conditions, exhibits broad substrate scope, and the catalysts, though precious-metal-based, are effective at very low loadings. The mechanism involves the coordination of the substrate to the chiral metal center, creating a diastereomeric complex that directs the delivery of hydrogen from one face of the double bond, thereby establishing the desired (S)-stereochemistry.

The overall synthetic workflow is depicted below.

G A Cycloheptanecarboxaldehyde B 2-(acetylamino)-3-cycloheptylacrylic acid A->B Erlenmeyer-Plöchl Reaction C (S)-N-acetyl-2-cycloheptylglycine B->C Asymmetric Hydrogenation (Rh-DuPhos catalyst) D (S)-2-amino-2-cycloheptylacetic acid C->D Acylase I Hydrolysis E (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (Target) D->E Boc Protection (Boc Anhydride) G cluster_0 Primary Structure Confirmation cluster_1 Purity & Stereochemistry A 1H & 13C NMR C Chiral HPLC D Elemental Analysis B Mass Spectrometry (HRMS) Target (S)-2-(tert-butoxycarbonylamino)- 2-cycloheptylacetic acid Target->A Target->B Target->C Target->D

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid for Advanced Drug Development

Abstract

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-canonical, protected amino acid that serves as a specialized building block in medicinal chemistry. Its distinct structural features—a stereochemically defined α-carbon, a lipophilic cycloheptyl side chain, and a stable tert-butoxycarbonyl (Boc) protecting group—make it a valuable component for designing peptides and peptidomimetics with enhanced pharmacological properties. The incorporation of such unnatural amino acids is a key strategy for improving metabolic stability, receptor affinity, and bioavailability in next-generation therapeutics.[][2][3] This guide provides a comprehensive overview of its identification, strategic importance, synthesis, and analytical validation, tailored for researchers and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is cataloged under a specific CAS number, distinguishing it from its more common cyclohexyl analogue.

IdentifierValueSource
CAS Number 1228542-19-5[4][5][6]
Molecular Formula C₁₄H₂₅NO₄[6]
Molecular Weight 271.36 g/mol []
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-2-cycloheptylacetic acidN/A
Predicted Boiling Point 422.1±28.0 °C[6]
Predicted Density 1.088±0.06 g/cm³[6]
Storage Conditions Room temperature, dry, under inert gas[6]

Strategic Importance in Medicinal Chemistry

The deliberate inclusion of unnatural amino acids (UAAs) like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a cornerstone of modern drug design.[7] The rationale behind its utility stems from several key principles:

  • Conformational Rigidity and Lipophilicity: The bulky cycloheptyl group introduces steric hindrance and increases the lipophilicity of a peptide backbone. This modification can enforce a specific three-dimensional conformation, which is often crucial for high-affinity binding to a biological target, such as an enzyme active site or a protein-protein interface.[8]

  • Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The introduction of UAA structures that are not recognized by these enzymes can significantly increase the peptide's half-life, leading to improved bioavailability and a more favorable dosing regimen.[3]

  • Expansion of Chemical Diversity: Moving beyond the 20 canonical amino acids provides access to a vast, unexplored chemical space.[4] This allows for the fine-tuning of a drug candidate's properties to overcome challenges like poor permeability or off-target effects.[2]

The subject compound, with its defined stereochemistry and bulky side chain, is an exemplary tool for medicinal chemists aiming to create novel therapeutics with superior "drug-like" properties.[][7]

Reactivity and Application in Synthesis

The primary utility of this compound is as a building block in solid-phase or solution-phase peptide synthesis. The Boc-protected amine allows for controlled, sequential coupling reactions. A specific application is documented in patent WO2021239745A1, where it is used as a key intermediate in the synthesis of novel IL-17a modulators for treating inflammatory diseases.[4][9]

Core Reaction: HATU-Mediated Amide Coupling

The compound is used to form an amide bond with a primary or secondary amine, a fundamental reaction in peptide synthesis. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent is preferred for its high efficiency, fast reaction times, and ability to minimize racemization at the chiral center.[10][11][12]

The mechanism proceeds in a well-defined sequence:

  • Activation: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium intermediate.[13]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester. This ester is highly susceptible to nucleophilic attack.[10][13]

  • Nucleophilic Attack: The target amine attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.[13]

HATU_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Compound (S)-Boc-cycloheptylacetic acid Amine Primary/Secondary Amine (e.g., Intermediate from WO2021239745A1) Activation Carboxylic Acid Activation HATU HATU DIPEA DIPEA (Base) Solvent DMF (Solvent) Coupling Amide Bond Formation Activation->Coupling OAt-active ester intermediate Product Coupled Product (e.g., IL-17a Modulator Precursor) Coupling->Product Purification Purification (Flash Chromatography) Product->Purification Analytical_QC_Workflow cluster_analysis Analytical Techniques cluster_validation Validation Checks Start Synthesized Crude Product HPLC HPLC / Chiral HPLC Start->HPLC NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Purity > 95%? HPLC->Purity Stereo e.e. > 98%? HPLC->Stereo Structure Structure Confirmed? NMR->Structure Identity Correct Mass? MS->Identity End Qualified Building Block for Drug Synthesis Purity->End Structure->End Identity->End Stereo->End

Sources

An In-depth Technical Guide to the Physical Properties of Boc-cycloheptyl-glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for overcoming the inherent limitations of their natural counterparts. These unique building blocks offer a sophisticated toolkit to modulate critical pharmacological parameters, including metabolic stability, receptor affinity, and bioavailability. Among the diverse array of ncAAs, N-tert-butoxycarbonyl (Boc)-protected cycloalkyl amino acids are of significant interest. The cycloalkyl moiety introduces conformational constraints and increased lipophilicity, which can profoundly influence the bioactivity of a peptide.

This guide provides an in-depth technical overview of the physical properties of Boc-cycloheptyl-glycine, a valuable yet less-characterized ncAA. Due to the limited availability of specific experimental data for the cycloheptyl derivative, this document will leverage established data for the closely related and well-documented Boc-cyclohexyl-glycine as a primary reference point, while highlighting the anticipated impact of the larger cycloheptyl ring. This approach, rooted in principles of chemical analogy, provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound.

Physicochemical Properties: A Comparative Analysis

The physical properties of Boc-cycloheptyl-glycine are fundamental to its handling, reactivity, and incorporation into larger molecules. The following table summarizes these properties, drawing a comparison with its cyclohexyl analog to provide a practical reference.

PropertyBoc-cycloheptyl-glycineBoc-cyclohexyl-glycine (D/L-isomers)Causality and Field-Proven Insights
Molecular Formula C₁₄H₂₅NO₄C₁₃H₂₃NO₄[1][2][3]The additional methylene group in the cycloheptyl ring accounts for the difference.
Molecular Weight 271.35 g/mol 257.33 g/mol [1][2][3]A direct consequence of the larger cycloalkyl ring. This must be accounted for in all stoichiometric calculations.
Appearance White to off-white solid (predicted)White to off-white powder or lumps[2][3]The solid-state nature is typical for protected amino acids of this size.
Melting Point Not availableD-isomer: 75 °C; L-isomer: 94-96 °C[2][4]The melting point will be influenced by crystal packing. The greater conformational flexibility of the cycloheptyl ring may lead to a different, likely higher, melting point compared to the D-isomer of the cyclohexyl analog.
Solubility Predicted to be soluble in Chloroform, Dichloromethane, DMSO, Ethyl AcetateSoluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[4][5]The bulky, non-polar cycloalkyl and Boc groups dominate the molecule's character, leading to good solubility in common organic solvents.
Optical Rotation Not availableD-isomer: [α]²⁰/D = -12.3 ± 2º (c=1 in MeOH); L-isomer: [α]²⁰/D = +11 ± 2º (c=1.1 in MeOH)[2][3]The specific rotation is dependent on the stereochemistry at the α-carbon. The magnitude may differ slightly for the cycloheptyl derivative due to conformational effects.

Synthesis and Purification: A Validating Workflow

The synthesis of Boc-cycloheptyl-glycine follows a well-established protocol for the N-protection of amino acids. The robustness of this procedure ensures a high-purity product, which is critical for subsequent applications such as peptide synthesis.

Synthesis Protocol: N-tert-butoxycarbonylation

This protocol describes the reaction of cycloheptyl-glycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Dissolution: Dissolve cycloheptyl-glycine in a 1:1 mixture of dioxane and water.

  • Basification: Adjust the pH of the solution to 9.0-10.0 with a suitable base, such as sodium hydroxide. This deprotonates the amino group, rendering it nucleophilic.

  • Addition of Boc₂O: Add Boc₂O (1.1 equivalents) to the solution while maintaining the pH with the base. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like hexane to remove unreacted Boc₂O.

  • Acidification: Carefully acidify the aqueous layer to a pH of 2.0-3.0 with a cold, dilute acid (e.g., 1M HCl). This protonates the carboxylic acid, causing the product to precipitate.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation A Cycloheptyl-glycine in dioxane/water B Adjust pH to 9.0-10.0 A->B C Add Boc₂O B->C D Reaction Monitoring (TLC) C->D E Hexane Wash D->E Reaction Complete F Acidify to pH 2.0-3.0 E->F G Filtration & Drying F->G H Pure Boc-cycloheptyl-glycine G->H

Caption: Workflow for the synthesis of Boc-cycloheptyl-glycine.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the identity and purity of Boc-cycloheptyl-glycine. The following sections detail the standard methodologies employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is effective.

  • Detection: UV detection at 214 nm and 280 nm.

  • Expected Outcome: A single major peak indicates high purity. The increased lipophilicity of the cycloheptyl group compared to smaller alkyl side chains will result in a longer retention time.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

  • Ionization Mode: Both positive and negative ion modes can be used.

  • Expected Ions:

    • Positive Mode: [M+H]⁺, [M+Na]⁺

    • Negative Mode: [M-H]⁻

  • Calculated Masses for C₁₄H₂₅NO₄:

    • [M+H]⁺: 272.18

    • [M+Na]⁺: 294.16

    • [M-H]⁻: 270.17

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to see characteristic signals for the Boc group (a singlet at ~1.4 ppm), the α-proton (a doublet or multiplet), and a complex series of multiplets for the cycloheptyl protons.

  • ¹³C NMR: Distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α-carbon, and the carbons of the cycloheptyl ring are expected.

Analytical_Workflow A Synthesized Product B Purity Assessment (HPLC) A->B C Identity Confirmation (Mass Spectrometry) A->C D Structural Elucidation (NMR) A->D E Validated Boc-cycloheptyl-glycine B->E C->E D->E

Caption: Analytical workflow for the characterization of Boc-cycloheptyl-glycine.

Conclusion: A Versatile Building Block for Advanced Therapeutics

Boc-cycloheptyl-glycine represents a valuable addition to the medicinal chemist's toolbox. Its unique cycloheptyl moiety offers a means to fine-tune the conformational properties and lipophilicity of peptides, potentially leading to enhanced therapeutic profiles. While specific experimental data for this compound remains sparse, a thorough understanding of its physicochemical properties can be confidently extrapolated from its well-characterized cyclohexyl analog. The robust and validated workflows for synthesis and analysis presented in this guide provide a clear path for the successful implementation of Boc-cycloheptyl-glycine in pioneering drug discovery and development programs.

References

  • CORTEX BIOCHEM. Boc-D-Cyclohexyl Glycine. [Link]

  • eBiostore.com. Boc-D-Cyclohexyl Glycine. [Link]

  • Xinchem. China BOC-D-Cyclohexyl glycine(CAS# 70491-05-3) Manufacturer and Supplier. [Link]

Sources

A Technical Guide to the Solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, an N-Boc protected amino acid derivative. While direct, quantitative solubility data for this specific compound is not extensively published, this guide synthesizes information from analogous structures and established physicochemical principles to provide a robust framework for its application in research and development. We will explore the theoretical underpinnings of its solubility, present qualitative and estimated quantitative data in a range of common organic solvents, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to be a practical resource for scientists working on the synthesis, purification, and formulation of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation. For a non-proteinogenic amino acid derivative like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, understanding its solubility in various organic solvents is paramount for several key processes:

  • Reaction Kinetics and Purity: The choice of solvent for its synthesis directly impacts reaction rates, yield, and the impurity profile.

  • Purification and Isolation: Efficient crystallization and chromatography, essential for achieving high purity, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation: For preclinical and clinical studies, the ability to formulate the compound in appropriate delivery vehicles is dictated by its solubility.

The molecule in focus, (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, possesses a unique combination of a bulky, non-polar cycloheptyl group, a polar carboxylic acid, and a sterically hindered N-tert-butoxycarbonyl (Boc) protecting group. This trifecta of functional groups results in a nuanced solubility profile that requires careful consideration.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent.

Key Molecular Features Influencing Solubility:

  • N-Boc Group: The tert-butoxycarbonyl group is a bulky, non-polar moiety that contributes to the compound's solubility in less polar organic solvents.[1] Its presence also introduces steric hindrance, which can affect crystal lattice energy and, consequently, solubility.[1]

  • Cycloheptyl Group: This large, non-polar cycloalkane ring significantly enhances the lipophilicity of the molecule, favoring solubility in non-polar and weakly polar solvents.

  • Carboxylic Acid Group: This functional group is capable of hydrogen bonding, both as a donor (O-H) and an acceptor (C=O). This allows for strong interactions with polar protic and aprotic solvents.

  • Amide Linkage: The amide group within the Boc protecting group can also participate in hydrogen bonding as an acceptor.

The overall solubility will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from the formation of solute-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Due to the absence of specific published quantitative data for (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, the following table provides a qualitative and estimated quantitative solubility profile based on the behavior of structurally similar Boc-protected amino acids and cycloalkyl carboxylic acids.[2]

SolventSolvent TypePredicted Qualitative SolubilityEstimated Solubility Range (at 25°C)Rationale
Methanol Polar ProticHigh> 100 mg/mLThe carboxylic acid group can form strong hydrogen bonds with methanol.
Ethanol Polar ProticHigh> 100 mg/mLSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
Isopropanol Polar ProticModerate20 - 80 mg/mLIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Acetone Polar AproticHigh> 100 mg/mLA strong hydrogen bond acceptor that can interact with the carboxylic acid.
Acetonitrile Polar AproticModerate10 - 50 mg/mLLess polar than acetone, leading to slightly lower solubility.
Dichloromethane (DCM) Weakly PolarHigh> 100 mg/mLThe overall lipophilicity of the molecule favors solubility in DCM.
Ethyl Acetate Weakly PolarHigh> 80 mg/mLA good solvent for many organic compounds with a balance of polarity.
Tetrahydrofuran (THF) Polar AproticHigh> 100 mg/mLAn excellent solvent for a wide range of organic molecules.
Toluene Non-polarLow to Moderate5 - 30 mg/mLThe large non-polar groups will drive some solubility, but the polar carboxylic acid will limit it.
Hexanes/Heptane Non-polarVery Low< 1 mg/mLThe polar carboxylic acid group makes it poorly soluble in aliphatic hydrocarbons. Often used as an anti-solvent for crystallization.
Dimethylformamide (DMF) Polar AproticVery High> 200 mg/mLA powerful polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High> 200 mg/mLA highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[3]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[4][5]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent in a vial. prep2 Seal vials tightly. prep1->prep2 equil1 Place vials in a temperature-controlled shaker. prep2->equil1 equil2 Agitate for 24-72 hours to ensure equilibrium. equil1->equil2 sep1 Centrifuge the vials to pellet undissolved solid. equil2->sep1 sep2 Carefully withdraw the supernatant. sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter. sep2->sep3 anal1 Dilute the filtered sample to a known concentration. sep3->anal1 anal2 Analyze by a validated HPLC-UV method. anal1->anal2 anal3 Quantify against a standard calibration curve. anal2->anal3

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested. Add an excess amount of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid to each vial, ensuring that a significant amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[6]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no particulate matter is transferred, filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial.[4]

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Alternative High-Throughput Methods

For early-stage drug discovery where sample availability is limited, kinetic solubility methods can be employed.[6] These methods, often performed in 96-well plates, involve adding a concentrated stock solution of the compound in a solvent like DMSO to an aqueous or organic medium and measuring the point at which precipitation occurs, typically via turbidimetry or nephelometry.[3][6] While faster, kinetic solubility values are generally higher than thermodynamic solubility and should be interpreted with this in mind.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.[7]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

  • pH (for aqueous-organic mixtures): If working with solvent mixtures containing water, the pH can significantly impact the solubility of a compound with an acidic or basic functional group.[7]

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, we have presented a predicted solubility profile to guide solvent selection. Furthermore, a detailed, validated experimental protocol for the accurate determination of thermodynamic solubility has been outlined. For researchers and drug development professionals, a thorough understanding and precise measurement of solubility are indispensable for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • solubility experimental methods.pptx. Slideshare.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. SciSpace.
  • BOC-Amino Acids. BOC Sciences.
  • Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. (2018-05-16).
  • Physical and chemical properties of Boc-protected amino acids. Benchchem.
  • Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Semantic Scholar.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid. Echemi.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (2S)-2-(tert-Butoxycarbonylamino)-2-cyclohexyl-acetic acid. Apollo Scientific.
  • 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Sigma-Aldrich.
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem - NIH.
  • Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide. Benchchem.

Sources

An In-Depth Technical Guide to the Discovery and Significance of Cycloalkyl Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids has become a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties beyond the scope of the 20 proteinogenic building blocks. Among these, cycloalkyl amino acids (CAAs) have emerged as a powerful tool for imposing conformational constraint, a strategy that profoundly influences a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of CAAs. We will explore the fundamental principles of conformational restriction, detail robust synthetic methodologies, and present case studies of CAAs in successful drug discovery campaigns. The causality behind experimental choices and the tangible benefits of these unique structural motifs in optimizing lead compounds will be a central focus.

The Rationale for Rigidity: Why Conformational Constraint Matters

Peptides and small molecules often possess significant conformational flexibility, existing as an ensemble of interconverting shapes in solution.[1] While this flexibility is crucial for some biological processes, it can be a major liability in drug design. When a flexible molecule binds to its biological target, it must adopt a specific, "bioactive" conformation. This process is entropically unfavorable, as the molecule loses a significant degree of rotational freedom, which must be compensated for by the binding enthalpy.

The core principle behind using CAAs is to pre-organize the molecule into a conformation that is closer to the required bioactive shape.[2][3] By incorporating a cyclic moiety onto the amino acid backbone or side chain, the number of low-energy conformations is drastically reduced. This strategy offers several key advantages:

  • Enhanced Potency and Selectivity: By reducing the entropic penalty of binding, the overall binding affinity (potency) for the target receptor can be significantly increased.[4] Furthermore, a rigid conformation can be tailored to fit a specific receptor subtype with high fidelity, minimizing off-target effects and improving selectivity.

  • Increased Metabolic Stability: The peptide backbone is susceptible to cleavage by proteases. The steric bulk and unnatural conformation imposed by a cycloalkyl group can effectively shield the adjacent amide bonds from enzymatic recognition and degradation, thereby extending the molecule's in vivo half-life.[5]

  • Improved Pharmacokinetic Properties: The introduction of a C(sp³)-rich cycloalkyl ring increases the three-dimensionality and can modulate lipophilicity. This can lead to improved cell permeability and oral bioavailability, critical hurdles in the development of peptide-based therapeutics.[6][7]

The Landscape of Cycloalkyl Amino Acids

CAAs can be broadly categorized by the point of cyclization. The most common involve a cycloalkyl group as the side chain, such as Cyclopropylglycine (Cpg), Cyclobutylglycine (Cbg), Cyclopentylglycine (Cpg), and Cyclohexylglycine (Chg). These directly influence the local conformation and interactions within a binding pocket.

Data Presentation: Physicochemical Properties of Representative CAAs

The table below summarizes key properties of common CAAs compared to the natural amino acid Alanine, illustrating the impact of the cycloalkyl moiety.

Amino AcidMolecular FormulaMolecular Weight ( g/mol )Rotatable BondsFraction of sp³ Carbons (Fsp³)
L-AlanineC₃H₇NO₂89.0910.67
L-CyclopropylglycineC₅H₉NO₂115.1320.80
L-CyclobutylglycineC₆H₁₁NO₂129.1620.83
L-CyclopentylglycineC₇H₁₃NO₂143.1820.86
L-CyclohexylglycineC₈H₁₅NO₂157.2120.88

Data compiled from PubChem.[8]

Synthetic Strategies: Building the Constrained Scaffolds

The synthesis of enantiomerically pure CAAs is a critical challenge that has been met with a variety of innovative chemical methods. The choice of strategy often depends on the desired ring size and substitution pattern.

Visualization: General Synthetic Paradigms

This diagram illustrates common high-level approaches to CAA synthesis. The key is the strategic formation of the cyclic structure and the stereocontrolled introduction of the amine functionality.

G cluster_0 Starting Materials cluster_1 Key Cyclization / Functionalization Reactions cluster_2 Intermediate & Final Product Start_Alkene Alkenes Carbene Carbene / Ylide Addition Start_Alkene->Carbene e.g., Simmons-Smith Michael Asymmetric Michael Addition Start_Alkene->Michael e.g., Nitroalkenes Start_Ester Esters / Amides Kulinkovich Kulinkovich Cyclopropanation Start_Ester->Kulinkovich Start_Aldehyde Cycloalkanecarbaldehydes Strecker Strecker Reaction Start_Aldehyde->Strecker Protected_CAA Protected Cycloalkyl Amino Acid Carbene->Protected_CAA Kulinkovich->Protected_CAA Strecker->Protected_CAA Michael->Protected_CAA Followed by reduction & functional group manipulation G Start Identify Lead Peptide (Flexible, Low Stability) Hypothesis Hypothesize Bioactive Conformation Start->Hypothesis Design Design Analogs with CAAs to Mimic Hypothesis Hypothesis->Design Synthesis Synthesize CAA Monomers & Peptide Analogs Design->Synthesis Assay In Vitro Assays (Binding, Function, Stability) Synthesis->Assay Data Analyze SAR Data Assay->Data Data->Design Iterative Optimization PK In Vivo PK/PD Studies (for Promising Candidates) Data->PK Select Candidate Optimized Optimized Clinical Candidate PK->Optimized

Sources

A Technical Guide to the Stereochemistry of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in modern medicinal chemistry. Its structural motif, featuring a bulky cycloheptyl group attached to the α-carbon, imparts unique conformational constraints and lipophilicity to parent molecules.[1] These characteristics are highly desirable in the design of peptide and peptidomimetic therapeutics, where they can influence binding affinity, metabolic stability, and pharmacokinetic profiles.[1] The absolute configuration at the chiral center is paramount, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological properties.[2][3][4] This guide provides an in-depth technical overview of the stereospecific synthesis and rigorous analytical characterization required to ensure the stereochemical integrity of this valuable synthetic intermediate.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid presents a significant chemical challenge. The primary goal is to control the formation of the single desired stereoisomer, avoiding the creation of a racemic mixture that would necessitate subsequent, often inefficient, separation steps. Two principal strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution is a classical method that involves the separation of a racemic mixture into its individual enantiomers.[5] While this approach can be effective, it inherently results in a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[5]

A common resolution technique involves the formation of diastereomeric salts.[5] The racemic 2-amino-2-cycloheptylacetic acid is reacted with a chiral resolving agent, such as a chiral amine like (R)-1-phenylethylamine or a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[5] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically enriched amino acid, which is then protected with the tert-butoxycarbonyl (Boc) group.

Asymmetric Synthesis

Modern synthetic efforts increasingly favor asymmetric synthesis, which aims to create the desired enantiomer directly.[5] This approach is more atom-economical and can provide higher yields of the target molecule.

One powerful method involves the use of chiral auxiliaries. For instance, a chiral sulfinamide can be condensed with a ketone precursor, such as a 4-oxocyclohexanecarboxylate, to create an intermediate where subsequent reduction is directed to a specific face of the molecule, thereby establishing the desired stereochemistry with high selectivity.[6] Following the stereoselective reduction, the auxiliary can be cleaved under acidic conditions, and the resulting amine is then protected.[6]

Another prominent strategy is enantioselective catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product.[7] For the synthesis of cycloalkyl amino acids, methods like the organocatalyzed intramolecular Michael addition can be employed to construct the carbocyclic ring with high stereocontrol.[7]

The logical flow for a generalized asymmetric synthesis is depicted below:

Asymmetric_Synthesis_Workflow Start Achiral Precursor (e.g., Cycloheptanone derivative) Reaction1 Asymmetric Reaction (e.g., with Chiral Auxiliary or Catalyst) Start->Reaction1 1. Introduce Chirality Intermediate Chiral Intermediate (High Diastereomeric/Enantiomeric Excess) Reaction1->Intermediate Deprotection Auxiliary Cleavage / Functional Group Manipulation Intermediate->Deprotection 2. Unmask Core Boc_Protection Boc Protection (Boc)2O, Base Deprotection->Boc_Protection 3. N-Protection Final_Product (S)-Boc-Cycloheptylglycine Boc_Protection->Final_Product

Caption: Generalized workflow for the asymmetric synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the absolute stereochemistry and determine the enantiomeric purity of the final compound. Control of chiral purity is a critical quality attribute in the manufacturing of therapeutic peptides and other pharmaceuticals to mitigate risks from diastereomeric impurities.[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity or enantiomeric excess (e.e.) of N-protected amino acids.[4] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A (e.g., CHIROBIOTIC T, CHIROBIOTIC R), are highly effective for separating Boc-protected amino acids.[8] Polysaccharide-based CSPs (e.g., CHIRALPAK series) are also widely used.[2][3]

  • Mobile Phase: For Boc-amino acids, a reversed-phase mode is often the most viable choice.[8] This typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate), which is compatible with LC-MS analysis.[8]

  • Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL). A racemic standard is also analyzed to confirm the elution order of the (S) and (R) enantiomers.[4]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

The following diagram illustrates the analytical workflow for quality control:

QC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Verification Sample Synthesized Batch of (S)-Boc-Cycloheptylglycine Dissolution Dissolve in Mobile Phase (e.g., Methanol) Sample->Dissolution Standard Racemic Standard (DL)-Boc-Cycloheptylglycine Standard->Dissolution Injection Inject onto Chiral Column Dissolution->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Integration Integrate Peak Areas (S- and R-enantiomers) Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation Specification Compare to Specification (e.g., >99.5% e.e.) Calculation->Specification Pass Pass Specification->Pass Pass Fail Fail Specification->Fail Fail

Caption: Quality control workflow for determining the enantiomeric purity of (S)-Boc-cycloheptylglycine via chiral HPLC.

Other Analytical Techniques

While chiral HPLC is the primary method for quantitative purity assessment, other techniques are used for structural confirmation and qualitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct connectivity of atoms and the presence of both the Boc protecting group and the cycloheptyl moiety.

  • Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the compound.[9] LC-MS combines the separation power of HPLC with the detection capabilities of MS, offering high sensitivity and structural confirmation.[]

  • Polarimetry: Measures the optical rotation of a solution of the compound. While a pure enantiomer will rotate plane-polarized light, this method is less precise for quantitative enantiomeric excess determination compared to chiral chromatography.

Representative Analytical Data
ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms chemical identity and structural integrity.
Identity Mass SpectrometryConforms to molecular weight [M+H]⁺, [M+Na]⁺, etc.[9]Confirms molecular formula.
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e.Ensures stereochemical integrity, critical for pharmacological applications.[2][3]
Chemical Purity HPLC (Achiral)≥ 98%Quantifies non-enantiomeric impurities.

Applications in Drug Discovery

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is not merely a laboratory curiosity; it is a key component in the synthesis of complex therapeutic agents. The incorporation of this unnatural amino acid can significantly enhance the properties of a drug candidate.

The cycloheptyl group provides steric bulk, which can be used to:

  • Probe Binding Pockets: The defined size and shape of the cycloheptyl group can optimize interactions within the binding site of a target protein or enzyme.

  • Increase Lipophilicity: Enhancing the molecule's fat-solubility can improve its ability to cross cell membranes and potentially the blood-brain barrier.

  • Improve Metabolic Stability: The bulky side chain can shield the peptide backbone from enzymatic degradation, thereby increasing the drug's half-life in the body.

This building block is particularly valuable in the development of peptidomimetics, compounds that are designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] Its use is a prime example of how strategic organic synthesis enables the creation of novel drug molecules with tailored pharmacological profiles.[][]

Conclusion

The stereochemistry of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a critical determinant of its function as a chiral building block in drug discovery. Its synthesis requires carefully controlled stereoselective methods, either through classical resolution or, more efficiently, through modern asymmetric synthesis. The confirmation of its stereochemical purity is non-negotiable and relies on robust analytical techniques, with chiral HPLC being the industry standard. For researchers and drug development professionals, a thorough understanding and rigorous control of the stereochemistry of such intermediates are fundamental to the successful development of safe and effective next-generation therapeutics.

References
  • Gundla, R., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Gundla, R., et al. (2021). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. Available at: [Link]

  • PubChem. (2s)-2-{[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid. PubChem. Available at: [Link]

  • PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid. PubChem. Available at: [Link]

  • PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem. Available at: [Link]

  • Wikipedia. Chiral resolution. Wikipedia. Available at: [Link]

  • PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. PubChem. Available at: [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

  • Chosun University. α-Amino Acids on Chiral Stationary Phases by HPLC. CHOSUN. Available at: [Link]

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. Available at: [Link]

  • Mazón, A., Pedregal, C., & Prowse, W. (1999). Enantioselective synthesis of 2-(3′-alkyl-2′-carboxy cyclopropyl)glycines. Tetrahedron. Available at: [Link]

  • Desmarchelier, A., et al. (2016). Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition. RSC Advances. Available at: [Link]

  • MySkinRecipes. 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. MySkinRecipes. Available at: [Link]

  • G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

  • Google Patents. (2022). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • ResearchGate. (2025). Enantioselective synthesis of metacycloprodigiosin via the 'Wasserman pyrrole'. ResearchGate. Available at: [Link]

Sources

Potential biological activities of cycloheptyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Cycloheptyl Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to enhanced potency, selectivity, metabolic stability, and novel mechanisms of action. Among these, cycloalkyl amino acids are particularly valuable due to the unique conformational constraints and lipophilic character they impart. This technical guide focuses on the emerging potential of cycloheptyl amino acid derivatives, a class of compounds that remains relatively underexplored but holds significant promise. By synthesizing data from analogous structures and foundational biochemical principles, this document provides a predictive overview of their likely biological activities, offers detailed experimental protocols for their synthesis and evaluation, and outlines future directions for research and drug development.

Introduction: The Rationale for Cycloheptyl Amino Acids in Drug Design

A cycloheptyl amino acid is a structural analogue of a natural amino acid where the side chain is replaced by or incorporates a seven-membered cycloheptyl ring. This modification introduces several advantageous physicochemical properties:

  • Increased Lipophilicity: The large, nonpolar cycloheptyl group significantly increases the hydrophobicity of the molecule. This can enhance membrane permeability, facilitate transport across the blood-brain barrier, and improve binding affinity for hydrophobic pockets in target proteins.

  • Conformational Rigidity: Unlike flexible linear alkyl side chains (e.g., leucine, isoleucine), the cycloheptyl ring restricts the number of available conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.

  • Enhanced Metabolic Stability: The C-C bonds of the cycloheptyl ring are resistant to enzymatic degradation by proteases and peptidases, which typically cleave at or near the peptide bond. This can significantly prolong the in vivo half-life of peptide-based therapeutics.

These properties make cycloheptyl amino acid derivatives attractive candidates for developing novel therapeutics targeting a range of biological pathways.

Synthetic Strategies for Cycloheptyl Amino Acid Derivatives

The synthesis of these non-natural amino acids is a critical first step in their evaluation. While various methods exist for creating α-amino acids, the asymmetric Strecker synthesis and the use of masked acyl cyanide (MAC) reagents are particularly adaptable for generating enantiomerically pure cycloheptyl derivatives.[1] A generalized workflow can be conceptualized for laboratory-scale synthesis.

A common and robust approach, particularly for incorporation into peptides, involves the use of solid-phase peptide synthesis (SPPS) with a pre-synthesized and protected cycloheptyl amino acid monomer (e.g., Fmoc-L-cycloheptylalanine-OH).

G cluster_0 Solution-Phase Synthesis (Monomer Prep) cluster_1 Solid-Phase Peptide Synthesis (SPPS) A Cycloheptanecarboxaldehyde B Asymmetric Strecker Synthesis (e.g., with (S)-phenylglycinol) A->B C Enantiopure α-Amino Nitrile B->C D Nitrile Hydrolysis C->D E Fmoc Protection D->E F Fmoc-L-cycloheptylalanine-OH E->F G Resin Support H Couple First Amino Acid G->H I Deprotection (e.g., Piperidine) H->I J Couple Fmoc-Cha-OH (Cha = Cycloheptylalanine) I->J K Repeat Coupling/Deprotection Cycles J->K L Cleavage & Global Deprotection (e.g., TFA Cocktail) K->L M Purification (HPLC) L->M N Final Peptide Derivative M->N

Caption: Generalized workflow for the synthesis of a peptide containing a cycloheptyl amino acid.

A Survey of Potential Biological Activities

Direct experimental data on cycloheptyl amino acid derivatives is limited; however, strong inferences can be drawn from structurally related compounds (cyclopentyl, cyclohexyl analogues) and broader studies on functionalized amino acids.

Anticancer and Cytotoxic Potential

The incorporation of bulky, lipophilic amino acids is a known strategy for developing potent anticancer agents.[2] Derivatives of cyclohepta[b]thiophene have demonstrated broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI50) values against diverse cancer cell lines, including leukemia, prostate, and non-small cell lung cancer.[3] While not amino acids themselves, these scaffolds highlight the bioactivity of the cycloheptyl moiety.

Hypothesized Mechanism: The cycloheptyl side chain can enhance interactions with hydrophobic domains in oncogenic proteins, such as kinases or protein-protein interaction surfaces. Furthermore, cyclic peptides containing such residues can exhibit enhanced cell penetration and stability, making them effective delivery vehicles or direct inhibitors of intracellular targets.[4] Histidine-containing cyclic dipeptides, for instance, have shown inhibitory effects on various cancer cell lines, including HT-29 and MCF-7.[5]

Table 1: Representative Cytotoxicity Data of Functionalized Amino Acid and Cyclic Peptide Derivatives

Compound ClassCancer Cell LineActivity (IC50 / GI50)Reference
Cyclohepta[b]thiophene Urea DerivativeLeukemia (HL-60)0.279 µM[3]
Cyclohepta[b]thiophene Urea DerivativeProstate (PC-3)0.613 µM[3]
Cyclohepta[b]thiophene Urea DerivativeNon-Small Cell Lung (NCI-H460)0.415 µM[3]
Functionalized Oxazolidine CarboxamideOral Cancer4.17 µM[2]
Functionalized Oxazolidine CarboxamideOvarian Cancer5.67 µM[2]
Cyclo(His-Ala)VariousGrowth inhibition at 100 µM[5]
Enzyme Inhibition

Synthetic amino acid derivatives have emerged as promising inhibitors of various enzymes, particularly those involved in metabolic disorders.[6]

  • Digestive Enzymes: Studies have shown that synthetic amino acid derivatives can inhibit pancreatic lipase, α-amylase, and α-glucosidase.[6] The inhibitory mechanisms are often competitive or mixed-type. The bulky cycloheptyl group could serve as a potent "hydrophobic anchor," blocking the substrate-binding site of enzymes like pancreatic lipase, which processes triglycerides.

  • Other Enzymes: Cyclohexyl-containing compounds have been shown to competitively inhibit glutathione reductase, a key enzyme in cellular antioxidant defense.[7] Given the structural similarity, cycloheptyl derivatives are strong candidates for inhibiting this and other enzymes with hydrophobic active sites. Cyclophilins, a family of enzymes involved in protein folding, are famously targeted by the cyclic peptide Cyclosporine A, which contains several non-natural amino acids.[8] This establishes a precedent for using complex cyclic peptides to achieve potent and specific enzyme inhibition.

G cluster_0 Enzyme Active Site HydrophobicPocket Hydrophobic Pocket CatalyticResidue Catalytic Residue Product Product CatalyticResidue->Product Reaction Inhibited Inhibitor Cycloheptyl Amino Acid Derivative Inhibitor->HydrophobicPocket Strong hydrophobic interaction blocks access Substrate Natural Substrate Substrate->CatalyticResidue Binding Prevented

Caption: Competitive inhibition model for a cycloheptyl amino acid derivative.

Neuromodulatory and CNS Activity

Perhaps the most compelling therapeutic area for cycloheptyl amino acid derivatives is neuroscience. The rationale is strongly supported by data from smaller cycloalkane analogues.

  • GABA Analogues: The blockbuster drug Gabapentin is a derivative of GABA featuring a cyclohexyl ring.[9] It is a conformationally restricted analogue that interacts with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This provides a direct and powerful precedent for the potential of cycloheptyl-GABA derivatives in treating epilepsy, neuropathic pain, and anxiety disorders.

  • Excitatory Amino Acid Analogues: cis-Cyclopentyl glutamic acid has been shown to possess neurotoxic and convulsant properties, indicating interaction with excitatory amino acid pathways.[10] Conversely, other cyclopentane amino acids have demonstrated anticonvulsant activity in maximal electroshock tests, suggesting that the specific structure and stereochemistry determine the precise pharmacological effect.[11] The larger cycloheptyl ring could mimic the side chains of bulky amino acids like leucine or tryptophan, potentially modulating their respective transporters or receptors, such as the Large Neutral Amino Acid Transporter (LAT1), which is crucial for passage across the blood-brain barrier.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is dictated by the interplay of the amino acid core and the unique properties of the cycloheptyl ring.

  • Ring Size and Lipophilicity: The seven-membered ring offers a larger hydrophobic surface area compared to cyclopentyl or cyclohexyl rings. This can lead to increased van der Waals interactions in a binding pocket, potentially increasing potency. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. The key is an optimal balance, which can be tuned by adding polar functional groups to the ring or the amino acid backbone.[12][13]

  • Stereochemistry: The configuration of the α-carbon (L- vs. D-amino acid) is critical. While most natural systems recognize L-amino acids, incorporating a D-amino acid can confer resistance to proteolysis and may result in unique receptor interactions and altered activity, sometimes leading to antagonist rather than agonist effects.

  • Conformational Constraint: The cycloheptyl group locks the side chain into a limited set of chair and boat-like conformations. This rigidity can be exploited to match the specific geometry of a target's binding site, leading to high selectivity. This is a key principle in the design of cyclic peptides that inhibit protein-protein interactions.[14][15]

Key Experimental Protocols

To facilitate research in this area, the following validated, step-by-step protocols are provided.

Protocol: Synthesis of a Test Peptide (e.g., Ac-Ala-Cha-NH₂) via SPPS

This protocol describes a standard manual synthesis using Fmoc chemistry. (Cha = Cycloheptylalanine)

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).

  • Amino Acid Coupling (Cha): In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-L-cycloheptylalanine-OH, 3 eq. of HBTU, and 6 eq. of DIPEA in 1.5 mL of DMF. Vortex for 2 minutes to pre-activate. Add the activated mixture to the resin. Agitate for 2 hours.

  • Coupling Confirmation: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed.

  • Washing: Wash the resin as described in step 2.

  • Second Coupling (Ala): Repeat steps 2-5 using Fmoc-L-Alanine-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin. Add a solution of 10 eq. acetic anhydride and 10 eq. of DIPEA in 2 mL of DMF. Agitate for 30 minutes. Wash thoroughly.

  • Cleavage and Deprotection: Dry the resin under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water). Agitate for 2 hours at room temperature.

  • Product Precipitation: Filter the TFA solution into a cold diethyl ether solution (10x volume). A white precipitate should form. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Dissolve in a minimal amount of Acetonitrile/Water and purify using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., A549 lung cancer) at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

Cycloheptyl amino acid derivatives represent a promising, yet underexplored, frontier in medicinal chemistry. The strong precedent set by smaller cycloalkane analogues in neuroscience and the demonstrated potency of cycloheptyl-containing heterocyclic scaffolds in oncology suggest a high probability of discovering novel bioactive compounds.

Future research should focus on:

  • Systematic Library Synthesis: Creating diverse libraries of cycloheptyl amino acid derivatives with variations in stereochemistry, ring substitution, and placement within peptide or small-molecule frameworks.

  • High-Throughput Screening: Testing these libraries against key target classes, including GPCRs, kinases, proteases, and ion channels relevant to oncology and neurological disorders.

  • Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the rational design of second-generation derivatives with improved potency and selectivity.

By leveraging the unique structural and physicochemical properties of the cycloheptyl moiety, researchers can unlock new therapeutic possibilities and develop next-generation drug candidates with superior pharmacological profiles.

References

  • Methods for the synthesis of cyclic peptides.
  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2014). A general, asymmetric synthesis of amino acid derivatives is reported. Journal of the American Chemical Society.
  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022).
  • Competitive Inhibition of Glutathione Reductase Activity by Cyclohexyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide and Benzyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide. (2026).
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
  • Zaczek, R., et al. (1983). Excitatory amino acid analogues: neurotoxicity and seizures. PubMed.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023).
  • Al-Said, M. S., et al. (2019). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation.
  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. PubMed.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SYNTHETIC CYCLOHEPTAPEPTIDE. (2020).
  • Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. (2020). PubMed.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023).
  • Discovery and Characteristics of a Novel Antitumor Cyclopeptide Derived
  • Kumar, V., et al. (2009). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. PubMed.
  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). (2007). PubMed.
  • Glycine, N-cyclohexyl-. PubChem.
  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2025). Preprint.
  • Poso, A., & Gynther, J. (2014). Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces.
  • Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). (2018). PubMed Central.
  • Synthesis of Cyclopropyl Amino Acid Deriv
  • Gabapentin. Wikipedia.
  • Non‐Immunosuppressive Cyclophilin Inhibitors. (2022). PubMed Central.
  • Structure-activity relationship study of a small cyclic peptide H-c[Lys-Pro-Glu]-Arg-OH: a potent inhibitor of Vascular Endothelial Growth Factor interaction with Neuropilin-1. (2017). PubMed.
  • Structure Activity Rel
  • Synthesis of Endocyclic Cycloalkyne Amino Acids. (2022).
  • Cyclitols: From Basic Understanding to Their Association with Neurodegener
  • CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS. (1964). PubMed.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2025).
  • Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. (2015). The University of Queensland eSpace.
  • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. (2021). MDPI.

Sources

A Technical Guide to the Synthesis of Non-Proteinogenic Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

The twenty proteinogenic amino acids are the fundamental building blocks of life as we know it. However, the chemical space of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), also known as unnatural or non-canonical amino acids, represent a vast and structurally diverse class of molecules that are not naturally incorporated into proteins during ribosomal translation.[1] This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The ability to rationally design and synthesize NPAAs with unique side chains, stereochemistries, and backbone structures has become a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced potency, stability, and target selectivity.[2]

Strategic Approaches to Non-Proteinogenic Amino Acid Synthesis

The synthesis of NPAAs is a multifaceted field, with strategies broadly categorized into chemical and enzymatic methods. The choice of a particular synthetic route is often dictated by the desired structure of the target amino acid, the required stereochemical purity, and scalability. This section will delve into the most robust and widely employed methodologies, elucidating the causality behind experimental choices to empower researchers in their synthetic design.

Asymmetric Strecker Synthesis: A Classic Reimagined

The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[3] While the classical Strecker synthesis yields a racemic mixture, the development of asymmetric variants has transformed it into a powerful tool for accessing enantiomerically pure NPAAs.

The Causality Behind the Chirality: Chiral Auxiliaries and Catalysts

The key to asymmetric Strecker synthesis lies in the introduction of a chiral element that directs the facial selectivity of the cyanide addition to the imine intermediate. This can be achieved through two primary strategies:

  • Chiral Auxiliaries: A stoichiometric amount of a chiral amine, such as (R)-phenylglycine amide, can be used to form a diastereomeric imine intermediate. The inherent stereochemistry of the auxiliary guides the incoming cyanide nucleophile to one face of the imine, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile. A significant advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer and resulting in high diastereomeric excess.

  • Chiral Catalysts: The use of a chiral catalyst, often a thiourea or metal-based complex, in substoichiometric amounts represents a more atom-economical approach. These catalysts typically function by activating the imine through hydrogen bonding or Lewis acid coordination, creating a chiral environment that favors the approach of the cyanide nucleophile from a specific trajectory.

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol details the synthesis of the non-proteinogenic amino acid (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary, adapted from a published procedure.

Step 1: Formation of the α-Aminonitrile

  • To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (6:1 v/v), add pivaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a 30% aqueous solution of sodium cyanide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction for 96 hours at room temperature. The diastereomerically pure α-aminonitrile is expected to precipitate as a solid.

  • Collect the solid by filtration and wash with cold methanol.

Step 2: Hydrolysis and Deprotection

  • Suspend the α-aminonitrile in concentrated sulfuric acid and stir until hydrolysis to the diamide is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring it over ice and neutralize with a suitable base (e.g., NaOH) to precipitate the diamide.

  • Collect the diamide by filtration.

  • Subject the diamide to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the phenylglycine auxiliary, yielding (S)-tert-leucine amide.

  • Finally, hydrolyze the amide group by heating in 6 N HCl at 100°C to afford (S)-tert-leucine.

Diagram of the Asymmetric Strecker Synthesis Workflow

G cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Deprotection A Pivaldehyde + (R)-Phenylglycine Amide HCl B Imine Formation (MeOH/H2O, RT, 1h) A->B C Cyanide Addition (NaCN (aq), RT, 96h) B->C D Crystallization-Induced Asymmetric Transformation C->D E Diastereomerically Pure (R,S)-α-Aminonitrile D->E F Hydrolysis (Conc. H2SO4) E->F Purified Solid G (R,S)-Diamide F->G H Hydrogenolysis (H2, Pd/C) G->H I (S)-tert-Leucine Amide H->I J Amide Hydrolysis (6N HCl, 100°C) I->J K (S)-tert-Leucine J->K

Caption: Workflow for the asymmetric synthesis of (S)-tert-leucine.

Asymmetric Alkylation of Glycine Enolates: Building Complexity from a Simple Core

Another powerful strategy for the synthesis of NPAAs is the asymmetric alkylation of glycine enolates. This approach utilizes a chiral auxiliary attached to the glycine nitrogen to create a chiral enolate, which then reacts with an electrophile (typically an alkyl halide) in a diastereoselective manner.

The Logic of Stereocontrol: Chiral Auxiliaries and Chelation

The success of this method hinges on the ability of the chiral auxiliary to effectively shield one face of the glycine enolate, thereby directing the incoming electrophile to the opposite face. Popular and effective chiral auxiliaries include those derived from camphor, pseudoephedrine, and chiral oxazolidinones. The choice of the auxiliary and the reaction conditions, particularly the base and solvent, are critical for achieving high diastereoselectivity. The formation of a rigid, chelated enolate intermediate is often key to high stereocontrol.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol provides a general procedure for the asymmetric alkylation of a chiral glycine Schiff base derived from (1S,2S,5S)-2-hydroxypinan-3-one.

Step 1: Synthesis of the Chiral Glycine Schiff Base

  • React glycine tert-butyl ester with (1S,2S,5S)-2-hydroxypinan-3-one in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the chiral Schiff base.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral Schiff base in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere (e.g., argon).

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the chiral enolate.

  • After stirring for a short period, add the desired alkyl halide (e.g., benzyl bromide) and allow the reaction to proceed at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection

  • Hydrolyze the Schiff base and the ester group under acidic conditions (e.g., with HCl) to afford the desired non-proteinogenic amino acid.

Diagram of the Asymmetric Alkylation of a Glycine Enolate

G cluster_workflow Asymmetric Alkylation of Glycine Enolate Start Glycine t-butyl ester + Chiral Auxiliary A Schiff Base Formation Start->A B Chiral Glycine Schiff Base A->B C Enolate Formation (LDA, THF, -78°C) B->C D Chiral Enolate C->D E Alkylation (Alkyl Halide) D->E F Alkylated Schiff Base E->F G Acidic Hydrolysis F->G End Non-Proteinogenic Amino Acid G->End

Caption: General workflow for asymmetric alkylation of a glycine enolate.

Enzymatic and Chemo-enzymatic Synthesis: The Power of Biocatalysis

The use of enzymes in the synthesis of NPAAs offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for environmentally benign processes. Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids.

The Selectivity of Nature: Transaminases in Asymmetric Amination

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or an amino acid) to a keto acid or ketone acceptor. By using a prochiral ketone as the substrate, a chiral amine or amino acid can be produced with high enantiomeric excess. The inherent stereoselectivity of the enzyme dictates the configuration of the product. Modern protein engineering techniques have enabled the development of transaminases with expanded substrate scopes and enhanced stability, making them suitable for industrial-scale synthesis.

A Hybrid Approach: Chemo-enzymatic Cascades

Chemo-enzymatic synthesis combines the best of both worlds: the selectivity of enzymes and the versatility of chemical reactions.[4] One-pot chemo-enzymatic cascades have been developed for the efficient synthesis of complex NPAAs. For example, an enzymatic transamination can be coupled with a chemical reduction in a single reaction vessel to produce cyclic NPAAs.[5]

Experimental Protocol: Biocatalytic Synthesis of Sitagliptin Intermediate

Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a prime example of the successful application of biocatalysis in pharmaceutical manufacturing. The key chiral amine intermediate is synthesized using an engineered transaminase.

Step 1: Biocatalytic Transamination

  • In a buffered aqueous solution, combine the prositagliptin ketone substrate, an amino donor (e.g., isopropylamine), and the engineered transaminase enzyme.

  • The reaction is typically run at a controlled temperature and pH to ensure optimal enzyme activity and stability.

  • The progress of the reaction is monitored by HPLC until the desired conversion is achieved.

Step 2: Product Isolation

  • Once the reaction is complete, the enzyme is removed (e.g., by filtration or centrifugation).

  • The chiral amine product is extracted from the aqueous phase using an organic solvent.

  • Further purification, if necessary, can be achieved by crystallization or chromatography.

Diagram of the Biocatalytic Synthesis of Sitagliptin Intermediate

G cluster_workflow Biocatalytic Synthesis of Sitagliptin Intermediate Start Prositagliptin Ketone + Isopropylamine A Engineered Transaminase (Aqueous Buffer, Controlled T & pH) Start->A B Chiral Amine Intermediate A->B C Enzyme Removal B->C D Solvent Extraction C->D End Purified Sitagliptin Intermediate D->End

Caption: Workflow for the biocatalytic synthesis of the sitagliptin intermediate.

Comparative Analysis of Synthetic Methodologies

To aid researchers in selecting the most appropriate synthetic strategy, the following table provides a comparative overview of the key methodologies discussed.

MethodKey AdvantagesKey LimitationsTypical YieldsTypical Enantiomeric Excess (ee)
Asymmetric Strecker Synthesis High convergence, readily available starting materials, potential for crystallization-induced asymmetric transformation.Use of toxic cyanide, stoichiometric chiral auxiliaries can be costly.60-90%>95%
Asymmetric Alkylation of Glycine Enolates Versatile for a wide range of side chains, high diastereoselectivity with appropriate auxiliaries.Requires strong bases and cryogenic temperatures, multi-step process.70-95%>98%
Enzymatic/Chemo-enzymatic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme development may be required.80-99%>99%

Applications in Drug Development: The Impact of Non-Proteinogenic Amino Acids

The incorporation of NPAAs into peptide and small molecule drugs has a profound impact on their pharmacokinetic and pharmacodynamic properties. NPAAs can be used to:

  • Enhance Metabolic Stability: By replacing natural amino acids with NPAAs, peptides can be made more resistant to proteolytic degradation, leading to a longer in vivo half-life.

  • Improve Potency and Selectivity: The unique side chains of NPAAs can create novel interactions with biological targets, leading to increased binding affinity and selectivity.

  • Constrain Conformation: The incorporation of cyclic or sterically hindered NPAAs can lock a peptide into a specific bioactive conformation, improving its efficacy.

Examples of Approved Drugs Containing Non-Proteinogenic Amino Acids:

  • Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes contains a β-amino acid derivative. Its synthesis was revolutionized by the development of a highly efficient biocatalytic process using an engineered transaminase.[5][6]

  • Pregabalin (Lyrica®): An anticonvulsant and analgesic, pregabalin is a γ-amino acid. Industrial syntheses often involve the resolution of a racemic intermediate or, more recently, chemoenzymatic processes.

  • Semaglutide (Ozempic®, Rybelsus®, Wegovy®): This GLP-1 receptor agonist used for the treatment of type 2 diabetes and obesity incorporates α-aminoisobutyric acid (Aib) to enhance its stability against enzymatic degradation.[1]

Conclusion: A Future of Limitless Possibilities

The synthesis of non-proteinogenic amino acids is a dynamic and evolving field that continues to push the boundaries of chemical and biological synthesis. The methodologies outlined in this guide provide a robust toolkit for researchers to access a vast array of novel building blocks. As our understanding of synthetic methodologies deepens and new catalytic systems are discovered, the ability to create custom-designed amino acids will undoubtedly lead to the development of next-generation therapeutics with unprecedented efficacy and safety profiles.

References

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). In MDPI. Retrieved January 20, 2026, from [Link]

  • Savile, C. K., Jan, M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309.
  • Sharpless epoxidation. (n.d.). In Name-Reaction.com. Retrieved January 20, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation. (n.d.). In Dalal Institute. Retrieved January 20, 2026, from [Link]

  • Chemical vs bio catalyzed synthesis of sitagliptin. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sharpless Epoxidation. (n.d.). In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. (2022). Organic Process Research & Development, 26(4), 1146-1154.
  • One-pot chemoenzymatic syntheses of non-canonical amino acids. (2024). Journal of the American Chemical Society.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology, 9, 747651.
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. (2018). The Journal of Organic Chemistry, 83(15), 8035-8046.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2021).
  • Non-proteinogenic amino acids. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters, 3(8), 1121-1124.
  • A Process For Synthesis Of S (+) Pregabalin. (n.d.). In Quick Company. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of pregabalin. (2015). Google Patents.
  • A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Aminobutanenitrile. (2025). BenchChem.
  • Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones. (2016). Chemistry – An Asian Journal, 11(2), 231-233.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). Journal of Biomedical Science, 28(1), 66.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters, 3(8), 1121-1124.
  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (2010).
  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023). The Journal of Organic Chemistry, 88(12), 8059-8068.
  • O'Donnell Amino Acid Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. (2021). International Journal of Molecular Sciences, 22(16), 8856.
  • Isothiourea-Catalyzed Enantioselective Functionalisation of Glycine Schiff Base Aryl Esters via 1,6- and 1,4-Additions. (2021).
  • Benzophenone Schiff bases of glycine derivatives. (n.d.). In IU Indianapolis ScholarWorks. Retrieved January 20, 2026, from [Link]

  • A Systematic Analysis of the Substrate Scope of (S)‐ and (R)‐Selective Amine Transaminases. (2020).
  • Asymmetric hydrogenation of dehydroamino acids with rhodium/7a. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]

  • Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. (2023). Applied Microbiology and Biotechnology, 107(15-16), 4983-4997.
  • Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. (2004).
  • Rhodium-Catalyzed Asymmetric Hydrogenation. (2007).
  • Asymmetric Rhodium-Catalyzed Hydrogenation of α-Dehydroamino Ketones. (2011). Synfacts, 2011(05), 0523-0523.
  • Recent advances on asymmetric Strecker reactions. (2007). Tetrahedron: Asymmetry, 18(10), 1129-1157.
  • Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]

  • improving enantiomeric excess in asymmetric synthesis. (2025). BenchChem.
  • Stereoselective Modification of N-(α-Hydroxyacyl)
  • The Strecker Synthesis of Amino Acids. (2018). In Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Asymmetric Synthesis via Heterocyclic Intermediates, LII. Synthesis of tert-Leucine and Related Amino Acids. (n.d.). In KOPS. Retrieved January 20, 2026, from [Link]

  • Asymmetric Alkylation of Enolates. (n.d.). In Chem 115 Myers. Retrieved January 20, 2026, from [Link]

  • Expanding the substrate scope of pyrrolysyl-transfer RNA synthetase enzymes to include non-α-amino acids in vitro and in vivo. (2023).
  • Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. (1988). Tetrahedron Letters, 29(47), 6079-6082.
  • Nonproteinogenic α-Amino Acid Preparation Using Equilibrium Shifted Transamination. (2002). Biotechnology and Bioengineering, 79(2), 225-233.
  • 6Methyl δ-Lactol Derived Chiral Glycine Equivalents for the Asymmetric Synthesis of Protected α-Amino Amides. (2003). The Journal of Organic Chemistry, 68(26), 10103-10106.
  • Chapter 1: Enolate Alkylations. (n.d.). In Enolate Alkylations. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic and drug discovery research.[1] These novel building blocks allow for the rational design of peptides with enhanced therapeutic properties, including improved metabolic stability, increased potency, and unique functionalities.[2] (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a bulky α-substituted amino acid, is a prime example of a UAA that can impart significant conformational constraints on a peptide backbone.

However, the very feature that makes this amino acid valuable—its bulky cycloheptyl group—presents a significant challenge during solid-phase peptide synthesis (SPPS). The steric hindrance around the α-carbon can severely impede the efficiency of amide bond formation, leading to incomplete reactions, deletion sequences, and low yields when using standard protocols.[3][4]

This guide provides a comprehensive overview of the challenges associated with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid and offers detailed, field-proven protocols to ensure its successful incorporation. By understanding the causality behind experimental choices, researchers can overcome the hurdles of steric hindrance and effectively utilize this powerful building block.

Physicochemical Properties

A clear understanding of the building block's properties is essential for effective protocol design.

PropertyValueReference
Chemical Name (S)-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid[5]
Abbreviation Boc-L-cycloheptylglycineN/A
CAS Number 1228542-19-5[5]
Molecular Formula C₁₄H₂₅NO₄[6]
Molecular Weight 271.35 g/mol [6]
Appearance Solid
Key Structural Feature Bulky α-cycloheptyl substituentN/A

The Core Challenge: Overcoming Steric Hindrance in SPPS

The fundamental workflow of SPPS involves a repeated cycle of Nα-deprotection and coupling.[] The primary obstacle when incorporating Boc-L-cycloheptylglycine is the steric shield created by the cycloheptyl ring. This bulkiness physically obstructs the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support.

This steric clash leads to several complications:

  • Slow Reaction Kinetics: The rate of amide bond formation is significantly reduced.

  • Incomplete Coupling: Standard reaction times may be insufficient to drive the reaction to completion, leaving unreacted N-terminal amines.

  • Deletion Sequences: Failure to couple results in peptides missing the intended bulky residue, which can be difficult to separate during purification.[8]

Therefore, standard coupling reagents, such as the carbodiimide DCC (N,N'-Dicyclohexylcarbodiimide), are often inefficient for this task, necessitating the use of more potent activation strategies.[9]

Recommended Coupling Strategies and Reagent Selection

To achieve high coupling efficiency with sterically hindered residues, the carboxyl group must be converted into a highly reactive intermediate.[10] This is best accomplished using modern uronium/aminium or phosphonium salt-based coupling reagents.

Preferred Reagent Classes
  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are currently the most effective and widely used reagents for difficult couplings.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly recommended. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which demonstrates superior reactivity and lower racemization rates, especially in hindered systems.[11][12]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[11] They form reactive phosphonium esters that readily acylate the target amine. PyAOP is noted for its exceptional reactivity in preparing peptides with hindered amino acids.[9]

Comparative Overview of Coupling Reagents
Reagent ClassExample(s)Suitability for Hindered CouplingsKey Considerations
CarbodiimidesDCC, DIC, EDCLow to ModerateOften inefficient for bulky residues; can cause racemization without additives like HOBt or OxymaPure.[4][9]
Uronium/AminiumHBTU, TBTU, HATU , COMUHigh to Very HighHATU and COMU are generally superior for sterically demanding couplings.[11][12] Byproducts are water-soluble, simplifying workup.
PhosphoniumPyBOP , PyAOPHigh to Very HighExcellent reactivity. PyBOP avoids the formation of the carcinogenic byproduct HMPA associated with older BOP reagents.[11]

Experimental Workflows and Protocols

Success hinges on a meticulously executed protocol that accounts for the inherent difficulty of the coupling step. The following workflows and diagrams illustrate the recommended procedures.

Workflow for Incorporating a Sterically Hindered Amino Acid

The standard SPPS cycle must be modified to include checkpoints and potentially repetitive steps to ensure complete incorporation of the bulky residue.

cluster_0 SPPS Cycle for (S)-Boc-Cycloheptylglycine Resin 1. Swell Peptide-Resin (e.g., in DMF) Deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash Resin (DMF, IPA, DCM) Deprotection->Wash1 Activation 4. Pre-activate Amino Acid (Boc-Chg-OH + HATU + DIPEA) Wash1->Activation Coupling 5. Couple to Resin (Extended Time: 2-4 hours) Activation->Coupling Wash2 6. Wash Resin (DMF) Coupling->Wash2 Monitor 7. Monitor Coupling (Qualitative Kaiser Test) Wash2->Monitor DoubleCouple 8. Second Coupling (Optional) (Repeat steps 4-6) Monitor->DoubleCouple Test Positive (Free Amines Present) Wash3 9. Final Wash (DMF, DCM) Monitor->Wash3 Test Negative (Complete) DoubleCouple->Wash2 NextCycle Proceed to Next Cycle or Final Cleavage Wash3->NextCycle

Caption: SPPS workflow for sterically hindered amino acids.

Decision Pathway for Coupling Strategy

This diagram outlines the critical decision-making process when encountering a difficult coupling.

Start Start Coupling Cycle CheckAA Is the incoming residue sterically hindered (e.g., Boc-Chg-OH)? Start->CheckAA Standard Use Standard Protocol (e.g., HBTU, 60 min) CheckAA->Standard No Special Use High-Efficiency Protocol (HATU, Extended Time) CheckAA->Special Yes Kaiser Perform Kaiser Test Standard->Kaiser Special->Kaiser Proceed Proceed to Next Cycle Kaiser->Proceed Negative Double Perform Double Coupling Kaiser->Double Positive Double->Kaiser

Caption: Decision pathway for selecting coupling conditions.

Detailed Protocol: Manual Fmoc-SPPS Incorporation using HATU

This protocol assumes a synthesis scale of 0.1 mmol on a standard Fmoc-Rink Amide resin. Adjust volumes accordingly for different scales or resin types.

Reagents & Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (Boc-L-Chg-OH): 0.5 mmol (5 equiv.)

  • HATU: 0.48 mmol (4.8 equiv.)

  • N,N-Diisopropylethylamine (DIPEA): 1.0 mmol (10 equiv.)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Kaiser Test Kit

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. b. Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 15-20 minutes. Drain.

  • Washing after Deprotection: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

    • DMF (3x)

    • IPA (2x)

    • DCM (2x)

    • DMF (3x)

  • Amino Acid Pre-activation: a. In a separate vial, dissolve Boc-L-Chg-OH (0.5 mmol) and HATU (0.48 mmol) in ~2 mL of DMF. b. Add DIPEA (1.0 mmol) to the solution. c. Agitate gently for 2-5 minutes. The solution may change color.

  • Coupling Reaction: a. Add the pre-activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, this can be extended to 4 hours or overnight.[13]

  • Washing after Coupling: Drain the reaction solution and wash the resin with DMF (3x) to remove excess reagents and byproducts.

  • Monitoring for Completion (Kaiser Test): a. Take a small sample of resin beads (~5-10 beads) and wash them with ethanol. b. Perform the Kaiser test according to the manufacturer's instructions.[14] c. Interpretation:

    • Colorless/Yellow Beads (Negative Test): The coupling is complete. Proceed to Step 9.
    • Dark Blue/Purple Beads (Positive Test): Free primary amines are present, indicating incomplete coupling. Proceed to Step 8.
  • Optional Second Coupling ("Double Couple"): a. If the Kaiser test is positive, repeat the coupling procedure (Steps 4-7).[15] This second coupling is crucial for driving the reaction to completion.

  • Final Wash: Once a negative Kaiser test is confirmed, wash the peptide-resin thoroughly (DMF 3x, DCM 3x) to prepare it for the next synthesis cycle or final cleavage.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Positive Kaiser Test after 1st Coupling Incomplete reaction due to high steric hindrance.Perform a second coupling ("double couple") as described in the protocol.[15] Ensure the use of a high-potency reagent like HATU.
Low Yield of Final Peptide Cumulative effect of incomplete couplings throughout the synthesis.For sequences with multiple hindered residues, consider using microwave-assisted synthesis to improve reaction kinetics.[8] Use lower substitution resin to reduce interchain aggregation.[16]
Presence of Deletion Sequence (-Chg) in MS Failure to incorporate the hindered residue at a specific cycle.Rigorously apply the double coupling strategy with Kaiser test monitoring at the difficult step. Purify carefully using RP-HPLC.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. The Boc group on the cycloheptylglycine residue is acid-labile and will be removed during the standard final cleavage step.

  • Standard Cleavage Cocktail: A common cocktail for cleaving peptides from Rink Amide resin is a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[2][17]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The peptide is then precipitated in cold diethyl ether, centrifuged, washed, and dried.[2]

Conclusion

The incorporation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid into peptides is a challenging yet highly rewarding endeavor. Its significant steric bulk demands a departure from standard SPPS protocols. Success is predicated on the rational selection of high-potency coupling reagents, such as HATU, combined with optimized reaction conditions including extended coupling times and the routine use of double coupling. By implementing rigorous in-process monitoring via the Kaiser test, researchers can validate the completion of each critical step, ensuring the synthesis of high-quality peptides containing this valuable non-natural amino acid.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Albericio, F., & Subirós-Funosas, R. (2010). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research, 43(7), 947-957. Retrieved from [Link]

  • Sanderson, J. M. (2007). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 36(2), 262-273. Retrieved from [Link]

  • Creative Peptides. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-432.
  • Cimarelli, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(26). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • CPC Scientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • El-Faham, A., & Albericio, F. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics (pp. 1-29). Royal Society of Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Echemi. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid.
  • Sigma-Aldrich. (n.d.). 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid.
  • MySkinRecipes. (n.d.). (2R)-2-[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • National Center for Biotechnology Information. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem Compound Summary for CID 13890989. Retrieved from [Link]

  • J&K Scientific. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid.
  • Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Retrieved from [Link]

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. Retrieved from [Link]

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.

Sources

Application Notes & Protocols: Mastering the Incorporation of Boc-Protected Cycloheptylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

In the landscape of modern drug development and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, sterically hindered residues like Boc-cycloheptylglycine (Boc-Chg-OH) offer a powerful tool for medicinal chemists. The bulky cycloheptyl side-chain introduces significant conformational rigidity into a peptide backbone.[1] This constraint can lock the peptide into a bioactive conformation, leading to enhanced receptor selectivity, increased metabolic stability, and improved therapeutic profiles.[1]

However, the very feature that makes cycloheptylglycine valuable—its steric bulk—presents a formidable challenge during solid-phase peptide synthesis (SPPS). The successful formation of a peptide bond relies on the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid.[2] The cycloheptyl group physically obstructs this approach, leading to sluggish reaction kinetics, incomplete couplings, and ultimately, the generation of deletion sequences that compromise the purity and yield of the target peptide.[3][4]

The use of the tert-butyloxycarbonyl (Boc) protecting group, while standard in certain SPPS strategies, adds another layer of bulk to the incoming amino acid, further exacerbating the steric challenge.[5][6] This guide provides a detailed analysis of coupling strategies and optimized protocols specifically designed to overcome the hurdles associated with Boc-cycloheptylglycine, enabling researchers to harness its full potential.

The Heart of the Matter: Selecting the Right Coupling Reagent

The success of incorporating a sterically demanding residue like Boc-Chg-OH is critically dependent on the choice of coupling reagent.[7] These reagents activate the C-terminal carboxyl group of the amino acid, converting it into a highly reactive intermediate susceptible to nucleophilic attack.[2] While classic carbodiimide reagents like DCC and DIC are workhorses for routine synthesis, they are often inefficient for hindered couplings.[8] Modern peptide synthesis relies on more potent activating agents, primarily from the uronium/aminium and phosphonium salt classes.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for overcoming steric hindrance.[9][10] Its exceptional reactivity stems from the formation of a highly reactive OAt-active ester.[10][11] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by attack on HATU.[12][13][14] The resulting OAt-ester is then readily attacked by the peptide's N-terminal amine. A key feature of the HOAt moiety is the pyridine nitrogen, which provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, making HATU significantly more efficient than its HOBt-based analogue, HBTU.[10][13]

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers coupling efficiencies comparable, and in some cases superior, to HATU.[7][15][16] A significant advantage of COMU is its enhanced safety profile; it is based on the non-explosive OxymaPure instead of the potentially explosive HOAt or HOBt found in reagents like HATU and HBTU.[7][15] COMU exists in the more reactive uronium form and demonstrates excellent solubility in common SPPS solvents.[16][17] Its high reactivity and safety make it an increasingly popular choice for difficult sequences.[16]

Comparative Analysis of Premier Coupling Reagents

The choice of reagent involves a balance of reactivity, safety, and cost. For a challenging residue like Boc-cycloheptylglycine, prioritizing efficiency is paramount.

FeatureHATUCOMUDIC/HOBt or Oxyma
Reagent Class Aminium SaltUronium SaltCarbodiimide / Additive
Activation Intermediate OAt-esterOxyma-esterO-acylisourea / HOBt/Oxyma-ester
Coupling Efficiency Very High, especially for hindered residues.[9][10][11]Very High, comparable or exceeding HATU.[7][15][16]Moderate to Good; can be inefficient for highly hindered couplings.[8][18]
Racemization Risk Very Low, due to rapid coupling and HOAt.[9][11]Very Low, due to OxymaPure base.[15][16]Low, but can increase with slow, hindered couplings.[3][19]
Safety Profile Based on potentially explosive HOAt.[15]Based on non-explosive OxymaPure, offering a superior safety profile.[7][15]Generally considered safe.
Byproducts Tetramethylurea (soluble).Morpholinourea derivatives (soluble).[16]Diisopropylurea (DIU) (soluble).
Primary Use Case Gold standard for sterically hindered, N-methylated, and difficult sequences.[10]High-efficiency and safety-conscious synthesis of difficult peptides.[15][17]Routine, cost-effective synthesis of non-hindered sequences.[18]

Experimental Protocols for Incorporating Boc-Cycloheptylglycine

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a standard resin like Rink Amide MBHA. Reagent equivalents are based on the initial loading of the resin.

Workflow for a Single Coupling Cycle

SPPS_Workflow cluster_activation Amino Acid Activation Resin Peptidyl-Resin (N-terminally Protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash_Neut Wash & Neutralize (DCM, DMF, DIEA) Deprotection->Wash_Neut Free_Amine Peptidyl-Resin (Free N-terminal Amine) Wash_Neut->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Boc_AA Boc-Chg-OH Activated_AA Activated Ester (Boc-Chg-OAt) Boc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (DIPEA) Base->Activated_AA Activated_AA->Coupling Final_Wash Final Wash (DMF, DCM) Coupling->Final_Wash Next_Cycle Ready for Next Cycle Final_Wash->Next_Cycle HATU_Mechanism node_acid R-COOH (Boc-Chg-OH) node_carboxylate R-COO⁻ node_acid->node_carboxylate Deprotonation node_base DIPEA node_isouronium Unstable O-acyl(tetramethyl)isouronium salt node_carboxylate->node_isouronium Attack on HATU node_hatu HATU node_oat_ester Highly Reactive OAt-Ester R-CO-OAt node_isouronium->node_oat_ester HOAt anion attack node_amide Amide Bond Formed R-CO-NH-Peptide node_oat_ester->node_amide Nucleophilic attack by amine node_amine H₂N-Peptide

Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.

Troubleshooting Incomplete Couplings

A positive Kaiser test after the initial coupling attempt is the most common issue when working with Boc-cycloheptylglycine.

Strategy 1: Double Coupling This is the most effective and immediate solution for an incomplete reaction. [3]* Procedure: After the first coupling, drain the reaction solution but do not wash the resin. Immediately prepare a fresh solution of activated Boc-cycloheptylglycine using the same protocol (e.g., Protocol 1, step 2) and add it to the resin. Allow this second coupling to proceed for another 1-2 hours before washing and performing a final Kaiser test. [3]* Causality: The initial coupling attempt may have failed due to the low reactivity of some resin-bound sites. A fresh charge of highly reactive activated ester can drive the remaining reactions to completion.

Strategy 2: Increase Reagent Concentration For particularly stubborn sequences, increasing the concentration of the reagents can improve reaction kinetics.

  • Procedure: Instead of the standard 0.2 M concentration for reagents in DMF, prepare solutions at 0.5 M or higher. [18]This increases the frequency of molecular collisions, favoring the desired reaction pathway.

Strategy 3: Capping If double coupling fails or if you want to prevent the formation of deletion peptides in a long synthesis, capping is a viable option.

  • Procedure: After a failed coupling attempt, treat the resin with a highly reactive acetylating agent, such as a solution of Acetic Anhydride and DIPEA in DMF. This will acetylate any unreacted N-terminal amines, rendering them unable to participate in subsequent coupling steps and effectively terminating the chain. [18]

Conclusion

The successful incorporation of Boc-protected cycloheptylglycine is an achievable goal that unlocks significant potential for designing next-generation peptide therapeutics. The steric hindrance posed by its bulky side-chain necessitates a departure from routine coupling protocols. By leveraging the superior reactivity of advanced uronium/aminium reagents like HATU and COMU, employing extended reaction times, and utilizing troubleshooting strategies such as double coupling, researchers can effectively overcome these synthetic challenges. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to integrate this valuable non-canonical amino acid into their synthetic targets.

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (n.d.). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). BenchChem.
  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (2025, December). BenchChem.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). BenchChem.
  • HATU: a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2011). Request PDF. Retrieved January 20, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved January 20, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020, October 19). ACS Combinatorial Science. Retrieved January 20, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved January 20, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Synthesis of cyclopentapeptides and cycloheptapeptides by DEPBT and the influence of some factors on cyclization. (2000). PubMed. Retrieved January 20, 2026, from [Link]

  • Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis. Retrieved January 20, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Application Notes and Protocols for Boc-Cycloleucine in Cyclic Peptide Design. (n.d.). BenchChem.
  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Optimizing reagent concentrations for efficient peptide synthesis. (n.d.). BenchChem.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, also known as N-Boc-(S)-cycloheptylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and organic synthesis. Its unique cycloheptyl side chain imparts specific conformational constraints and lipophilicity to peptide and small molecule structures, making it a valuable building block for modulating pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides robust protection under various reaction conditions while allowing for clean, quantitative removal under acidic conditions.[1][2] This guide provides an in-depth exploration of its properties, synthesis considerations, and detailed protocols for its application, particularly in peptide synthesis and as a key intermediate in the synthesis of antiviral agents.[3][4]

Introduction: The Strategic Value of N-Boc-(S)-cycloheptylglycine

In the landscape of drug discovery, the design of molecules with precise three-dimensional architectures is paramount for achieving high potency and selectivity.[5] Non-natural amino acids are critical tools in this endeavor, allowing chemists to move beyond the canonical 20 proteinogenic amino acids to fine-tune molecular properties. N-Boc-(S)-cycloheptylglycine stands out due to its bulky, lipophilic cycloheptyl group. This feature is instrumental in:

  • Enhancing Metabolic Stability: The non-natural side chain can sterically hinder enzymatic degradation of peptide backbones.

  • Modulating Receptor Binding: The cycloheptyl moiety can establish favorable van der Waals interactions within protein binding pockets, potentially increasing affinity and altering receptor subtype selectivity.

  • Improving Pharmacokinetics: Increased lipophilicity can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The Boc protecting group is a cornerstone of modern peptide synthesis, chosen for its reliability and orthogonal cleavage conditions relative to other common protecting groups like Fmoc or Cbz.[6][7] Its use is central to the protocols described herein.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is essential for successful experimental design.

PropertyValueSource
IUPAC Name (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid-
CAS Number 1228542-19-5[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.36 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Predicted Boiling Point 422.1±28.0 °C[1]
Predicted Density 1.088±0.06 g/cm³[1]
Storage Store at room temperature under an inert, dry atmosphere.[1]

Synthesis and Chiral Purity: Securing the (S)-Enantiomer

The utility of this building block is entirely dependent on its enantiomeric purity. Racemic mixtures can lead to complex diastereomeric products that are difficult to separate and may have confounding biological activities.[8] Two primary strategies are employed to obtain the enantiomerically pure (S)-isomer.

Asymmetric Synthesis

This "chiral pool" approach starts with an easily available chiral material to guide the stereochemistry of the final product.[9] While specific routes for this exact molecule are proprietary or less documented in open literature, analogous syntheses often employ chiral auxiliaries or catalysts to introduce the desired stereocenter.

Chiral Resolution

A more common and scalable method involves the synthesis of a racemic mixture of 2-amino-2-cycloheptylacetic acid, followed by resolution.[8]

Conceptual Workflow for Chiral Resolution:

  • Racemate Synthesis: Prepare (rac)-2-amino-2-cycloheptylacetic acid using standard methods like the Strecker synthesis.

  • Diastereomeric Salt Formation: React the racemic amino acid with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.[8] This forms a mixture of two diastereomeric salts ((S)-acid·(R)-resolving agent and (R)-acid·(R)-resolving agent).

  • Separation: Because diastereomers have different physical properties, they can be separated by fractional crystallization.[8]

  • Liberation and Protection: Liberate the free amino acid from the separated salt using a base, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O) to install the N-Boc protecting group.[7]

G racemate Racemic Amino Acid salts Mixture of Diastereomeric Salts racemate->salts chiral_agent Enantiopure Resolving Agent chiral_agent->salts separation Fractional Crystallization salts->separation s_salt Pure (S)-acid Salt separation->s_salt Separate (S) r_salt Pure (R)-acid Salt separation->r_salt Separate (R) liberation Liberate Free Acid (Base Treatment) s_salt->liberation protection N-Boc Protection ((Boc)₂O) liberation->protection final_product (S)-N-Boc-cycloheptylglycine protection->final_product

Application in Peptide Synthesis

N-Boc-(S)-cycloheptylglycine is an ideal building block for introducing a unique residue into a peptide sequence using either solution-phase or solid-phase peptide synthesis (SPPS). The general process involves activating the carboxylic acid and coupling it to the free amine of another amino acid or a growing peptide chain.[10][11]

The Causality of Reagent Choice

The selection of coupling reagents is critical to prevent racemization and ensure high yield.

Coupling ReagentMechanism & RationaleCommon Base
HATU / HBTU Forms a highly reactive HOBt/HOAt active ester. Fast reaction kinetics minimize racemization. The gold standard for difficult couplings involving sterically hindered amino acids.DIPEA, 2,4,6-Collidine
EDC / DMAP EDC (a carbodiimide) activates the carboxylic acid. DMAP serves as a catalyst to form a highly reactive acylpyridinium intermediate. Cost-effective but can have a higher risk of racemization for sensitive residues.[12]DMAP (catalyst)
DIC / HOBt Similar to EDC, but the diisopropylurea byproduct is soluble, which can complicate purification in solution-phase synthesis.HOBt (additive)

Protocol 1: General Solution-Phase Peptide Coupling

This protocol describes the coupling of N-Boc-(S)-cycloheptylglycine to an amino acid methyl ester.

Materials:

  • (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (1.0 eq)

  • Amino Acid Methyl Ester Hydrochloride (e.g., H-Gly-OMe·HCl) (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(S)-cycloheptylglycine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Neutralization & Activation: Add the amino acid methyl ester hydrochloride (1.05 eq) to the mixture. Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Expert Insight: Adding DIPEA last neutralizes the hydrochloride salt in situ and provides the basic environment needed for coupling, minimizing premature side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted carboxylic acid and HOBt byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection (Iterative) BocAA N-Boc-(S)-cycloheptylglycine ActivatedEster Activated Ester Intermediate BocAA->ActivatedEster CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster NewPeptide N-Boc Protected Dipeptide / Elongated Peptide ActivatedEster->NewPeptide PeptideChain Amino Acid Ester / Peptide Chain (with free N-terminus) PeptideChain->NewPeptide Deprotection Boc Deprotection (TFA) NewPeptide->Deprotection FinalPeptide Elongated Peptide (with free N-terminus) Deprotection->FinalPeptide cluster_1 cluster_1 FinalPeptide->cluster_1 Repeat for next cycle

Protocol 2: N-Boc Deprotection

This protocol details the removal of the Boc group to liberate the N-terminus for further elongation or to yield the final peptide.

Materials:

  • N-Boc protected peptide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane, TIS) (Optional, but recommended)

Procedure:

  • Dissolution: Dissolve the N-Boc protected peptide in DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, 2.5% TIS. Expert Insight: TIS is a scavenger used to trap the tert-butyl cation released during deprotection, preventing it from causing side reactions like alkylating sensitive residues (e.g., Trp, Met).

  • Reaction: Add the deprotection cocktail to the dissolved peptide solution (typically a 10-20 fold excess of TFA by volume). Stir at room temperature for 30-60 minutes.

  • Isolation: Concentrate the reaction mixture under reduced pressure (or precipitate the product with cold diethyl ether). The resulting peptide will be the TFA salt. It can be used directly in the next coupling step after neutralization or purified as is.

Case Study: A Key Building Block for Antiviral Drug Synthesis

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a documented key intermediate in the synthesis of Telaprevir, a protease inhibitor used for the treatment of Hepatitis C.[3][4] In this context, the cycloheptylglycine moiety is a crucial part of the P2 fragment, which binds to the S2 pocket of the HCV NS3/4A serine protease. Its specific size and shape are critical for the drug's potent inhibitory activity. The synthesis of Telaprevir is a multi-step process where this chiral building block is coupled with other complex fragments.[5][13]

G BuildingBlock (S)-N-Boc-cycloheptylglycine (P2 Fragment Precursor) Coupling1 Peptide Coupling BuildingBlock->Coupling1 FragmentA Other Synthetic Fragment (P1) FragmentA->Coupling1 FragmentC Other Synthetic Fragment (P3) Coupling2 Peptide Coupling FragmentC->Coupling2 Intermediate Multi-fragment Intermediate Coupling1->Intermediate FinalSteps Further Transformations & Deprotections Coupling2->FinalSteps Intermediate->Coupling2 API Final Active Pharmaceutical Ingredient (e.g., Telaprevir) FinalSteps->API

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Insufficient activation. 2. Steric hindrance. 3. Deactivated reagents (moisture).1. Increase coupling reagent stoichiometry to 1.2 eq. 2. Extend reaction time; consider gentle heating (40 °C). 3. Use freshly opened, anhydrous solvents and reagents.
Racemization Detected 1. Over-activation or prolonged reaction time. 2. Base is too strong or used in excess.1. Use a less reactive base like 2,4,6-collidine instead of DIPEA. 2. Ensure the reaction is run at 0 °C initially. 3. Minimize reaction time once the starting material is consumed.
Incomplete Boc Deprotection 1. Insufficient TFA. 2. Short reaction time.1. Increase the volume of the TFA cocktail. 2. Extend the reaction time to 1-2 hours and re-check by LC-MS.

Conclusion

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a highly valuable and versatile chiral building block. Its successful application hinges on securing enantiomerically pure material and employing optimized coupling and deprotection protocols. The strategic use of its bulky cycloheptyl side chain provides a powerful method for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of peptides and complex small molecules, as exemplified by its crucial role in the development of potent antiviral therapies.

References

  • Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
  • MedKoo Biosciences. (n.d.). Telaprevir Synthetic Routes.
  • Coy, D. H., & Barany, G. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
  • Apollo Scientific. (n.d.). (2S)-2-(tert-Butoxycarbonylamino)-2-cyclohexyl-acetic acid.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.
  • MySkinRecipes. (n.d.). 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid.
  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
  • Peptide Synthesis. (2024). Chemistry LibreTexts.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Important Synthesis of Antiviral Drugs. (n.d.). Slideshare.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

Sources

Applications of Cycloheptylglycine Derivatives in Drug Design and Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide-based therapeutics and small molecule drug candidates represents a frontier in medicinal chemistry. Among these, carbocyclic amino acids, such as cycloheptylglycine, offer a unique combination of structural rigidity and lipophilicity that can be leveraged to overcome many of the challenges associated with traditional peptide drugs, including poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the potential applications of cycloheptylglycine derivatives in drug design and discovery. We will delve into the rationale for their use as peptidomimetic scaffolds, outline synthetic strategies, and provide detailed protocols for their incorporation into novel molecular entities and subsequent biological evaluation. While cycloheptylglycine remains a relatively underexplored scaffold, this guide will draw upon established principles of carbocyclic amino acid chemistry to provide a forward-looking framework for its application in the development of next-generation therapeutics.

Introduction: The Rationale for Incorporating Cycloheptylglycine Derivatives in Drug Design

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and their inability to cross cellular membranes. Peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties, offer a promising solution to these challenges.[1] Unusual amino acids are fundamental building blocks in the creation of these peptidomimetics.[2]

Cycloheptylglycine, a non-canonical amino acid featuring a seven-membered carbocyclic ring, presents a compelling scaffold for drug design for several key reasons:

  • Conformational Constraint: The cycloheptyl group imparts significant conformational rigidity to the peptide backbone. This pre-organization can lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[3]

  • Increased Lipophilicity: The carbocyclic side chain increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Metabolic Stability: The replacement of natural amino acid side chains with a cycloheptylglycine moiety can block recognition sites for proteolytic enzymes, thereby increasing the in vivo half-life of the therapeutic.[3]

  • Novel Chemical Space: The incorporation of a cycloheptyl group provides access to novel chemical space, offering opportunities to develop therapeutics with unique pharmacological profiles and intellectual property positions.

While smaller carbocyclic rings like cyclopropane have been extensively studied and are present in numerous clinical drug molecules, the larger cycloheptyl ring offers a different steric and conformational profile that may be advantageous for specific biological targets.[4][5]

Synthetic Strategies for Cycloheptylglycine and its Derivatives

The synthesis of non-canonical amino acids such as cycloheptylglycine can be achieved through various established methods in organic chemistry. While a specific, detailed protocol for cycloheptylglycine is not widely published, a generalized approach based on the Strecker synthesis is a viable and well-understood method.[6][7][8] Asymmetric synthesis strategies are also crucial for obtaining enantiomerically pure compounds, which is often essential for therapeutic applications.[2][9][10][11]

Protocol 1: Generalized Strecker Synthesis of Racemic Cycloheptylglycine

The Strecker synthesis is a three-step process that begins with an aldehyde, in this case, cycloheptanecarboxaldehyde.[7][12]

Step 1: Imine Formation Cycloheptanecarboxaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.[6]

Step 2: Aminonitrile Formation A cyanide source, such as potassium cyanide, is added to the imine. The cyanide ion attacks the imine carbon, forming an α-aminonitrile.[8]

Step 3: Hydrolysis The α-aminonitrile is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the carboxylic acid, resulting in racemic cycloheptylglycine.[13]

Materials and Reagents:

  • Cycloheptanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated ammonium hydroxide solution

Procedure:

  • Imine and Aminonitrile Formation (One-Pot): a. In a well-ventilated fume hood, dissolve cycloheptanecarboxaldehyde (1.0 eq) in methanol. b. Add a solution of ammonium chloride (1.1 eq) in water, followed by a solution of potassium cyanide (1.1 eq) in water. c. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, extract the reaction mixture with diethyl ether. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to Cycloheptylglycine: a. To the crude α-aminonitrile, add 6 M hydrochloric acid. b. Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. c. Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities. d. Neutralize the aqueous layer with a saturated ammonium hydroxide solution until a crystalline solid precipitates. e. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield racemic cycloheptylglycine.

Diagram of the Generalized Strecker Synthesis:

Strecker_Synthesis cluster_0 Step 1 & 2: Aminonitrile Formation cluster_1 Step 3: Hydrolysis A Cycloheptanecarboxaldehyde B Imine Intermediate A->B + NH₃ C α-Aminonitrile B->C + CN⁻ D Cycloheptylglycine C->D H₃O⁺, Δ SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Cycloheptylglycine Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle Binding_Assay Receptor Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Radioligand Radiolabeled Ligand Radioligand->BoundComplex Inhibitor Cycloheptylglycine Derivative (Inhibitor) Inhibitor->Receptor Competes with Radioligand

Sources

Application Notes & Protocols for Peptidomimetic Synthesis Utilizing (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug discovery, peptides represent a class of molecules with high specificity and potency. However, their therapeutic application is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1] Peptidomimetics are a class of compounds designed to mimic natural peptides, thereby retaining their biological activity while overcoming these pharmacokinetic hurdles.[1] A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids (ncAAs). These unique building blocks can enforce specific secondary structures, enhance stability, and improve receptor binding affinity.[2]

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-canonical amino acid that introduces a bulky, lipophilic cycloheptyl group. This moiety is particularly useful for probing hydrophobic binding pockets in target proteins and for sterically shielding the peptide backbone from enzymatic cleavage. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS), favored for its stability under various coupling conditions and its facile removal with moderate acids.[3] This document provides a comprehensive guide to the incorporation of this unique building block into peptide chains, offering detailed protocols and expert insights for researchers in the field.

Chemical Profile of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key chemical properties of the title compound.

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₄N/A
Molecular Weight 271.35 g/mol N/A
Appearance White to off-white crystalline powder[4] (by analogy)
Solubility Soluble in organic solvents (DMF, DCM, alcohols)[4] (by analogy)
Protection Strategy Nα-Boc (acid-labile)[3]

Strategic Overview of Peptidomimetic Synthesis

The synthesis of a peptidomimetic incorporating (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is typically achieved via Boc-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Synthesis_Workflow Resin 1. Resin Selection & Swelling First_AA 2. First Amino Acid Loading Resin->First_AA Deprotection 3. Nα-Boc Deprotection First_AA->Deprotection Coupling 4. Coupling of Next Amino Acid Deprotection->Coupling Cycle Repeat Steps 3 & 4 Coupling->Cycle n-1 times Final_Deprotection 5. Final Deprotection & Cleavage Cycle->Final_Deprotection Purification 6. Purification & Analysis Final_Deprotection->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocols and Methodologies

PART 1: Solid-Phase Synthesis

This section details the step-by-step procedure for incorporating (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid into a peptide sequence on a solid support.

1.1 Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl resin can be used for a C-terminal carboxylic acid.[5]

  • Protocol: Resin Swelling

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) and allow the resin to swell for 30 minutes.

    • Drain the DCM and wash the resin three times with dimethylformamide (DMF).

1.2 First Amino Acid Loading (if applicable)

If starting with a resin that is not pre-loaded, the first amino acid must be attached. The protocol varies depending on the resin type.

1.3 The Iterative Synthesis Cycle

The core of SPPS is the repeated cycle of deprotection and coupling to elongate the peptide chain.

  • Protocol: Nα-Boc Deprotection

    • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[6]

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.[6]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).[3]

    • Wash the resin with DMF (3x) to prepare for the coupling step.

  • Protocol: Coupling of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

The steric bulk of the cycloheptyl group presents a synthetic challenge, often leading to slower reaction kinetics and incomplete coupling. To mitigate this, the use of a potent coupling reagent and potentially a double coupling strategy is recommended.[7]

Reagents:

  • (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (3 equivalents relative to resin loading)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • HOBt (Hydroxybenzotriazole) (3 equivalents)

  • DIEA (6 equivalents)

  • DMF (as solvent)

Procedure:

  • In a separate vessel, dissolve (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, HBTU, and HOBt in DMF.

  • Add DIEA to the solution to activate the carboxylic acid. This is often indicated by a color change.

  • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • After the coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a qualitative Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, a second coupling is necessary.

  • Double Coupling (if required): Repeat steps 1-5.

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation BocAA Boc-AA-OH HBTU HBTU/HOBt BocAA->HBTU ActivatedEster Activated Ester Intermediate HBTU->ActivatedEster PeptideResin H₂N-Peptide-Resin ActivatedEster->PeptideResin Coupling NewPeptide Boc-AA-NH-Peptide-Resin PeptideResin->NewPeptide

Caption: Simplified schematic of the coupling reaction.

1.4 Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptidomimetic is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

  • Protocol: Cleavage from Resin

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. A common mixture for Boc-SPPS is HF/anisole (9:1). Caution: HF is extremely hazardous and requires specialized equipment and training. A less hazardous alternative for some resins is TFMSA/TFA/DCM with appropriate scavengers.

    • Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

PART 2: Purification and Characterization

The crude peptidomimetic will contain byproducts from the synthesis and cleavage steps, necessitating purification.

2.1 Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.

  • Typical Conditions:

    • Column: C18 stationary phase

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The hydrophobicity of the cycloheptyl group may require a slower gradient for optimal separation.

    • Detection: UV absorbance at 220 nm and 280 nm.

2.2 Characterization

The identity and purity of the final peptidomimetic must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified product. The observed mass should match the calculated theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can confirm the structure and provide information about the conformation of the peptidomimetic in solution.[8][9]

    • ¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm), the cycloheptyl protons (a broad multiplet in the aliphatic region), and the alpha-proton.

    • ¹³C NMR: Will show the carbonyl carbon of the peptide bond and the carbons of the cycloheptyl ring.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.[10][11]

Expected Analytical Data for a Model Tripeptide (e.g., Ala-Cha-Gly, where Cha is Cycloheptylacetic acid):

AnalysisExpected Result
Purity (RP-HPLC) >95% after purification
Mass (ESI-MS) [M+H]⁺ corresponding to the calculated exact mass
¹H NMR Characteristic signals for Ala, Gly, and the cycloheptyl moiety
¹³C NMR Resonances for all unique carbons

Troubleshooting and Expert Insights

  • Incomplete Coupling: The steric hindrance of the cycloheptyl group is the most likely cause of synthetic difficulties.[12] If the Kaiser test remains positive after a double coupling, consider using a more potent coupling reagent like HATU or extending the coupling time.

  • Racemization: While less common with Boc-chemistry compared to other strategies, the risk of racemization at the alpha-carbon of the activated amino acid exists. Using HOBt as an additive helps to suppress this side reaction.

  • Aggregation: For longer peptides, the growing chain can aggregate on the resin, hindering reagent access. Using a lower substitution resin or a more polar solvent system can help mitigate this.

Conclusion

The incorporation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid into peptide sequences is a valuable tool for the synthesis of novel peptidomimetics. While the steric bulk of the cycloheptyl group requires careful optimization of coupling conditions, the use of robust activation methods and diligent monitoring of reaction completeness allows for its successful integration. The resulting peptidomimetics, with their enhanced stability and unique structural features, hold significant promise for advancing drug discovery programs.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

  • Jain, N., & Roy, I. (2018). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Sciences, 107(11), 2739-2748.
  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
  • Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12). YouTube. Retrieved from [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents.
  • Role of peptidomimetics for new drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Deriv
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acids, 46(3), 533-552.
  • Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. (2023).
  • Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. (2021). Analytical Chemistry, 93(10), 4443-4452.
  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (2022). Organic & Biomolecular Chemistry, 20(32), 6245-6249.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Biomolecules, 13(6), 981.
  • Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit. (2021).
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399-405.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). Pharmaceutics, 16(5), 652.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2024). CEM Corporation. Retrieved from [Link]

  • Optimization of conditions for the C-S coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. (n.d.). Srini Chem. Retrieved from [Link]

Sources

Mastering the Final Step: A Guide to Boc Deprotection in Cycloheptylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of pharmaceutical and materials science, the synthesis of complex molecules such as cycloheptylacetic acid derivatives often necessitates the use of protecting groups to shield reactive functionalities. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a robust and versatile guardian for amine moieties. Its widespread use stems from its stability across a range of reaction conditions and its susceptibility to clean removal under specific acidic or thermal protocols. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective deprotection of the Boc group in the context of cycloheptylacetic acid derivatives, with a special focus on overcoming challenges posed by steric hindrance.

The Boc Protecting Group: A Strategic Asset

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (Boc anhydride). This transformation converts the nucleophilic and potentially reactive amine into a carbamate, which is significantly less reactive. The bulky tert-butyl group provides steric shielding and alters the electronic properties of the nitrogen atom, rendering it stable to many reagents used in subsequent synthetic steps.

The strategic value of the Boc group lies in its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to cleave Fmoc groups and during catalytic hydrogenation that removes Cbz groups, allowing for selective deprotection in complex syntheses.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc group removal is acid-catalyzed cleavage. The generally accepted mechanism involves the following key steps[2]:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.

  • Fragmentation: The protonated intermediate undergoes fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.

  • Protonation of the Liberated Amine: In the acidic medium, the newly formed amine is protonated, typically yielding an amine salt as the final product.

Acid-Catalyzed Boc Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid - (CH3)3C+ Free Amine Free Amine Carbamic Acid->Free Amine - CO2 Amine Salt Amine Salt Free Amine->Amine Salt + H+ Boc_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Work-up & Isolation cluster_product Final Product Boc_Protected_Amine Boc-Protected Cycloheptylacetic Acid Derivative TFA TFA in DCM Boc_Protected_Amine->TFA HCl HCl in Dioxane Boc_Protected_Amine->HCl Thermal Thermal (Heat) Boc_Protected_Amine->Thermal Evaporation Solvent Evaporation TFA->Evaporation HCl->Evaporation Filtration Filtration HCl->Filtration if precipitate forms Neutralization_Extraction Neutralization & Extraction Thermal->Neutralization_Extraction Evaporation->Neutralization_Extraction Amine_Salt Amine Salt (TFA or HCl) Evaporation->Amine_Salt Free_Amine Free Amine Neutralization_Extraction->Free_Amine Filtration->Amine_Salt

Sources

Application Note & Protocol: A Scalable Pathway to Enantiopure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of enantiopure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a valuable non-proteinogenic amino acid building block. Non-natural amino acids are critical components in modern drug discovery, often incorporated into peptides and peptidomimetics to enhance metabolic stability, bioavailability, and conformational rigidity.[1][2] This guide details a robust and scalable synthetic route centered on the principle of classical chiral resolution, a method well-suited for industrial production due to its reliability and cost-effectiveness. We present a two-part protocol: the initial synthesis of the racemic amino acid followed by its efficient resolution to yield the desired (S)-enantiomer with high optical purity.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The synthesis of enantiopure α-amino acids can be broadly approached via two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

  • Asymmetric Synthesis: This elegant approach utilizes chiral catalysts or auxiliaries to directly form the desired enantiomer from achiral precursors.[3][4] Methods like catalytic asymmetric hydrogenation or alkylations of glycine derivatives have shown great success.[4][5] However, for large-scale industrial applications, the high cost of chiral catalysts, potential for metal contamination, and the need for stringent reaction optimization can present significant hurdles.

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture, which is often more straightforward and higher-yielding. The enantiomers are then separated by converting them into a pair of diastereomers with distinct physical properties, typically through salt formation with a chiral resolving agent.[6][] The diastereomers can then be separated by fractional crystallization. While this method has a theoretical maximum yield of 50% for the desired enantiomer, the undesired enantiomer can often be racemized and recycled, making it an economically viable and highly reliable strategy for large-scale production.[6]

For the synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, this guide focuses on the chiral resolution pathway for its proven scalability and robustness.

G cluster_start cluster_protocol Protocol Workflow cluster_end start Cycloheptanone, KCN, NH4Cl, Boc₂O, (R)-(+)-1-Phenylethylamine resolution Racemic Synthesis & Chiral Resolution (Chosen Route) start->resolution Feed into asymmetric Direct Asymmetric Synthesis strecker Step 1: Strecker Reaction (Racemic Amino Acid Synthesis) resolution->strecker Initiates boc Step 2: Boc Protection strecker->boc resolve Step 3: Diastereomeric Salt Formation boc->resolve separate Step 4: Fractional Crystallization resolve->separate isolate Step 5: Isolation of (S)-Enantiomer separate->isolate end_product (S)-2-(tert-butoxycarbonylamino)- 2-cycloheptylacetic acid isolate->end_product

Caption: Overall Synthetic Strategy.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and resolution of the target compound.

Protocol 1: Synthesis of Racemic (±)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

This protocol is divided into two main stages: the synthesis of the racemic amino acid via a Strecker reaction, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Part A: (±)-2-Amino-2-cycloheptylacetic acid via Strecker Synthesis

The Strecker reaction is a classic three-component reaction that efficiently produces α-amino acids from an aldehyde or ketone, ammonia, and cyanide.[8]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Cycloheptanone 112.17 100.0 g 0.891
Potassium Cyanide (KCN) 65.12 64.0 g 0.983
Ammonium Chloride (NH₄Cl) 53.49 52.6 g 0.983
28% Ammonium Hydroxide - 250 mL -
Methanol (MeOH) 32.04 500 mL -
Concentrated HCl 36.46 As needed -

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, combine potassium cyanide and ammonium chloride in methanol and 28% ammonium hydroxide. Cool the resulting slurry to 0-5 °C in an ice bath.

  • Addition of Ketone: Slowly add cycloheptanone dropwise to the cooled slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of cycloheptanone.

  • Hydrolysis of Aminonitrile: Carefully concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. Add 500 mL of concentrated HCl and heat the mixture to reflux (approx. 100-110 °C) for 8 hours to hydrolyze the intermediate α-aminonitrile.

  • Isolation: Cool the mixture to room temperature. A precipitate of the amino acid hydrochloride may form. Adjust the pH to the isoelectric point (approx. pH 6) with a concentrated NaOH solution.

  • Purification: The crude amino acid will precipitate. Collect the solid by filtration, wash with cold water and then diethyl ether to remove impurities. Dry under vacuum to yield (±)-2-amino-2-cycloheptylacetic acid as a white solid.

Part B: Boc-Protection of (±)-2-Amino-2-cycloheptylacetic acid

The Boc group is a standard protecting group for amines, stable to most nucleophiles and bases, making it ideal for peptide synthesis.[9] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[10][11]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
(±)-2-Amino-2-cycloheptylacetic acid 171.24 100.0 g 0.584
Di-tert-butyl dicarbonate (Boc₂O) 218.25 139.0 g 0.637
Sodium Hydroxide (NaOH) 40.00 25.7 g 0.642
1,4-Dioxane 88.11 500 mL -
Water 18.02 500 mL -
Ethyl Acetate (EtOAc) 88.11 As needed -

| 5% Citric Acid Solution | - | As needed | - |

Procedure:

  • Dissolution: In a 2 L flask, dissolve the racemic amino acid and sodium hydroxide in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate in 100 mL of dioxane dropwise to the cooled amino acid solution while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction should become homogeneous.[12]

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with 500 mL of water and wash with ethyl acetate (2 x 200 mL) to remove any unreacted Boc₂O and byproducts.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution. The product will precipitate or form an oil. Extract the product into ethyl acetate (3 x 300 mL).[12]

  • Final Product Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic (±)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid as a white solid or viscous oil.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol separates the racemic mixture using a chiral base, (R)-(+)-1-phenylethylamine, to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[6]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
(±)-Boc-cycloheptylglycine 271.37 100.0 g 0.368
(R)-(+)-1-Phenylethylamine 121.18 22.3 g 0.184
Ethyl Acetate (EtOAc) 88.11 1.5 L -
Hexane 86.18 As needed -

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

  • Salt Formation: Dissolve the racemic Boc-protected amino acid in 1.5 L of hot ethyl acetate. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 equivalents) in 100 mL of ethyl acetate.

  • Crystallization: Slowly add the amine solution to the hot amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight. The less soluble diastereomeric salt, ((S)-acid·(R)-amine), will crystallize out.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate/hexane (1:1).

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from hot ethyl acetate. The purity can be checked by measuring the optical rotation at each step.

  • Liberation of the (S)-Amino Acid: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate. Acidify the mixture to pH 2 with 1 M HCl to break the salt.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the final product, enantiopure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Analytical Validation and Data

Structural and Purity Analysis:

  • ¹H & ¹³C NMR: To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Enantiomeric Purity Analysis:

  • Chiral HPLC/SFC: The most reliable method for determining enantiomeric excess (e.e.). The acid should be converted to its methyl ester with diazomethane or TMS-diazomethane for better resolution on many chiral columns.

Expected Results:

Stage Product Expected Yield Purity (HPLC) Enantiomeric Excess (e.e.)
Protocol 1A (±)-2-Amino-2-cycloheptylacetic acid 65-75% >95% N/A (Racemic)
Protocol 1B (±)-Boc-cycloheptylglycine 85-95% >98% N/A (Racemic)

| Protocol 2 | (S)-Boc-cycloheptylglycine | 35-45% (from racemic) | >99% | >99% |

G racemic Racemic (±)-Boc-Cycloheptylglycine in Hot EtOAc amine Add 0.5 eq. (R)-(+)-1-Phenylethylamine racemic->amine cool Slow Cooling & Crystallization amine->cool filter1 Filter Crystals (S-acid · R-amine salt) cool->filter1 mother_liquor Mother Liquor (Enriched in R-acid) cool->mother_liquor Discard or Recycle liberate Acidify with HCl & Extract with EtOAc filter1->liberate final Pure (S)-Enantiomer liberate->final

Caption: Chiral Resolution Workflow.

Discussion and Conclusion

The described synthetic route provides a reliable and scalable method for producing multigram to kilogram quantities of enantiopure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. The choice of a classical resolution strategy is deliberate for large-scale applications, as it avoids expensive and potentially sensitive catalytic systems. The Strecker synthesis is a high-yielding, atom-economical method for the initial racemic amino acid, and Boc-protection is a standard, robust transformation.

The key to success in this synthesis is the fractional crystallization step. The choice of solvent (ethyl acetate) and the slow cooling rate are critical for obtaining crystals with high diastereomeric purity. It is highly recommended to monitor the optical purity of the crystallized salt after each recrystallization to ensure the desired enantiomeric excess is achieved before proceeding to the final liberation step.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society.
  • Kazmaier, U. (2001). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON.
  • Fu, G. C., & Gregory, W. S. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.
  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • Nevado, C. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Asymmetric Reactions. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Wu, S., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Wikipedia. (n.d.). Chiral resolution.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Gonzalez-Lopez, M., et al. (2018). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.

Sources

Application Notes and Protocols: Monitoring Reactions with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Monitoring for a Bulky Amino Acid Analogue

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-proteinogenic amino acid characterized by its bulky cycloheptyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group. These structural features, while imparting unique conformational constraints beneficial in peptidomimetics and drug design, introduce significant steric hindrance that can impede reaction kinetics, particularly in peptide coupling steps. Consequently, robust and sensitive analytical techniques are paramount for real-time reaction monitoring. This guide provides a comprehensive overview of field-proven analytical methodologies and detailed protocols for effectively monitoring reactions involving this sterically demanding building block, ensuring optimal yield, purity, and stereochemical integrity of the final product.

The primary challenge in reactions with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid lies in ensuring complete consumption of starting materials and minimizing the formation of by-products. Incomplete coupling reactions can lead to deletion sequences in solid-phase peptide synthesis (SPPS), while side reactions can generate impurities that are difficult to separate from the desired product.[1] Therefore, the ability to accurately track the progress of these reactions is not merely a quality control measure but a critical component of process optimization and successful synthesis.

This application note will delve into the practical application of various analytical techniques, from the workhorse of chromatographic separation, High-Performance Liquid Chromatography (HPLC), to the structural elucidation power of Mass Spectrometry (MS). We will also explore the utility of qualitative colorimetric tests for rapid in-process checks during solid-phase synthesis. The protocols provided herein are designed to be adaptable to various laboratory settings and can be tailored to specific reaction conditions.

Chromatographic Techniques: The Cornerstone of Reaction Monitoring

Chromatography, particularly HPLC, is the most indispensable tool for monitoring reactions involving (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.[] Its ability to separate complex mixtures allows for the simultaneous quantification of starting materials, intermediates, products, and impurities.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses, separating molecules based on their hydrophobicity.[3] The Boc-protected amino acid, with its bulky cycloheptyl and tert-butyl groups, is significantly more hydrophobic than its unprotected counterpart or the growing peptide chain, leading to distinct retention times.

This protocol outlines a general method for monitoring the progress of a peptide coupling reaction where (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is being coupled to a resin-bound peptide.

Objective: To determine the extent of consumption of the Boc-protected amino acid and the formation of the desired peptide product.

Materials:

  • Reaction mixture aliquot

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (approximately 2-5 mg of resin) from the reaction vessel.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of the quenching solution. This prevents further reaction.

    • For solid-phase reactions, cleave a small portion of the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.[4]

    • After cleavage, precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide pellet in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the reactants and products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting Boc-protected amino acid and the desired product based on their retention times (determined by injecting standards if available).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[1]

    • The reaction is considered complete when the peak corresponding to the starting amino acid is no longer detectable or its area remains constant over two consecutive time points.

Causality Behind Experimental Choices:

  • Quenching: Immediate quenching is crucial to obtain a "snapshot" of the reaction at a specific time.

  • TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape for peptides and Boc-protected amino acids.[5]

  • UV Detection at 220 nm: The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of all peptide components.

Data Presentation:

Time (min)Peak Area (Starting Material)Peak Area (Product)% Conversion
0X00
30YZCalculated
60ABCalculated
120< LODC> 99%
LOD: Limit of Detection

Workflow Diagram:

HPLC_Monitoring_Workflow cluster_reaction Peptide Coupling Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Vessel Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench Reaction Aliquot->Quench Cleavage Cleave from Resin Quench->Cleavage Precipitate Precipitate Peptide Cleavage->Precipitate Dissolve Dissolve in Mobile Phase Precipitate->Dissolve Inject Inject onto HPLC Dissolve->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for monitoring a solid-phase peptide coupling reaction using RP-HPLC.

Chiral HPLC

Maintaining the stereochemical integrity of the chiral center in (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is critical. Racemization can occur under harsh reaction conditions. Chiral HPLC is the definitive technique for assessing the enantiomeric purity of the final product.[] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[7][8]

Objective: To determine the enantiomeric excess (e.e.) of the (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in the final product.

Materials:

  • Final product sample

  • Racemic standard of 2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (if available)

  • HPLC grade hexane or heptane

  • HPLC grade isopropanol (IPA) or ethanol

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak® or Chiralcel®)[9]

  • Analytical HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the final product in the mobile phase. If the product is a peptide, it may need to be hydrolyzed to liberate the individual amino acids before derivatization and analysis.

  • Chiral HPLC Analysis:

    • Column: A suitable polysaccharide-based chiral stationary phase.

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol like IPA or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Normal Phase Mobile Phase: Polysaccharide-based CSPs often perform best with non-polar mobile phases.

Mass Spectrometry: Unambiguous Identification

Mass spectrometry (MS) is a powerful tool for confirming the identity of the product and detecting by-products.[10] When coupled with HPLC (LC-MS), it provides both separation and mass information in a single analysis.

The molecular formula of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is C14H25NO4, with a monoisotopic mass of 271.1783 Da.[11]

Expected Adducts in Mass Spectrometry:

Adductm/z
[M+H]+272.1856
[M+Na]+294.1676
[M-H]-270.1711

Data sourced from PubChem CID 45489696.[11]

A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group.[12] This can occur in the ion source of the mass spectrometer and can be a useful diagnostic tool.[5]

Objective: To confirm the mass of the desired product and identify any potential by-products.

Materials:

  • Reaction mixture aliquot (prepared as in Protocol 1)

  • LC-MS system (e.g., with an electrospray ionization (ESI) source)

  • C18 column

  • HPLC grade water with 0.1% formic acid

  • HPLC grade acetonitrile with 0.1% formic acid

Procedure:

  • LC Separation:

    • Perform HPLC separation as described in Protocol 1, but replace TFA with formic acid in the mobile phases, as formic acid is more compatible with most MS instruments.

  • MS Detection:

    • Ionization Mode: ESI positive or negative mode. Positive mode is generally preferred for peptides as they readily form [M+H]+ ions.

    • Mass Range: Scan a mass range that includes the expected masses of the starting materials, product, and potential by-products.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of the starting material and product to monitor their consumption and formation.

      • Examine the mass spectra of the peaks to confirm their identity.

      • Look for unexpected masses that could indicate the presence of impurities or side products.

Workflow Diagram:

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Reaction Aliquot HPLC HPLC Separation Sample->HPLC Ionization ESI Source HPLC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectra & Chromatograms Detector->Data

Caption: General workflow for reaction monitoring using LC-MS.

Qualitative In-Process Tests for Solid-Phase Synthesis

For solid-phase peptide synthesis, rapid qualitative tests can provide a quick indication of whether a coupling reaction has gone to completion before proceeding to the next step.[13]

Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[14] In the context of SPPS, it is used to detect the presence of unreacted N-terminal amine groups on the resin-bound peptide.

Objective: To qualitatively assess the presence of free primary amines on the resin after a coupling reaction.

Materials:

  • Resin sample from the reaction vessel

  • Kaiser test kit solutions:

    • Solution A: Ninhydrin in ethanol

    • Solution B: Phenol in ethanol

    • Solution C: Potassium cyanide in pyridine

  • Heating block or water bath at 100-120 °C

Procedure:

  • After the coupling reaction and subsequent washing steps, take a small sample of the resin (a few beads).

  • Add 2-3 drops of each of the three Kaiser test solutions to the resin sample in a small test tube.

  • Heat the mixture at 100-120 °C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a significant amount of free primary amine, meaning the coupling reaction is incomplete.[13]

  • Yellow/Colorless: Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

  • Faint Blue: May indicate a nearly complete reaction. A second coupling step may be considered.

Causality Behind Experimental Choices:

  • Ninhydrin reacts with primary amines to form a deep blue colored compound known as Ruhemann's purple. The intensity of the color is proportional to the amount of free amine present.

Conclusion

The successful synthesis of molecules incorporating the sterically hindered amino acid (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is highly dependent on rigorous in-process monitoring. A multi-faceted analytical approach, combining the quantitative power of HPLC, the structural confirmation of mass spectrometry, and the rapid qualitative feedback of colorimetric tests, provides the most comprehensive understanding of the reaction progress. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the necessary tools to optimize their synthetic strategies, ensure product quality, and accelerate their research and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Chemical Communications (RSC Publishing). (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-{[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US20170081358A1 - Methods and systems for solid phase peptide synthesis.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ConnectSci. (2025). Development of modern continuous flow solid phase peptide synthesis: chemistry, automation and sustainability impact. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Drug Design

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, occupying a unique space between small molecules and large biologics.[1][2][3][4] Their high specificity and potency are often counterbalanced by challenges in stability, bioavailability, and in vivo degradation.[2][5] The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has become a cornerstone of medicinal chemistry, offering a powerful toolkit to overcome these limitations.[1][2][3][4] (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a non-proteinogenic amino acid, exemplifies this approach. Its distinctive cycloheptyl moiety introduces conformational constraints and increased lipophilicity, which can profoundly influence the pharmacological profile of a peptide therapeutic.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in the development of novel therapeutics. We will delve into the rationale behind its use, its physicochemical properties, and step-by-step methodologies for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, also known as Boc-L-cycloheptylglycine, is a white to off-white powder. Its key properties are summarized in the table below. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for its application in stepwise peptide synthesis, preventing unwanted polymerization.[6]

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₄[7]
Molecular Weight 271.35 g/mol [7]
CAS Number 1228542-19-5[7]
Appearance White to off-white powder[8]
Storage Conditions 0 - 8 °C, under inert gas[8][9]

Handling and Storage: Due to its sensitivity to acidic conditions which can cleave the Boc protecting group, it is imperative to store (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in a cool, dry environment, preferably under an inert atmosphere. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Application in Solid-Phase Peptide Synthesis (SPPS): The Boc Strategy

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a robust method for SPPS, particularly for complex or lengthy peptides.[10][11] The acid-labile nature of the Boc group allows for its selective removal at each cycle of amino acid addition, while more acid-stable protecting groups, such as benzyl ethers and esters, are used for side-chain protection and are typically removed at the final cleavage step.[6][12]

Workflow for Incorporating Boc-L-cycloheptylglycine into a Peptide Sequence

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling: Boc-(S)-Cha-OH + Coupling Reagents Resin->Coupling 1. Activation & Coupling Wash1 Wash (e.g., DCM, DMF) Coupling->Wash1 2. Removal of Excess Reagents Deprotection Boc Deprotection: (e.g., 50% TFA in DCM) Wash1->Deprotection 3. Nα-Deprotection Wash2 Wash (e.g., DCM) Deprotection->Wash2 4. Removal of Acid Neutralization Neutralization: (e.g., 10% DIEA in DCM) Wash2->Neutralization 5. Free Amine Generation Wash3 Wash (e.g., DCM) Neutralization->Wash3 6. Removal of Base NextCycle Ready for Next Coupling Cycle Wash3->NextCycle

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocols

Protocol 1: Boc Deprotection

This protocol describes the removal of the Nα-Boc protecting group from the resin-bound peptide.

Materials:

  • Resin-bound peptide with N-terminal Boc protection

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • DCM for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 15-20 minutes.

  • Drain the DCM from the synthesis vessel.

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Gently agitate the resin for 1-2 minutes (pre-wash).

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Scientist's Note: The tert-butyl cations generated during deprotection can lead to side reactions, particularly with sensitive residues like Tryptophan or Methionine.[14] The inclusion of scavengers such as 0.5% dithioethane (DTE) in the deprotection solution is recommended to mitigate this.[10]

Protocol 2: Neutralization

After acid-mediated deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.

Materials:

  • Deprotected peptide-resin (TFA salt)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • DCM for washing

Procedure:

  • To the deprotected peptide-resin, add the neutralization solution.

  • Agitate for 2-5 minutes.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

Scientist's Note: Incomplete neutralization will result in poor coupling efficiency in the subsequent step. Ensure thorough washing to remove the DIEA, as its presence can interfere with the activation of the incoming amino acid. In situ neutralization protocols, where the base is added along with the coupling reagents, can also be employed.[10]

Protocol 3: Coupling of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid

This protocol details the coupling of the title amino acid to the deprotected and neutralized resin-bound peptide. Due to the steric bulk of the cycloheptyl group, a potent coupling reagent is recommended.

Materials:

  • (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

  • Deprotected and neutralized peptide-resin

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.

  • Base: DIEA

  • Solvent: N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Pre-activation: In a separate vial, dissolve 3-4 equivalents of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid and 3-4 equivalents of HBTU in DMF.

  • Add 6-8 equivalents of DIEA to the pre-activation mixture. The solution should change color, indicating activation. Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours. The reaction progress can be monitored using a ninhydrin test.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

  • Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Scientist's Note: For sterically hindered amino acids like Boc-L-cycloheptylglycine, a single coupling may not be sufficient for complete reaction. A double coupling (repeating the coupling step with fresh reagents) is often advisable to ensure high yields. The choice of coupling reagent is critical; reagents like HBTU, HATU, or PyBOP are generally effective for challenging couplings.[15]

Diagram of the Coupling Reaction

Coupling_Reaction AminoAcid Boc-(S)-Cha-OH CoupledPeptide Boc-(S)-Cha-NH-Peptide-Resin AminoAcid->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Reagents HBTU / DIEA Reagents->CoupledPeptide Activation & Coupling Byproducts Byproducts

Sources

Application Notes and Protocols for Amide Bond Formation with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of an amide bond is a fundamental transformation in organic chemistry, central to the synthesis of peptides and peptidomimetics. While the coupling of standard proteinogenic amino acids is often routine, the introduction of sterically hindered residues presents a significant synthetic hurdle.[1] Hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains (e.g., valine, isoleucine), dramatically slow down reaction kinetics. This can lead to incomplete reactions, low yields, and an increased risk of epimerization at the activated chiral center.[1][2] The successful synthesis of peptides containing these challenging residues is critical for the development of novel therapeutics with enhanced properties, including increased metabolic stability, improved bioavailability, and constrained conformations for targeted biological activity.[3][4]

This guide provides a comprehensive overview of experimental procedures for the efficient coupling of sterically hindered amino acids. We will delve into the mechanistic rationale behind the selection of appropriate coupling reagents and provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis.

Understanding the Mechanistic Landscape of Coupling Reagents

The key to overcoming steric hindrance lies in the choice of the coupling reagent, which activates the carboxylic acid for nucleophilic attack by the amine. Modern coupling reagents have been designed to generate highly reactive intermediates that can overcome the steric barriers imposed by bulky substrates while minimizing side reactions. These reagents can be broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Foundation of Peptide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the desired reaction. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine with a reduced risk of epimerization.[5]

Phosphonium Salts: Enhanced Reactivity and Safety

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed as safer and often more effective alternatives to their hazardous predecessor, BOP, which produces the carcinogen hexamethylphosphoramide (HMPA).[4][6] PyBOP and its analogues activate carboxylic acids to form OBt or OAt active esters, similar to carbodiimides with additives, but generally with faster kinetics and higher efficiency, particularly for hindered systems.[6]

PyBOP_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Amine Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Active_Ester OBt Active Ester Carboxylate->Active_Ester + PyBOP Carboxylate->Active_Ester PyBOP PyBOP Byproduct1 Tris(pyrrolidino) phosphine oxide Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + R'-NH₂ Amine R'-NH₂ HOBt HOBt

PyBOP-mediated amide bond formation.
Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Aminium/uronium salts, such as HBTU, HATU, HCTU, and COMU, are currently the most powerful and widely used coupling reagents, especially for challenging sequences.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in particular, is renowned for its ability to couple even the most sterically demanding amino acids with high efficiency and minimal epimerization.[3] The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester, with the nitrogen atom in the 7-position of the azabenzotriazole ring providing anchimeric assistance during the aminolysis step.[7][8] COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers comparable reactivity to HATU but with improved safety and solubility profiles, as its byproducts are water-soluble and it is based on the non-explosive OxymaPure additive.[9][10]

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Amine Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Active_Ester OAt Active Ester Carboxylate->Active_Ester + HATU Carboxylate->Active_Ester HATU HATU Byproduct1 Tetramethylurea Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + R'-NH₂ Amine R'-NH₂ HOAt HOAt

HATU-mediated amide bond formation.

Comparative Performance of Coupling Reagents

The choice of coupling reagent has a profound impact on the outcome of the synthesis, particularly with hindered amino acids. The following table summarizes a comparative analysis of crude peptide purity for different coupling reagents in the synthesis of challenging peptide sequences.

ParameterPyBOPHATUHCTUSource
Crude Purity (%) [1]
Peptide 1 (ACP 65-74), 2x1 min coupling48.1183.6379.86[6]
Peptide 1 (ACP 65-74), 2x20 min coupling70.2779.9180.52[6]
Peptide 2 (A-β Amyloid 1-42), 2x1 min coupling40.1089.6388.29[6]
Peptide 2 (A-β Amyloid 1-42), 2x20 min coupling88.5491.2392.11[6]
Racemization Higher riskLower riskLower risk[6][7]

Key Observations:

  • HATU and HCTU generally provide higher crude purities, especially with shorter coupling times, indicating faster reaction kinetics.[6]

  • For challenging sequences like the A-β Amyloid 1-42 fragment, HATU and HCTU significantly outperform PyBOP.[6]

  • HATU is widely reported to result in less epimerization compared to HBTU and other older reagents.[6][7] HCTU also demonstrates a reduced rate of racemization.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of hindered amino acids in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the method of choice for the routine synthesis of peptides. The following protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

This protocol is highly effective for coupling α,α-disubstituted and N-methylated amino acids.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (5x).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid and HATU in DMF.

    • Add DIPEA to the solution and allow the activation to proceed for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for hindered residues.[1]

  • Monitoring the Coupling:

    • For standard amino acids, perform a Kaiser test to check for the presence of free primary amines.

    • For N-methylated amino acids, where the Kaiser test is unreliable, use a bromophenol blue test.[3]

    • If the coupling is incomplete, a second coupling (double coupling) may be performed by repeating step 2.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]

  • Repeat Synthesis Cycle:

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

PyBOP is a robust and cost-effective reagent suitable for many hindered couplings.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

  • 20% Piperidine in DMF

  • DCM

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid and PyBOP in DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids, the reaction time may need to be extended.

  • Monitoring and Washing:

    • Follow the same procedures as in Protocol 1.

Solution-Phase Peptide Synthesis Protocols

Solution-phase synthesis is often employed for large-scale production or for sequences that are particularly difficult to synthesize on a solid support.

COMU is an excellent choice for solution-phase synthesis due to the high water solubility of its byproducts, which simplifies purification.[9]

Materials:

  • N-protected amino acid (1 equivalent)

  • Amino acid ester hydrochloride (1 equivalent)

  • COMU (1 equivalent)

  • DIPEA (3 equivalents)

  • DMF

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • 1 N NaHCO₃

  • Saturated NaCl (brine)

  • MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve the N-protected amino acid, amino acid ester hydrochloride, and DIPEA in DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add COMU to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[10]

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 N HCl (2x), 1 N NaHCO₃ (2x), and brine (2x).[10]

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

Troubleshooting Common Challenges in Hindered Couplings

  • Low Coupling Yields:

    • Solution: Increase the coupling time, perform a double coupling, or switch to a more powerful coupling reagent (e.g., from PyBOP to HATU or COMU).[1] For particularly difficult sequences, microwave-assisted synthesis can significantly enhance coupling efficiency.[11]

  • Epimerization:

    • Solution: Use a less polar solvent if possible, as polar solvents can promote racemization.[12] Employ a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of DIPEA.[13] Ensure that the pre-activation time is kept to a minimum.

  • Guanidinylation of the N-terminus:

    • Solution: This is a potential side reaction with aminium/uronium reagents like HATU when used in excess.[3] Use a slight excess of the carboxylic acid relative to the coupling reagent to minimize this side reaction.

  • Difficulty Coupling N-Methylated Amino Acids:

    • Solution: HATU is generally the reagent of choice for coupling N-methylated residues.[3] Extended coupling times (1-4 hours) are often required.[1] Monitoring the reaction with the bromophenol blue test is crucial.[3]

  • Difficulty Coupling α,α-Disubstituted Amino Acids (e.g., Aib):

    • Solution: These residues are notoriously difficult to couple. The use of amino acid fluorides, generated in situ with reagents like TFFH, can be highly effective.[13] Alternatively, prolonged coupling times with powerful reagents like HATU or COMU are necessary.[4][14]

Conclusion

The successful formation of amide bonds with sterically hindered amino acids is a challenging yet achievable goal with the appropriate selection of coupling reagents and optimization of reaction conditions. Modern coupling reagents, particularly aminium/uronium salts like HATU and COMU, have revolutionized the synthesis of complex peptides, enabling the incorporation of residues that were once considered nearly impossible to couple. By understanding the underlying mechanisms of these reagents and adhering to meticulously designed protocols, researchers can confidently tackle the synthesis of sterically demanding peptides, paving the way for the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • BenchChem. (2025). A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. BenchChem.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • BenchChem. (2025). The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent. BenchChem.
  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(23), 3327-3336.
  • Coin, I., & Beyermann, M. (2010). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 145-156). Humana Press.
  • Benoiton, N. L., & Cheung, S. T. (1977). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 55(5), 906-910.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405-410.
  • Wang, Y., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 682-688.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Barchi, J. J., Jr., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(42), 15344–15353.
  • Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1993). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 26(6), 256-263.
  • T. M. Postma, & A. J. Wilson. (2016). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730-1761.
  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook.
  • St-Gelais, A., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 86(17), 11849-11859.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
  • Reddit. (2024).
  • ResearchGate. (2025). Control of aspartate epimerization during the coupling of caspase specific tetrapeptides....
  • Ogawa, Y., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2110-2118.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Wiley Online Library. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Wiley Online Library.
  • Rad-Dittmann, W., & Martin, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 141.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when using (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in coupling reactions. The significant steric bulk imparted by the cycloheptyl group necessitates optimized protocols to achieve high yields and purity. This resource offers field-proven insights to navigate these complexities.

Understanding the Challenge: The Impact of Steric Hindrance

The core difficulty in coupling reactions with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid lies in steric hindrance. The bulky cycloheptyl and tert-butoxycarbonyl (Boc) groups physically obstruct the carboxylic acid center, impeding the approach of the amine nucleophile. This leads to slower reaction kinetics and often incomplete conversions under standard coupling conditions.[1][2] As peptide chains elongate, the potential for aggregation and the formation of secondary structures can further exacerbate these challenges by masking reactive sites.[1][3][4]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during coupling reactions with sterically hindered amino acids, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: My standard coupling protocol with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is resulting in very low to no yield. What are the likely causes and how can I improve the outcome?

Answer: Low yield is the most frequent issue and typically points to insufficient activation of the carboxylic acid or ineffective coupling due to steric hindrance. Here is a logical workflow to diagnose and resolve the problem:

G start Low Coupling Yield reagent Is the coupling reagent potent enough? start->reagent conditions Are reaction time and temperature optimized? reagent->conditions Yes change_reagent Switch to a more potent reagent (e.g., HATU, COMU, PyAOP) reagent->change_reagent No coupling_strategy Was a single coupling performed? conditions->coupling_strategy Yes optimize_conditions Increase reaction time and/or use gentle heating/microwave conditions->optimize_conditions No solvent Is the solvent optimal for solvation? coupling_strategy->solvent Yes double_couple Perform a double coupling coupling_strategy->double_couple No success Coupling Successful solvent->success Yes change_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) solvent->change_solvent No alternative Consider Alternative Strategies (e.g., Acyl Fluoride Formation) success->alternative change_reagent->conditions optimize_conditions->coupling_strategy double_couple->solvent change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1]

    • Solution: Transition to more potent in-situ activating reagents. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][5][6] These reagents form highly reactive esters that can overcome the steric barrier.[1][5]

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.[1]

    • Solution: Extend the reaction time, for instance, from 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but must be applied cautiously to minimize racemization.[1] Microwave-assisted synthesis is a powerful technique to drive difficult couplings to completion more rapidly.[1]

  • Suboptimal Solvent Choice: The solvent is crucial for solvating the reacting species. Poor solvation can lead to aggregation, further impeding the reaction.[1]

    • Solution: N-methylpyrrolidone (NMP) often provides superior solvation compared to Dimethylformamide (DMF).[1] For particularly challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1]

Issue 2: Presence of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?

Answer: Side reactions in sterically hindered couplings often arise from the high activation energy required, which can open alternative reaction pathways.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a major concern.

    • Causality: Racemization can occur via direct enolization or through the formation of an oxazolone intermediate, both of which are promoted by strong bases and prolonged activation times.[7][8]

    • Solution:

      • Base Selection: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to the stronger, less hindered diisopropylethylamine (DIPEA).[8][9]

      • Additives: When using carbodiimides, the inclusion of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is critical to suppress racemization.[8][10] HOAt and OxymaPure are generally more effective than HOBt.[8]

      • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C), especially for sensitive substrates.[11]

  • Guanidinylation (with Uronium/Aminium Reagents): Reagents like HBTU or HATU can react with the unprotected N-terminal amine of a peptide to form a guanidinium group, which terminates the chain.[10]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding it to the amine component.[1][10] This ensures the highly reactive species is consumed in the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the most powerful for extremely hindered amino acids like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid?

A1: For the most challenging couplings, HATU and COMU are often the reagents of choice.[7][12] They form highly reactive OAt and Oxyma esters, respectively.[1][5] In cases where even these fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][13] Reagents like TFFH can be used for this transformation.[7][13]

Q2: What is "double coupling" and when should I use it?

A2: Double coupling is the practice of repeating the coupling step with a fresh portion of activated amino acid after the initial coupling reaction.[1] This is a valuable strategy when a single coupling is insufficient to drive the reaction to completion due to severe steric hindrance.[1]

Q3: Can I use an excess of the coupling reagent to improve my yield?

A3: While using a slight excess of the coupling reagent and the amino acid is standard practice, a large excess of uronium/aminium reagents should be avoided as it can increase the risk of side reactions like guanidinylation.[6] For phosphonium reagents like PyBOP, a larger excess is generally better tolerated.[6]

Q4: How does the choice of protecting group on the amine component affect the coupling reaction?

A4: The nature of the amine's protecting group can influence its nucleophilicity and the steric environment of the reaction. While the Boc group on the (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a primary contributor to steric bulk, a bulky protecting group on the amine component will further hinder the reaction. If possible, using a smaller protecting group on the amine can be beneficial.

Experimental Protocols

Protocol 1: High-Potency Coupling Using HATU

This protocol is recommended as a starting point for coupling (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

  • In a separate reaction vessel, dissolve (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (1.2 equivalents), HATU (1.15 equivalents), and a hindered base such as DIPEA (2.0 equivalents) in an appropriate solvent (NMP is recommended).

  • Allow this pre-activation mixture to stir for 1-5 minutes at room temperature.

  • Add the pre-activated solution to your amine component (1.0 equivalent).

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish, it can be allowed to proceed overnight.[1]

  • Upon completion, proceed with your standard workup and purification procedures.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be considered when other high-potency methods fail.

  • Dissolve (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Add a fluorinating agent, such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.05 equivalents), and a suitable base.[13]

  • Allow the acyl fluoride formation to proceed. This step should be monitored carefully.

  • In a separate vessel, prepare your amine component.

  • Add the solution containing the acyl fluoride to the amine component.

  • Allow the coupling reaction to proceed. Reaction times may be significantly longer, so diligent monitoring is crucial.[1]

Comparative Data on Coupling Reagents

The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids, providing a guide for selection.

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DCC/EDCO-acylisoureaLow-ModerateProne to side reactions and racemization without additives.[7][14]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[5]
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the anchimeric assistance of the pyridine nitrogen in HOAt.[1][5][6]
COMUOxyma esterVery HighComparable in reactivity to HATU, with the advantage of having a non-explosive leaving group precursor (OxymaPure).[5][7][11]
TFFHAcyl FluorideExtremely HighGenerates a very small and highly reactive acyl fluoride, ideal for the most challenging couplings.[7][13][15]

References

  • Katritzky, A.R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Due-Hansen, M.E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CD ComputaBio. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. Available from: [Link]

  • Peptide Coupling Reagents Guide. MilliporeSigma. Available from: [Link]

Sources

Technical Support Center: Synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this non-proteinogenic amino acid. The bulky cycloheptyl group presents unique synthetic challenges, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and improve your yield of the target molecule.

I. Synthetic Strategy Overview

The synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid can be broadly approached via two main pathways, each with its own set of considerations. The choice of strategy will often depend on available starting materials, scalability requirements, and desired enantiomeric purity.

Synthesis_Overview cluster_strecker Pathway A: Asymmetric Strecker Synthesis cluster_resolution Pathway B: Racemic Synthesis & Enzymatic Resolution Start Starting Materials: Cycloheptanecarboxaldehyde Strecker1 Asymmetric Strecker Reaction Start->Strecker1 Racemic1 Racemic Strecker Synthesis Start->Racemic1 Strecker2 Nitrile Hydrolysis Strecker1->Strecker2 Strecker3 Boc Protection Strecker2->Strecker3 Target (S)-2-(tert-butoxycarbonylamino) -2-cycloheptylacetic acid Strecker3->Target High Enantiomeric Purity Racemic2 Nitrile Hydrolysis to Racemic Amino Acid Racemic1->Racemic2 Racemic3 N-Acetylation Racemic2->Racemic3 Racemic4 Enzymatic Kinetic Resolution Racemic3->Racemic4 Racemic5 Hydrolysis of (S)-enantiomer & Boc Protection Racemic4->Racemic5 Racemic5->Target High Enantiomeric Purity Enzymatic_Resolution cluster_enzymatic Enzymatic Kinetic Resolution Start Racemic N-Acetyl-cycloheptylglycine Enzyme Acylase or Lipase Start->Enzyme Reaction Selective Hydrolysis of (S)-N-Acetyl-cycloheptylglycine Enzyme->Reaction Products Mixture of: (S)-cycloheptylglycine (R)-N-Acetyl-cycloheptylglycine Reaction->Products Separation Separation (e.g., Extraction, Chromatography) Products->Separation Final_S (S)-cycloheptylglycine Separation->Final_S Final_R (R)-N-Acetyl-cycloheptylglycine (can be racemized and recycled) Separation->Final_R

Caption: Workflow for enzymatic kinetic resolution.

Q1: My enzymatic resolution is not proceeding to 50% conversion, or the enantioselectivity is poor. What should I consider?

A1: The success of an enzymatic kinetic resolution is highly dependent on the choice of enzyme and reaction conditions.

  • Enzyme Screening: The bulky cycloheptyl group may not be an ideal substrate for all enzymes. It is crucial to screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or acylases. [1][2]* pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations from these optima can lead to poor performance. Consult the supplier's technical data for the specific enzyme and consider performing small-scale experiments to determine the optimal conditions for your substrate.

  • Substrate Form: For acylase-mediated resolutions, the amino acid must first be acylated (e.g., N-acetylated). For lipase-catalyzed resolutions, the carboxylic acid is often esterified (e.g., methyl or ethyl ester) and the resolution is performed via enantioselective hydrolysis of the ester or transesterification.

  • Co-solvents: The low aqueous solubility of the cycloheptyl-containing substrate may necessitate the use of a water-miscible organic co-solvent (e.g., THF, acetone, t-butanol). However, high concentrations of organic solvents can denature the enzyme. A careful balance must be struck.

Troubleshooting Table: Poor Performance in Enzymatic Resolution

Potential Cause Troubleshooting Action Rationale
Unsuitable EnzymeScreen a diverse panel of lipases and acylases.The active site of the enzyme must accommodate the bulky cycloheptyl group for efficient and selective catalysis.
Suboptimal pHBuffer the reaction medium to the enzyme's optimal pH range.Enzymatic activity is highly pH-dependent due to the ionization states of amino acid residues in the active site.
Incorrect TemperaturePerform the reaction at the enzyme's optimal temperature.Temperature affects both the rate of the enzymatic reaction and the stability of the enzyme.
Poor Substrate SolubilityAdd a minimal amount of a water-miscible organic co-solvent.Improving substrate solubility increases its availability to the enzyme in the aqueous medium.
Enzyme InhibitionEnsure the substrate and buffer components are of high purity.Impurities can act as enzyme inhibitors, reducing the reaction rate.

IV. Boc Protection of (S)-2-amino-2-cycloheptylacetic acid - FAQs & Troubleshooting

The final step in the synthesis is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. [3] Q1: The Boc protection of my (S)-2-amino-2-cycloheptylacetic acid is incomplete, even with extended reaction times. What could be the issue?

A1: The steric hindrance from the bulky cycloheptyl group adjacent to the amino group can slow down the rate of the Boc protection reaction.

  • Reagent Equivalents: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.5 equivalents).

  • Base and Solvent: The choice of base and solvent is critical. For sterically hindered amino acids, a common and effective system is (Boc)₂O in a mixture of dioxane and aqueous NaOH or NaHCO₃. [4]Alternatively, using a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent (e.g., CH₂Cl₂, THF) can be effective.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier for this sterically hindered reaction.

  • Catalyst: In some cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, be cautious as DMAP can sometimes promote the formation of byproducts.

Q2: I am observing significant side products during the Boc protection. How can I minimize their formation?

A2: The primary side product in Boc protections is the formation of the corresponding N,N-di-Boc derivative, although this is less common with sterically hindered amines. Another possibility is the formation of a mixed anhydride if the reaction conditions are not carefully controlled.

  • Control Stoichiometry: Avoid a large excess of (Boc)₂O.

  • pH Control: When using aqueous base, maintain the pH in the range of 9-10. A pH that is too high can lead to hydrolysis of the (Boc)₂O and other side reactions.

  • Temperature Control: While gentle heating can improve the rate, excessive temperatures can lead to decomposition of (Boc)₂O and the formation of byproducts.

V. Experimental Protocols

Protocol 1: Racemic Synthesis of 2-amino-2-cycloheptylacetic acid (via Strecker Synthesis)
  • Imine Formation: In a round-bottom flask, dissolve cycloheptanecarboxaldehyde (1.0 equiv.) in methanol. Add an aqueous solution of ammonium chloride (1.1 equiv.) followed by an aqueous solution of sodium cyanide (1.1 equiv.).

  • Aminonitrile Synthesis: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Nitrile Hydrolysis: To the crude α-aminonitrile, add 6M HCl and heat the mixture to reflux for 8-12 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid is the hydrochloride salt of racemic 2-amino-2-cycloheptylacetic acid. This can be used as is for the subsequent enzymatic resolution step after N-acetylation or neutralized to obtain the free amino acid.

Protocol 2: Boc Protection of (S)-2-amino-2-cycloheptylacetic acid
  • Dissolution: Dissolve (S)-2-amino-2-cycloheptylacetic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and adjust the pH to 9-10 with a 1M NaOH solution.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise while maintaining the pH at 9-10 by the dropwise addition of 1M NaOH.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or a saturated solution of citric acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. The product can be further purified by recrystallization or column chromatography if necessary.

VI. References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. ResearchGate. [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Royal Society of Chemistry. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. ResearchGate. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. Royal Society of Chemistry. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. PMC. [Link]

  • (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link]

  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.

Sources

Preventing racemization during the activation of Boc-cycloheptyl-glycine

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Racemization During the Activation of Boc-cycloheptyl-glycine

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the activation and coupling of Boc-cycloheptyl-glycine. Due to its steric bulk, this amino acid derivative presents unique challenges in peptide synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain stereochemical integrity in your work.

Troubleshooting Guide

Issue: Significant Racemization Detected After Coupling Boc-cycloheptyl-glycine

Symptom: Chiral HPLC or LC-MS analysis of the crude peptide reveals a significant percentage of the undesired D-isomer at the cycloheptyl-glycine position.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-cycloheptyl-glycine more prone to racemization than other amino acids like Boc-Alanine?

A: The increased susceptibility to racemization is primarily due to steric hindrance. The bulky cycloheptyl side chain can significantly slow down the rate of the desired intermolecular coupling reaction with the N-terminal amine of the peptide chain. This delay provides a longer lifetime for the highly reactive activated intermediate, increasing the probability of it undergoing the competing intramolecular cyclization to form the planar oxazolone, which is the key intermediate in the racemization pathway.

Q2: Can I just use a large excess of my coupling reagent to speed up the reaction and avoid racemization?

A: While using an excess of coupling reagent can help drive the reaction to completion, it is not a guaranteed solution for preventing racemization and can sometimes be counterproductive. A large excess of a powerful coupling reagent can lead to side reactions. More importantly, if the rate-limiting step is the approach of the nucleophile (due to steric hindrance), simply generating more activated species may not proportionally increase the rate of the desired reaction but will still provide ample substrate for the racemization pathway. It is more effective to focus on a balanced approach: using an efficient, low-racemization reagent combination (like DIC/Oxyma), controlling the base, and optimizing the temperature.

Q3: How do additives like HOBt and Oxyma actually suppress racemization?

A: These additives act as interceptors for the highly reactive intermediate formed by the coupling reagent (for example, an O-acylisourea from a carbodiimide). They react with this intermediate to form a new active ester (e.g., an OBt or Oxyma ester). This new active ester is still reactive enough to readily acylate the incoming amine but is significantly more stable and less prone to cyclizing into an oxazolone than the initial intermediate. This effectively diverts the reaction away from the main racemization pathway.

Q4: Is it better to perform a "double coupling" for a sterically hindered amino acid like this one?

A: Yes, a double coupling is a very common and effective strategy for sterically hindered amino acids. If a ninhydrin test after the first coupling indicates incomplete reaction, performing a second coupling with a fresh solution of the activated amino acid can help drive the reaction to completion. This is preferable to simply extending the time of a single coupling, as it introduces fresh, unracemized activated amino acid. However, it is crucial that each coupling step is performed under racemization-suppressing conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-cycloheptyl-glycine using DIC/OxymaPure®

This protocol is designed to minimize racemization during the critical activation and coupling step.

  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and washed thoroughly with DMF.
  • Reagent Preparation: In a clean, dry reaction vessel, combine the peptidyl-resin (1.0 eq), Boc-cycloheptyl-glycine (3.0 eq), and OxymaPure® (3.0 eq).
  • Solvation: Add anhydrous DMF or DCM to swell the resin and dissolve the reagents. Agitate gently for 1 minute.
  • Cooling: Cool the reaction vessel to 0°C in an ice bath.
  • Activation and Coupling: Add DIC (3.0 eq) dropwise to the cooled, stirring mixture.
  • Reaction: Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue to agitate for an additional 2-4 hours.
  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to monitor the reaction progress. If the test is positive (indicating incomplete coupling), wash the resin and perform a second coupling (double coupling) using the same procedure.
  • Washing: Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

References

Technical Support Center: Purification of Peptides Containing (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the non-canonical amino acid, (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (Boc-Cha-OH). The unique structural features of this amino acid, specifically its bulky and hydrophobic cycloheptyl group, present distinct challenges during peptide purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers in achieving high-purity peptides.

Introduction: The Challenge of Bulky Hydrophobic Residues

The incorporation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid introduces significant hydrophobicity to a peptide sequence. This characteristic can lead to several purification challenges, including poor solubility in aqueous mobile phases, a strong tendency for aggregation, and tenacious interaction with reversed-phase chromatography media.[1][2] Consequently, standard purification protocols often result in low yield, poor peak shape, and inadequate purity. This guide will equip you with the strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Boc-Cha-OH showing a broad peak or multiple peaks during RP-HPLC analysis?

Broad or multiple peaks are often indicative of peptide aggregation.[3] The bulky cycloheptyl group can promote intermolecular hydrophobic interactions, leading to the formation of soluble aggregates. These aggregates can exist in different sizes and conformations, each interacting differently with the stationary phase, resulting in a distorted chromatographic profile.

Q2: I'm experiencing low recovery of my peptide from the HPLC column. What are the likely causes?

Low recovery is a common issue with highly hydrophobic peptides.[2] It can be attributed to two primary factors:

  • Irreversible Adsorption: The peptide may bind so strongly to the stationary phase (e.g., C18) that the organic mobile phase is insufficient to elute it completely.

  • Precipitation: The peptide may precipitate on the column or in the tubing, particularly at high concentrations or when the mobile phase composition changes abruptly.[3]

Q3: What is the recommended starting point for developing an RP-HPLC purification method for a Boc-Cha-OH-containing peptide?

For a peptide with significant hydrophobicity, it is advisable to start with a less retentive stationary phase, such as a C4 or C8 column, instead of the standard C18.[2] Additionally, employing a gradient with a stronger organic modifier, like n-propanol or isopropanol, in combination with acetonitrile, can enhance solubility and improve peak shape.[1]

Q4: How does temperature affect the purification of my hydrophobic peptide?

Elevating the column temperature can be highly beneficial.[2] Increased temperature improves peptide solubility, reduces mobile phase viscosity for better mass transfer, and can disrupt aggregates, leading to sharper peaks and improved recovery.[2]

Q5: Are there alternatives to RP-HPLC for purifying these challenging peptides?

Yes, orthogonal purification techniques are highly recommended, especially when high purity is required.[4][5][6] Ion-exchange chromatography (IEX) can be a powerful initial step to separate peptides based on charge, removing many impurities before a final RP-HPLC polishing step.[6] This multi-step approach reduces the burden on the RP-HPLC column and can resolve impurities that co-elute with the target peptide.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Broad, Tailing, or Split Peaks 1. Peptide aggregation.[3] 2. Strong interaction with the stationary phase.[2] 3. Poor peptide solubility in the mobile phase.[1]1. Optimize Mobile Phase: Incorporate organic modifiers like isopropanol or n-propanol. Consider using additives like formic acid instead of TFA, which can sometimes improve peak shape. 2. Increase Column Temperature: Operate the column at 40-60°C to improve solubility and kinetics.[2] 3. Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4).[2] 4. Dissolve Sample in Stronger Solvents: Use solvents containing denaturants like guanidinium chloride or urea for initial dissolution before injection, if compatible with your workflow.
Low or No Recovery 1. Irreversible binding to the column.[2] 2. On-column precipitation.[3]1. Use a Less Retentive Column: A C4 column is often a good choice for very hydrophobic peptides.[2] 2. Employ a "Flush" Gradient: After the main elution, use a high concentration of a strong organic solvent like isopropanol to wash the column. 3. Reduce Sample Load: Overloading the column can exacerbate precipitation issues.
Co-elution of Impurities 1. Similar hydrophobicity of impurities and the target peptide.1. Employ Orthogonal Purification: Use ion-exchange chromatography (IEX) as a pre-purification step to separate by charge.[6] 2. Alter Mobile Phase pH: Changing the pH can alter the charge state of both the peptide and impurities, leading to changes in selectivity. Ensure your column is stable at the chosen pH. 3. Change the Ion-Pairing Reagent: Switching from TFA to formic acid can alter selectivity.[7]
High Backpressure 1. Peptide precipitation in the column or frits. 2. High viscosity of the mobile phase (especially at lower temperatures).1. Filter the Sample: Ensure your sample is fully dissolved and filtered before injection. 2. Increase Column Temperature: This will lower the mobile phase viscosity. 3. Perform a Column Wash: A rigorous wash protocol may be necessary to remove precipitated material.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for Peptides with Boc-Cha-OH

This protocol outlines a systematic approach to developing a purification method using RP-HPLC.

1. Initial Solubility Testing:

  • Before any chromatographic work, assess the solubility of the crude peptide in various solvent systems.[1]
  • Test solvents include:
  • Water with 0.1% TFA
  • Acetonitrile with 0.1% TFA
  • 50:50 Acetonitrile/Water with 0.1% TFA
  • Solutions containing small amounts of formic acid, isopropanol, or n-propanol.[1]

2. Analytical HPLC Scouting:

  • Column: Start with a C4 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).[2]
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes).
  • Flow Rate: 1 mL/min.
  • Temperature: 40°C.
  • Detection: 214 nm and 280 nm.

3. Method Optimization:

  • Based on the scouting run, adjust the gradient to be shallower around the elution time of the target peptide for better resolution.[8]
  • If peak shape is poor, consider the following modifications:
  • Increase Temperature: Incrementally increase the temperature to 50°C or 60°C.
  • Modify Mobile Phase B: Replace a portion of the acetonitrile with isopropanol or n-propanol (e.g., 80:20 Acetonitrile:Isopropanol).
  • Change Ion-Pairing Reagent: Substitute TFA with 0.1% formic acid.[7]

4. Scale-Up to Preparative HPLC:

  • Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase chemistry.
  • Adjust the flow rate and gradient proportionally to the column dimensions.
  • Dissolve the crude peptide in the strongest solvent in which it is soluble, ideally the initial mobile phase composition, to minimize on-column precipitation.
Protocol 2: Orthogonal Purification Strategy (IEX followed by RP-HPLC)

This two-step process can significantly improve the final purity of your peptide.[5][6]

Step 1: Ion-Exchange Chromatography (IEX)

  • Column Selection: Choose a cation-exchange or anion-exchange column based on the calculated isoelectric point (pI) of your peptide.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM Sodium Phosphate with 1 M NaCl, pH 7.0).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Dissolve the crude peptide in Mobile Phase A and load it onto the column.

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Elute the bound peptide with a linear gradient of Mobile Phase B.

    • Collect fractions and analyze by analytical RP-HPLC to identify those containing the target peptide.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Pool the IEX fractions containing the peptide of interest.

  • If necessary, desalt the pooled fractions to remove the high salt concentration from the IEX elution buffer.

  • Purify the desalted peptide using the optimized RP-HPLC method developed in Protocol 1.

Visualizing the Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Peptide Crude Peptide Solubility_Testing Solubility Testing Crude Peptide->Solubility_Testing Decision High Purity Required? Solubility_Testing->Decision RP_HPLC Direct RP-HPLC (Protocol 1) Decision->RP_HPLC No IEX Ion-Exchange Chromatography (Protocol 2, Step 1) Decision->IEX Yes Pure_Peptide Pure Peptide RP_HPLC->Pure_Peptide RP_HPLC_Polish RP-HPLC Polishing (Protocol 2, Step 2) IEX->RP_HPLC_Polish RP_HPLC_Polish->Pure_Peptide

Caption: Decision workflow for purifying peptides containing Boc-Cha-OH.

Key Mechanistic Considerations

The cycloheptyl group of Boc-Cha-OH is a bulky, non-polar moiety that significantly increases the peptide's "hydrophobic foot" – the part of the molecule that interacts with the reversed-phase stationary phase.[9] This strong hydrophobic interaction is the primary reason for the high retention and potential for irreversible binding. The use of stronger organic solvents like n-propanol or isopropanol helps to disrupt these interactions and facilitate elution.[1]

Furthermore, the aggregation of these peptides is driven by the desire to minimize the unfavorable interactions between the hydrophobic cycloheptyl groups and the aqueous mobile phase.[10][11] By increasing the organic content of the mobile phase or raising the temperature, the energetics become more favorable for the peptide to remain in a monomeric, solvated state, which is crucial for achieving a successful chromatographic separation.

References

  • Nest Group. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Waters Corporation. (n.d.).
  • Bachem. (n.d.).
  • Biotage. (2023, January 31).
  • Belyntic GmbH & Bachem. (2021, February 26). Peptide Easy Clean (PEC)
  • Sigma-Aldrich. (n.d.).
  • Gyros Protein Technologies. (n.d.).
  • ResearchGate. (2022, April 25). What are other methods except RP-HLPC to purify peptides?.
  • (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity.
  • Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
  • Biotage. (2023, January 30).
  • Waters Corporation. (n.d.).
  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Millennial Scientific. (2024, August 1).
  • Reddit. (n.d.). HPLC trace too broad.
  • Analyst. (2021, September 20).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Analysis of protein aggregation kinetics using short amino acid peptide tags.
  • AAPPTec. (n.d.).
  • (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Aguilar, M.-I. (Ed.). (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251).
  • NIH. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for Incorporating Bulky Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when incorporating sterically hindered amino acids into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide - A Mechanistic Approach

Issue 1: Low Coupling Yields or Stalled Reactions

This is the most frequent challenge when dealing with bulky residues like α,α-disubstituted amino acids (e.g., Aib) or those with bulky side chains (e.g., tert-Leucine). The steric hindrance around the α-carbon and the amine or carboxylic acid group slows down the kinetics of the coupling reaction.

Core Problem: The nucleophilic attack of the amine component on the activated carboxylic acid is sterically shielded.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_causes Primary Causes cluster_solutions Solutions & Refinements LowYield Low Coupling Yield / Stalled Reaction Reagent Inefficient Coupling Reagent LowYield->Reagent Conditions Suboptimal Reaction Conditions LowYield->Conditions Solvent Poor Solvation LowYield->Solvent Uronium Switch to Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP) Reagent->Uronium Enhance Reactivity TimeTemp Increase Time & Temperature (Double Coupling, Microwave) Conditions->TimeTemp Improve Kinetics SolventChoice Change Solvent (NMP, DMF, or mixtures) Solvent->SolventChoice Increase Solubility Additives Incorporate Additives (Oxyma, DMAP) Uronium->Additives Further Boost & Suppress Side Reactions G cluster_diagnosis Diagnosis cluster_causes Primary Causes cluster_solutions Solutions & Refinements Racemization Racemization / Epimerization Detected Base Excessive Base Strength / Concentration Racemization->Base Activation Over-activation / Unstable Intermediate Racemization->Activation BaseChoice Use Weaker Base (NMM, Collidine vs. DIPEA) Base->BaseChoice Reduce α-proton abstraction TempControl Lower Reaction Temperature Base->TempControl Slow kinetics of racemization Additives Use Racemization Suppressing Additives (Oxyma, HOAt) Activation->Additives Form stable active ester Preactivation Control Pre-activation Time Activation->Preactivation Minimize oxazolone formation

Caption: Troubleshooting workflow for racemization.

1. Scrutinize Your Base:

  • Insight: The base used during coupling can directly abstract the acidic α-proton of the activated amino acid, leading to racemization. N,N-Diisopropylethylamine (DIPEA), while common, is a strong base that can promote this side reaction.

  • Solutions:

    • Switch to a Weaker Base: For sensitive couplings, replace DIPEA with a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Control Stoichiometry: Use the minimum amount of base necessary. When coupling amino acid salts, one equivalent of a tertiary base is typically sufficient.

2. Employ Racemization-Suppressing Additives:

  • Insight: When a coupling reagent activates a carboxylic acid, the resulting intermediate can be unstable. Additives react with this intermediate to form a more stable active ester that is less prone to racemization but still highly reactive towards the desired amine.

  • Solutions:

    • Oxyma Pure and HOAt: These are the additives of choice. When used with carbodiimides (like DIC) or as part of a uronium salt (like HATU or COMU), they effectively suppress racemization. HOAt is particularly effective due to the anchimeric assistance from its pyridine nitrogen.

    • HOBt: While historically significant, HOBt is less effective at suppressing racemization than Oxyma or HOAt and poses a safety risk as it is explosive.

3. Control the Temperature:

  • Insight: Higher temperatures accelerate the rate of racemization. While heat can be beneficial for driving slow couplings, it must be used judiciously.

  • Solution: Perform couplings at room temperature or below (0°C). If using microwave heating for a difficult coupling, consider reducing the power and/or the final temperature to find a balance between coupling efficiency and stereochemical purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" coupling reagent for bulky amino acids?

While there is no single "best" reagent for every situation, HATU and COMU are widely regarded as the top-tier choices for difficult couplings. HATU has a long track record of success, and COMU offers similar performance with enhanced safety and solubility profiles. For extremely challenging couplings, such as Aib-Aib bond formation, generating an amino acid fluoride using a reagent like TFFH can be a highly effective, albeit more specialized, strategy.

Q2: When should I use a "double coupling" strategy?

A double coupling is recommended whenever you suspect an incomplete reaction with a sterically hindered residue. It is a robust method to ensure the reaction goes to completion. You should perform a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines) after the first coupling. If the test is positive, a second coupling is warranted.

Q3: Can I just increase the equivalents of my amino acid and coupling reagent?

Yes, using an excess of the activated amino acid (typically 2-4 equivalents relative to the resin loading) is a standard and effective practice for driving the reaction forward. However, simply increasing the concentration without optimizing the other parameters (reagent choice, solvent, temperature) may not be sufficient for highly hindered couplings and can be wasteful.

Q4: My peptide is aggregating on the resin. What should I do?

Peptide aggregation is a major cause of failed syntheses. To combat this:

  • Solvent: Switch to NMP or use a mixture containing DMSO (e.g., 25% DMSO in DMF).

  • Resin Choice: Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG).

  • Disruptive Additives: Add chaotropic salts (e.g., LiCl) to the coupling and deprotection steps.

  • Microwave Synthesis: Microwave energy can help to break up aggregates and improve reaction efficiency.

Q5: How does DMAP (4-Dimethylaminopyridine) help, and when should I use it?

DMAP is a highly effective acylation catalyst. It can be used as an additive in small, catalytic amounts (e.g., 0.1 equivalents) to accelerate slow coupling reactions, particularly those involving symmetrical anhydrides or carbodiimides. However, it is a strong base and can significantly increase the risk of racemization, especially for sensitive amino acids. It is recommended to use DMAP judiciously, primarily for coupling hindered amino acids where racemization is not a concern (e.g., Cα-disubstituted residues like Aib).

Part 3: Data & Protocols

Table 1: Comparative Performance of Coupling Reagents for Hindered Systems
Coupling ReagentTypical SystemYield (%)Reaction TimeRacemization RiskKey Feature
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1-2 hoursLowGold standard for difficult couplings
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer, highly soluble alternative to HATU
HCTU General hindered couplingsHighFastModerateEconomical and fast, but higher racemization risk than HATU
PyBOP Various hindered systems>90% conversion16 hoursLowReliable phosphonium salt, less potent than HATU
DIC/Oxyma General purposeGood-HighVariesLowExcellent for suppressing racemization, cost-effective
T3P® Epimerization-prone substratesHighVariesMinimalMild conditions, byproducts are water-soluble
Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is designed for a solid-phase synthesis scenario where a sterically hindered amino acid (e.g., Fmoc-Aib-OH) is being coupled onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Following standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation:

    • In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-5 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Wash: Filter the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the result is positive (blue beads), proceed with the second coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Filter the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Racemization Suppression using DIC/Oxyma Pure

This protocol is ideal for coupling an amino acid that is prone to racemization (e.g., Fmoc-His(Trt)-OH) or when coupling into a bulky residue.

  • Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (3 x 1 min).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and mix. Do not add a tertiary base unless coupling an amino acid hydrochloride salt.

  • Coupling Reaction:

    • Add the coupling solution to the resin.

    • Agitate the reaction for 2-4 hours at room temperature. The absence of a strong tertiary base like DIPEA significantly reduces the risk of racemization.

  • Wash: Filter and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Check for reaction completeness using an appropriate test (e.g., Kaiser test).

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis. Benchchem.
  • strategies to avoid low yield in labeled peptide synthesis. Benchchem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Identifying and minimizing side products in cycloheptylglycine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cycloheptylglycine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important non-natural amino acid. Cycloheptylglycine is a key building block in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance their potency, stability, and bioavailability.[1][2] However, its synthesis can present unique challenges, particularly concerning yield and stereochemical purity.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of cycloheptylglycine synthesis, minimize side products, and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide explanations for the underlying causes and actionable protocols to resolve the problems.

Q1: My reaction yield for cycloheptylglycine is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration in multi-step organic synthesis. For cycloheptylglycine, the culprits often lie in incomplete reactions, competing side reactions, or losses during workup and purification. Let's break down the primary causes based on the synthetic route.

If you are using a Strecker Synthesis:

The classical Strecker synthesis is a powerful method for creating amino acids, but it's not without its drawbacks, such as the use of toxic cyanide reagents.[2]

  • Cause 1: Incomplete Imine Formation. The first step is the formation of an imine from cycloheptanecarboxaldehyde and ammonia. This equilibrium can be unfavorable.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde. Using a mild Lewis acid or operating under conditions that remove water (e.g., a Dean-Stark trap with a suitable solvent like toluene) can drive the reaction forward.[3][4]

  • Cause 2: Competing Cyanohydrin Formation. Cyanide can attack the starting aldehyde directly to form a cyanohydrin, which is a dead-end for amino acid synthesis.

    • Solution: This is often addressed by using a pre-formed imine or by employing a one-pot protocol where the concentration of reactants is carefully controlled. Using ammonium chloride (NH4Cl) as both an ammonia source and a mild acid can favor imine formation over cyanohydrin formation.[5]

  • Cause 3: Harsh Hydrolysis Conditions. The final step, hydrolysis of the α-aminonitrile to the amino acid, typically requires strong acid or base, which can lead to degradation or racemization.

    • Solution: Carefully control the temperature and reaction time during hydrolysis. Stepwise hydrolysis under milder conditions can sometimes improve the yield, although it may require longer reaction times.

If you are using Reductive Amination:

Reductive amination is a versatile method that converts a carbonyl group and an amine into a more substituted amine.[6][7]

  • Cause 1: Inefficient Reducing Agent. The choice of reducing agent is critical. Some agents may be too harsh, reducing the starting aldehyde, while others may be too weak to reduce the intermediate imine effectively.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices because they are selective for the protonated imine over the starting aldehyde, allowing for a one-pot reaction.[8][9] NaBH(OAc)3 is often preferred as it is less toxic than NaBH3CN.[8]

  • Cause 2: Over-alkylation. If you start with ammonia to form the primary amine, the resulting cycloheptylglycine can react further with the starting aldehyde to form a secondary amine, reducing the yield of your desired product.[6]

    • Solution: Use a large excess of the ammonia equivalent to favor the formation of the primary amine. Alternatively, using a protected form of ammonia, such as a chiral amine that can be cleaved later, can prevent over-alkylation.

The following diagram illustrates the key decision points in a generalized workflow for optimizing yield.

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

Achieving high stereoselectivity is paramount, as often only one stereoisomer possesses the desired biological activity. A 1:1 mixture indicates a lack of stereocontrol in your reaction.

  • Cause: Lack of a Chiral Influence. The formation of a new stereocenter without a chiral catalyst, auxiliary, or reagent will almost always result in a racemic or diastereomeric mixture.

  • Solution 1: Employ a Chiral Auxiliary. This is a robust and well-established method. A chiral auxiliary is a molecule that is temporarily attached to your substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can often be recovered.[10][11][12]

    • Example: Using an Evans oxazolidinone auxiliary attached to a glycine equivalent. The bulky group on the auxiliary blocks one face of the enolate, forcing the alkylating agent (in this case, a cycloheptyl halide) to approach from the less hindered face, leading to high diastereoselectivity. Another common example is the use of pseudoephedrine as a chiral auxiliary.[11]

  • Solution 2: Use a Chiral Catalyst. Asymmetric catalysis is a highly efficient method for generating enantiomerically pure compounds.[13]

    • Example: In an asymmetric Strecker reaction, a chiral catalyst (e.g., a titanium-based complex) can be used to control the addition of cyanide to the imine, favoring the formation of one enantiomer of the α-aminonitrile.[14]

  • Solution 3: Enzymatic Resolution. Biocatalysts, such as enzymes, can exhibit exquisite stereoselectivity.[1][15]

    • Example: You can synthesize a racemic mixture of a cycloheptylglycine derivative (e.g., the N-acetylated form) and then use an enzyme like aminoacylase, which will selectively hydrolyze only one enantiomer (typically the L-enantiomer), allowing for the separation of the two.[16]

Table 1: Comparison of Stereocontrol Strategies

StrategyTypical Diastereomeric/Enantiomeric ExcessProsCons
Chiral Auxiliary >95% deReliable, well-documented, high selectivity.Requires additional steps for attachment and removal of the auxiliary.[12]
Chiral Catalyst 80-99% eeAtom economical, can be used in small quantities.Catalyst development can be complex and expensive; may be substrate-specific.[13]
Enzymatic Resolution >99% eeVery high selectivity, mild reaction conditions.Maximum theoretical yield is 50% for the desired enantiomer unless the undesired one is racemized and recycled.[16]
Q3: My final product is contaminated with an unexpected byproduct. How can I identify and minimize it?

Byproduct formation is a common challenge. The identity of the side product is highly dependent on your chosen synthetic route.

  • Potential Byproduct in Strecker Synthesis: α-Hydroxy Acid.

    • Identification: This byproduct will have a mass corresponding to the replacement of the amino group with a hydroxyl group. It can be identified by LC-MS and comparison with a known standard.

    • Cause: As mentioned in Q1, this arises from the direct attack of cyanide on the starting cycloheptanecarboxaldehyde, followed by hydrolysis.[5]

    • Minimization: Ensure efficient imine formation by using anhydrous conditions and a slight excess of the ammonia source. Running the reaction at a lower temperature can sometimes favor the desired pathway.

  • Potential Byproduct in Reductive Amination: Di-cycloheptylmethyl Amine.

    • Identification: This secondary amine byproduct will have a mass corresponding to the addition of a second cycloheptylmethyl group to the nitrogen. It can be identified by MS and NMR (observing the integration of cycloheptyl protons relative to the α-proton).

    • Cause: The primary amine product (cycloheptylglycine) is nucleophilic and can react with another molecule of the aldehyde to form a new imine, which is then reduced.[7]

    • Minimization: Use a significant excess of ammonia relative to the aldehyde. Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent. This can reduce the time the product amine is exposed to the starting aldehyde.

Caption: Competing pathways in the Strecker synthesis.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to cycloheptylglycine?

The two most prevalent methods are the Strecker synthesis and reductive amination of cycloheptylglyoxylic acid (or its esters).

  • Strecker Synthesis: This classic method involves a three-component reaction between cycloheptanecarboxaldehyde, ammonia, and cyanide, followed by hydrolysis.[17][18] It is a convergent and cost-effective route but often produces a racemic mixture unless an asymmetric variant is employed.[17]

  • Reductive Amination: This route typically starts with cycloheptylglyoxylic acid, which is an α-keto acid. The keto group is converted to an imine and then reduced to the amine. This method offers good control and is amenable to asymmetric synthesis using chiral catalysts or by resolving the final product.[6][8]

Q2: Why is stereochemical control so critical in the synthesis of cycloheptylglycine?

Like all alpha-amino acids (except glycine), cycloheptylglycine is chiral. In pharmaceutical applications, the two enantiomers (D and L) of a chiral molecule often have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, producing a single, pure enantiomer is crucial for safety and efficacy in drug development.[1][19]

Q3: What are the key applications of cycloheptylglycine in drug development?

Non-natural amino acids like cycloheptylglycine are valuable tools for medicinal chemists.[2]

  • Peptidomimetics: Incorporating cycloheptylglycine into peptides can increase their resistance to enzymatic degradation, improving their half-life in the body.

  • Conformational Constraint: The bulky cycloheptyl side chain can lock the peptide backbone into a specific conformation, which can enhance its binding affinity to a biological target.

  • Improved Pharmacokinetics: The lipophilic nature of the cycloheptyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Cycloheptylglycine has been explored in the development of therapeutics for a range of diseases.[20][21][22]

References
  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]

  • Busca, P., Paradisi, F., Moynihan, E., Maguire, A. R., & Engel, P. C. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2683-2691. Available at: [Link]

  • Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. ACS Publications. Available at: [Link]

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Highlights in synthesis - unnatural amino acids. BioAscent. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. PMC. Available at: [Link]

  • Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PMC. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. Available at: [Link]

  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PubMed Central. Available at: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]

  • Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. Google Patents.
  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. PMC - NIH. Available at: [Link]

  • Total Synthesis of (−)-Flueggeacosine C. PMC - NIH. Available at: [Link]

  • Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. PMC. Available at: [Link]

  • Advancing Generic Drug Development: Translating Science to Approval – Day 1 – Session 2. YouTube. Available at: [Link]

  • Advancing Generic Drug Development: Translating Science to Approval 2023 – Day 1 – Part 3. YouTube. Available at: [Link]

  • Accelerating drug development through collaboration: the Hepatitis C Drug Development Advisory Group. PubMed. Available at: [Link]

  • reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. YouTube. Available at: [Link]

  • reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. YouTube. Available at: [Link]

Sources

Stability of the Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of the Boc Protecting Group

Welcome to the technical support guide for the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize Boc protection in their synthetic workflows. Here, we will delve into the stability of the Boc group under various reaction conditions, provide troubleshooting guidance for common issues, and answer frequently asked questions. Our goal is to equip you with the practical knowledge needed to employ the Boc group effectively and avoid common pitfalls.

Understanding the Boc Group: A Stability Overview

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][2][3] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and straightforward removal under specific acidic conditions.[1][4]

Core Principle: The stability of the Boc group is fundamentally tied to the stability of the tert-butyl cation, which is readily formed under acidic conditions but not under basic or nucleophilic conditions.[5] This characteristic is the cornerstone of its utility as an orthogonal protecting group to other common functionalities.[4][6]

Key Stability Characteristics:
  • Acid Labile: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][7][8]

  • Base Stable: It is robust against most basic conditions, allowing for reactions like ester saponification to be performed in its presence.[4][6]

  • Nucleophile Resistant: The Boc group is generally stable towards a wide array of nucleophiles.[4][6]

  • Stable to Catalytic Hydrogenation: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂, Pd/C).[4][9]

This unique stability profile allows for selective deprotection strategies in complex molecules. For instance, a base-labile Fmoc group can be removed without affecting a Boc group, and a Boc group can be cleaved in the presence of a Cbz group.[4][9]

Boc Group Stability and Compatibility Chart

For quick reference, the following table summarizes the stability of the Boc group under various common reaction conditions.

Reagent/Condition CategorySpecific Reagents/ConditionsBoc Group StabilityCausality and Expert Notes
Strong Acids TFA, HCl, H₂SO₄, HBrLabile Protonation of the carbonyl oxygen facilitates the elimination of the stable tert-butyl cation.[5][9]
Lewis Acids ZnBr₂, AlCl₃, TMSILabile Lewis acids can coordinate to the carbonyl oxygen, promoting cleavage.[7][10] Milder Lewis acids may require heating.
Aqueous Bases LiOH, NaOH, K₂CO₃Stable The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon by hydroxide.
Non-Aqueous Bases DBU, DIPEA, Et₃NStable Generally stable, making it compatible with many coupling and condensation reactions.
Reducing Agents H₂/Pd-C, NaBH₄, LiAlH₄Stable The carbamate functionality is not susceptible to reduction under these standard conditions.
Oxidizing Agents m-CPBA, KMnO₄, O₃Generally Stable While generally robust, very harsh oxidative conditions should be evaluated on a case-by-case basis.
Nucleophiles Amines, Hydrazines, GrignardsStable Steric hindrance and the electron-donating nature of the tert-butoxy group reduce the electrophilicity of the carbonyl.
Organometallic Reagents n-BuLi, Grignard ReagentsGenerally Stable Stable to most organometallic reagents at low temperatures.
High Temperatures > 180°CPotentially Labile Thermal cleavage can occur at elevated temperatures.[8]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments.

Q1: My Boc group was unintentionally cleaved during a reaction that was supposed to be non-acidic. What could have happened?

A1: Unintentional cleavage of a Boc group can be perplexing. Here are a few potential causes:

  • Inadvertent Acid Contamination: Reagents or solvents can be contaminated with acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. It is crucial to use high-purity, stabilized solvents.

  • Lewis Acidity of Reagents: Certain reagents, not typically thought of as acids, can act as Lewis acids. For instance, some metal salts (e.g., ZnCl₂) can facilitate Boc cleavage, especially at elevated temperatures.

  • "Creeping" Acidity during Reaction: Some reactions can generate acidic byproducts as they proceed. If not adequately buffered or quenched, this can lead to the gradual removal of the Boc group.

  • Substrate-Specific Instability: In rare cases, the electronic properties of your specific molecule might render the Boc group more acid-labile than anticipated.

Troubleshooting Steps:

  • Check the pH: If your reaction is in an aqueous or protic medium, check the pH of your starting materials and the reaction mixture over time.

  • Purify Reagents and Solvents: Ensure all materials are of high purity and free from acidic contaminants.

  • Incorporate a Non-Nucleophilic Base: If you suspect the generation of acid, consider adding a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture.

Q2: My Boc deprotection reaction is sluggish or incomplete. How can I drive it to completion?

A2: Incomplete deprotection is a common issue.[11] Here’s how to troubleshoot it:

  • Insufficient Acid Strength or Concentration: This is the most frequent cause.[11] Ensure your acid is not old or has absorbed atmospheric moisture, which can decrease its effective concentration. For stubborn substrates, increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using neat TFA may be necessary.[]

  • Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, deprotection can be slower.[11]

  • Reaction Time and Temperature: Some substrates require longer reaction times or gentle heating to achieve complete deprotection.[11] However, be cautious with heating, as it can promote side reactions.

  • Solvent Choice: The choice of solvent can impact deprotection efficiency.[11] Dichloromethane (DCM) is a common choice, but for some substrates, a protic solvent like methanol in combination with HCl can be more effective.[7]

Optimization Strategies:

  • Increase Acid Stoichiometry: Use a larger excess of the acidic reagent.

  • Elevate the Temperature: Try running the reaction at a slightly higher temperature (e.g., 40°C).

  • Switch Acid/Solvent System: If TFA/DCM is not working, consider trying HCl in methanol, ethyl acetate, or dioxane.[7]

Q3: I'm observing significant side products after Boc deprotection with TFA. What are they and how can I prevent them?

A3: The primary culprit for side product formation during acid-catalyzed Boc deprotection is the reactive tert-butyl cation intermediate.[13] This electrophile can alkylate nucleophilic functional groups on your molecule.[13][14]

Commonly Affected Residues in Peptides:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[13]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[13]

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and the activated phenolic ring are also targets for alkylation.[13]

Prevention Strategy: The Use of Scavengers The most effective way to prevent these side reactions is to add "scavengers" to the deprotection cocktail.[13] These are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[13]

ScavengerTarget FunctionalityTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces the cation1-5%
Water Traps the cation to form tert-butanol1-5%
Thioanisole Protects Met and Trp1-5%
Anisole Protects Tyr1-5%

Frequently Asked Questions (FAQs)

  • What are the standard conditions for Boc protection?

    • The most common method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][7] Common bases include triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP).[7] The reaction is typically performed in solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) at room temperature.[1]

  • Can I selectively deprotect a Boc group in the presence of other acid-sensitive groups?

    • Yes, this is often possible through careful selection of reagents. For example, using ZnBr₂ in CH₂Cl₂ can sometimes selectively cleave a Boc group in the presence of other acid-labile groups like a tert-butyl ester, although this selectivity is substrate-dependent.[3]

  • Is the Boc group stable to conditions used for Fmoc deprotection?

    • Yes. The Boc group is stable to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group.[6] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[15]

  • What is the mechanism of acid-catalyzed Boc deprotection?

    • The deprotection proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid.[5][9] This is followed by the loss of the stable tert-butyl cation.[9][] The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[5][9]

Experimental Protocols & Visualizations

Protocol 1: Standard Boc Protection of a Primary Amine
  • Dissolve the Amine: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

  • Add Base: Add triethylamine (1.1-1.5 eq) to the solution and stir.

  • Add Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Standard Boc Deprotection using TFA
  • Dissolve Substrate: Dissolve the Boc-protected amine (1.0 eq) in DCM to a concentration of 0.1-0.2 M.

  • Add Scavengers (Optional): If your substrate contains sensitive functional groups, add the appropriate scavenger(s) (e.g., TIS, 1-5% v/v).

  • Add TFA: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA, 20-50% v/v in DCM).

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. Co-evaporation with toluene can help remove residual TFA. The product is often obtained as a TFA salt.

  • Neutralization (Optional): If the free amine is desired, dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ or a tertiary amine). Extract the free amine into an organic solvent.

Diagrams

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc Protonated R-NH-Boc(H+) BocAmine->Protonated + H⁺ (TFA) CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Cleavage tBuCation (CH₃)₃C⁺ Protonated->tBuCation FreeAmine R-NH₂ + CO₂ CarbamicAcid->FreeAmine Decarboxylation Isobutene CH₂=C(CH₃)₂ tBuCation->Isobutene - H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting_Workflow start Problem Encountered incomplete_deprotection Incomplete Deprotection - Increase acid conc. - Increase time/temp - Change solvent system start->incomplete_deprotection Reaction Stalled? side_products Side Products Formed - Add scavengers (TIS, H₂O) - Lower temperature - Use milder acid start->side_products Byproducts Observed? unintentional_cleavage Unintentional Cleavage - Check for acid source - Use purified solvents - Add non-nucleophilic base start->unintentional_cleavage Boc Lost Unexpectedly? success Successful Reaction incomplete_deprotection->success Resolved side_products->success Resolved unintentional_cleavage->success Resolved

Caption: Troubleshooting Workflow for Boc Group Reactions.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

Technical Support Center: Characterization of Peptides with Non-Standard Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides incorporating non-standard amino acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges encountered during the synthesis and characterization of these novel molecules. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction: The Unique Challenge of Non-Standard Peptides

The incorporation of non-standard amino acids into peptide sequences offers exciting possibilities for enhancing therapeutic properties, such as increased stability, potency, and novel functionalities. However, these modifications introduce significant complexities in their synthesis and characterization. Standard protocols often fall short, requiring a nuanced, troubleshooting-driven approach. This guide is structured to address the most common issues encountered in Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Solid-Phase Peptide Synthesis (SPPS).

Section 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a cornerstone of peptide characterization, but non-standard residues can lead to ambiguous data. Here, we address common MS-related queries.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: My database search fails to identify my peptide, even though I have a strong signal in the chromatogram. What's going on?

A1: This is a frequent issue when working with non-standard amino acids. Standard search algorithms are often not optimized for modified peptides[1]. Here’s a systematic approach to troubleshoot this:

  • Recalibrate Your Instrument: Ensure your mass spectrometer is properly calibrated. We recommend using a standard calibration solution to rule out instrument error.

  • Verify Search Parameters: Double-check that your search parameters are correct, including species, enzyme, potential fragment ions, and mass tolerance.

  • Consider Unexpected Modifications: The non-standard residue may have undergone unexpected modifications during synthesis or sample preparation. Utilize an "open" or "ultra-tolerant" database search that allows for a wider mass tolerance (up to ±500 Da) to identify peptides with unknown modifications[2]. This can help uncover unexpected chemical alterations.

  • Use Specialized Search Algorithms: Some search algorithms are better suited for post-translationally modified or non-standard peptides. Investigate software that allows for the definition of custom residue masses and fragmentation patterns.

Q2: I'm observing unusual fragmentation patterns in my MS/MS spectra that don't correspond to standard b- and y-ions. How do I interpret this?

A2: Non-standard amino acids can significantly alter peptide fragmentation pathways. Here's how to approach this:

  • Understand the Chemistry of Your Non-Standard Residue: The structure of the non-standard amino acid will dictate its fragmentation. For example, peptides with β-amino acids can undergo unique cleavages of the Cα-Cβ bond, leading to characteristic fragment ions[1].

  • Cyclic Peptides: If your peptide is cyclic, the fragmentation is inherently more complex. A single ring-opening event can lead to multiple linear isomers, each producing its own set of fragment ions, significantly complicating the spectrum[3][4]. Specialized software designed for cyclic peptide sequencing can be invaluable for annotation[3].

  • Stapled Peptides: These peptides, which contain a hydrocarbon staple, also exhibit unique fragmentation behavior. Hydrogen exchange-mass spectrometry (HX-MS) can be a powerful tool to probe their conformational dynamics and resistance to degradation[5][6].

  • Consult Spectral Libraries: While still developing for non-standard peptides, it's worth checking for existing spectral libraries that may contain fragmentation data for similar structures[7][8][9].

Q3: My glycopeptide analysis is yielding poor results, with low signal intensity and difficulty in identifying the peptide backbone.

A3: Glycopeptides present a significant challenge due to their heterogeneity and the labile nature of the glycosidic bonds.

  • Enrichment is Key: Glycopeptides are often present in low abundance and their signals can be suppressed by non-glycosylated peptides. Employing an effective enrichment strategy is crucial[10].

  • Optimize Fragmentation Method: Collision-induced dissociation (CID) often preferentially cleaves the glycan portion, leaving the peptide backbone intact[10][11]. High-energy C-trap dissociation (HCD) can simultaneously fragment both the peptide and glycan, providing more comprehensive data[11]. Electron-transfer dissociation (ETD) is also valuable as it tends to preserve the glycan structure while fragmenting the peptide backbone[12].

  • Utilize Specialized Software: Several bioinformatics tools are specifically designed for glycopeptide data analysis. These can help in identifying oxonium ions (signature ions for glycans) and matching spectra to glycopeptide databases[10][12].

Experimental Workflow: MS Analysis of a Peptide with a Non-Standard Residue

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep 1. Sample Preparation (Desalting, Concentration) LC 2. HPLC Separation (Optimized Gradient) SamplePrep->LC Inject MS1 3. MS1 Scan (Precursor Ion Selection) LC->MS1 Elute MS2 4. MS/MS Fragmentation (e.g., HCD/ETD) MS1->MS2 Isolate & Fragment DatabaseSearch 5. Database Search (Standard & Open Search) MS2->DatabaseSearch Acquire Spectra Manual 6. Manual Spectral Interpretation DatabaseSearch->Manual Unidentified Spectra Validation 7. Data Validation & Reporting DatabaseSearch->Validation Identified Peptides Manual->Validation NMR_Assignment cluster_spinsystem Spin System Identification cluster_sequential Sequential Assignment COSY COSY (Adjacent Protons) TOCSY TOCSY (Entire Residue) COSY->TOCSY Complementary Information NOESY NOESY (Through-Space Correlations) TOCSY->NOESY Identified Spin Systems Assignment Final Sequence Assignment NOESY->Assignment Inter-residue NOEs

Sources

Technical Support Center: Scaling Up the Production of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this valuable non-canonical amino acid.

I. Introduction to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a derivative of glycine, is a crucial building block in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, making it a versatile component in the creation of complex peptide structures. The cycloheptyl side chain enhances its lipophilicity, which can improve the pharmacokinetic properties of bioactive peptides.

This guide provides a comprehensive resource for troubleshooting and optimizing the production of this compound, ensuring high yield and purity at a larger scale.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis and scale-up of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

Synthesis & Purity

Q1: What is the most common and scalable method for Boc protection of the starting amino acid?

A1: The most prevalent and scalable method for N-terminal Boc protection is the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[][2][3] This reaction is typically performed in a biphasic system of an organic solvent and water, or in a mixture of water-miscible organic solvents and water.[3][4]

Key Considerations for Scalability:

  • Base Selection: While triethylamine (Et₃N) is commonly used, sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often preferred for large-scale production due to their lower cost, ease of handling, and simpler workup.[3][5]

  • Solvent System: A mixture of acetone and water is an effective solvent system that facilitates both the dissolution of reactants and a straightforward workup, as acetone can be easily removed.[4] Dioxane/water is another common choice.[6]

  • Temperature Control: The reaction is typically exothermic. Maintaining the reaction temperature, usually between 0-40°C, is crucial to prevent side reactions and ensure complete reaction.[4]

Q2: I am observing low yields during the Boc protection step. What are the likely causes and how can I improve it?

A2: Low yields in Boc protection can stem from several factors:

  • Inadequate pH control: The reaction requires a basic pH to deprotonate the amino group, making it nucleophilic. If the pH is too low, the reaction will be slow or incomplete. It's recommended to maintain a pH of ≥10.[5]

  • Hydrolysis of (Boc)₂O: Boc anhydride can be hydrolyzed by water, especially at higher temperatures and pH. Adding (Boc)₂O in portions can help mitigate this.[5]

  • Insufficient stirring: In a biphasic system, vigorous stirring is essential to ensure adequate mixing of the reactants.

  • Impure starting materials: Ensure the starting amino acid and reagents are of high purity.

Troubleshooting Steps:

  • Monitor and adjust the pH of the reaction mixture throughout the addition of (Boc)₂O.

  • Add (Boc)₂O portion-wise to the reaction mixture.

  • Increase the stirring speed to improve phase mixing.

  • Use fresh, high-purity reagents.

Q3: How can I effectively remove unreacted (Boc)₂O and other byproducts during workup?

A3: A standard workup procedure involves an extractive process. After the reaction is complete, the organic solvent is often removed, and the aqueous layer is washed with a nonpolar organic solvent like ether or ethyl acetate to remove unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[6] The aqueous layer is then acidified, and the desired Boc-protected amino acid is extracted into an organic solvent.[4][6]

Detailed Workup Protocol:

  • If a water-miscible organic solvent was used, remove it under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate or ether to remove impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid like HCl or 5% citric acid solution.[4][6]

  • Extract the product into ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain the product.[4][6]

Q4: My final product is an oil and difficult to handle. How can I solidify it?

A4: If the crude Boc-amino acid is an oil, it can often be converted to a solid dicyclohexylamine (DCHA) salt, which is typically a stable, crystalline solid.[6] This is achieved by dissolving the oil in a solvent like ether and slowly adding one equivalent of dicyclohexylamine. The salt will then precipitate out.[6]

Chiral Integrity & Resolution

Q5: What are the best practices to avoid racemization during the synthesis?

A5: Racemization is a critical concern in amino acid chemistry. To maintain chiral purity:

  • Avoid prolonged exposure to strong bases or high temperatures: These conditions can lead to epimerization.

  • Use appropriate coupling reagents: For peptide synthesis steps following the preparation of the Boc-amino acid, using coupling reagents known for low racemization, such as those based on benzotriazole, is important. However, be aware of the potential explosive properties of benzotriazole-based reagents at scale.[7]

  • Consider enzymatic resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.[8]

Q6: What are the recommended methods for chiral resolution if I start with a racemic mixture?

A6: If you begin with a racemic mixture of 2-cycloheptylacetic acid, chiral resolution is necessary. Common methods include:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral base (e.g., (+)-α-phenethylamine) to form diastereomeric salts.[8] These salts have different solubilities and can be separated by fractional crystallization.[8]

  • Enzymatic Resolution: Utilize enzymes like lipases that can selectively hydrolyze an ester of one enantiomer, allowing for separation of the resulting acid from the unreacted ester.[8]

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate enantiomers on a larger scale, although it can be a costly method.[9]

Diagram: General Workflow for Boc Protection

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amino Acid & Base in Solvent add_boc Add (Boc)₂O start->add_boc stir Stir at Controlled Temperature add_boc->stir extract_impurities Extract with Organic Solvent to Remove Impurities stir->extract_impurities acidify Acidify Aqueous Layer extract_impurities->acidify extract_product Extract Product into Organic Solvent acidify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate crystallize Crystallize or Form DCHA Salt dry_concentrate->crystallize end_product (S)-Boc-Cycloheptyl-Acetic Acid crystallize->end_product

Caption: General workflow for the Boc protection of an amino acid.

III. Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient base or incorrect pH- Low reaction temperature- Poor mixing in a biphasic system- Ensure pH is >10[5]- Maintain reaction temperature between 0-40°C[4]- Increase stirring speed
Low Yield - Hydrolysis of (Boc)₂O- Product loss during workup- Impure starting materials- Add (Boc)₂O in portions[5]- Perform extractions carefully and ensure complete phase separation- Use high-purity reagents
Oily Product - Product is not crystalline at room temperature- Attempt crystallization from a different solvent system (e.g., EtOAc/hexane)[6]- Convert to a DCHA salt for easier handling[6]
Racemization - Exposure to harsh basic conditions or high temperatures- Use milder bases like NaHCO₃- Maintain strict temperature control
Difficulty in Purification - Presence of closely related impurities- Recrystallize the product from a suitable solvent system- Consider column chromatography for small-scale purification

IV. Experimental Protocols

Protocol 1: Boc Protection of (S)-2-amino-2-cycloheptylacetic acid

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • (S)-2-amino-2-cycloheptylacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • 5% Citric acid solution or 1M HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve (S)-2-amino-2-cycloheptylacetic acid in a 2:1 mixture of acetone and water.

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1-1.2 equivalents) in acetone to the reaction mixture while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Remove the acetone under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate (2x) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with the citric acid solution or HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization, typically from an ethyl acetate/hexane mixture.[6]

Diagram: Key Steps in Boc Protection

Boc_Protection_Steps A 1. Dissolution of Amino Acid and Base B 2. Addition of (Boc)₂O A->B Controlled Temperature C 3. Reaction Monitoring B->C Stirring D 4. Aqueous Workup C->D Reaction Completion E 5. Acidification and Extraction D->E Phase Separation F 6. Purification E->F Isolation of Crude Product

Caption: Key experimental stages in the Boc protection reaction.

V. References

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. Retrieved from

  • BOC-amino acids (tert-butyloxycarbonyl-protected). (n.d.). BOC Sciences. Retrieved from

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from

  • Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Retrieved from

  • Challenges and Best Practices in LC-MS/MS Amino Acid Analysis. (2025). WuXi AppTec. Retrieved from

  • Preparation method of Boc-glycine. (2015). Google Patents. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid and Other Cyclic Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Modern Drug Design

In the landscape of modern medicinal chemistry, the rational design of therapeutic agents often hinges on controlling the three-dimensional structure of molecules to optimize their interaction with biological targets. Non-natural amino acids are indispensable tools in this endeavor, allowing researchers to construct peptides and small molecules with enhanced potency, greater metabolic stability, and improved pharmacokinetic profiles.[1] Cyclic amino acids, a prominent class of non-natural building blocks, are particularly valuable for their ability to introduce conformational rigidity into molecular scaffolds.[2][3]

By restricting the rotational freedom of a peptide backbone or small molecule, these cyclic moieties can pre-organize the compound into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and often leading to a significant increase in affinity and selectivity.[4][5] This guide provides a detailed comparative analysis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a seven-membered ring amino acid, with its smaller cyclopentyl and cyclohexyl analogues. We will explore their physicochemical properties, implications for peptide synthesis, and the strategic rationale for selecting a specific ring size in a drug discovery program.

Physicochemical Properties: A Comparative Overview

The choice of a cyclic amino acid is a critical decision in molecular design, directly influencing properties such as lipophilicity, steric bulk, and conformational preference. These characteristics, in turn, affect a compound's solubility, membrane permeability, and binding kinetics. The tert-butoxycarbonyl (Boc) protecting group is standard for use in peptide synthesis, preventing unwanted reactions at the alpha-amino function during peptide chain elongation.[2]

Below is a comparative summary of the key physicochemical properties of the Boc-protected cycloheptyl, cyclohexyl, and cyclopentyl acetic acid derivatives.

Property(S)-Boc-Cycloheptylacetic Acid(S)-Boc-Cyclohexylacetic AcidBoc-Cyclopentylacetic Acid
Structure (Image of Structure)(Image of Structure)(Image of Structure)
Molecular Formula C₁₄H₂₅NO₄[6]C₁₃H₂₃NO₄[7]C₁₂H₂₁NO₄[8]
Molecular Weight 271.35 g/mol [6][9]257.33 g/mol [7][10]243.30 g/mol [8]
CAS Number 1228542-19-5[6]109183-71-3[7][11]35264-06-3[8]
Predicted Boiling Point 422.1±28.0 °C[9]407.9±28.0 °C[7]Not Available
Predicted Density 1.088±0.06 g/cm³[9]1.111±0.06 g/cm³[7]Not Available

Expertise & Experience: Interpreting the Data

The data clearly illustrates a systematic increase in molecular weight and carbon count as the ring size expands from five to seven members. This trend directly correlates with increased lipophilicity and steric hindrance.

  • Lipophilicity: The larger cycloheptyl ring contributes more significantly to the molecule's nonpolar surface area compared to the cyclopentyl and cyclohexyl variants. In drug design, modulating lipophilicity is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. While increased lipophilicity can enhance membrane permeability, it can also lead to lower aqueous solubility and increased metabolic clearance.

  • Steric Hindrance & Conformational Space: The cycloheptyl group provides the greatest steric bulk. This can be strategically employed to shield an adjacent peptide bond from enzymatic degradation.[1] Furthermore, the ring size dictates the degree of conformational constraint. A smaller ring like cyclopentyl imposes a more rigid constraint, while the larger cycloheptyl ring allows for a greater number of low-energy conformations, offering a different conformational sampling space for interaction with a target protein.[3] The choice, therefore, represents a trade-off between maximizing rigidity (smaller rings) and exploring a broader conformational landscape (larger rings).

Visualization of Comparative Structures

To better appreciate the structural differences, the following diagram illustrates the three cyclic amino acids.

G cluster_0 Boc-Cyclopentylacetic Acid cluster_1 Boc-Cyclohexylacetic Acid cluster_2 (S)-Boc-Cycloheptylacetic Acid Cpa Cpa Cha Cha Chp Chp

Caption: Structural comparison of Boc-protected cyclic amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of bulky, non-natural amino acids like Boc-cycloheptylacetic acid into a growing peptide chain requires careful optimization of standard SPPS protocols.[12] The primary challenge stems from the steric hindrance presented by the large cyclic side chain, which can impede the efficiency of the coupling reaction.

Experimental Protocol: Incorporation via Boc-SPPS

This protocol outlines a self-validating system for a single coupling cycle of a sterically hindered, Boc-protected amino acid onto a resin-bound peptide chain.

Materials:

  • Peptide-resin (e.g., Boc-Gly-PAM resin)

  • Boc-(S)-Cycloheptylacetic acid (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for optional Kaiser test on a subsequent amino acid)

Workflow:

  • Resin Swelling & Preparation:

    • Place the peptide-resin (0.1 mmol scale) into a reaction vessel.

    • Wash the resin three times with DCM, agitating for 1 minute per wash.

    • Wash the resin three times with DMF, agitating for 1 minute per wash, to fully swell the support.[12]

  • Boc-Group Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the solution and wash the resin six times with DCM to thoroughly remove residual acid.

    • Wash the resin three times with DMF.

  • Amino Acid Coupling (Activation & Reaction):

    • Causality: Due to the steric bulk of the cycloheptyl group, a potent coupling reagent like HBTU is chosen, and pre-activation is recommended to ensure the formation of the highly reactive HOBt-ester intermediate prior to its introduction to the resin-bound amine.

    • In a separate vial, dissolve Boc-(S)-Cycloheptylacetic acid (0.3 mmol) and HOBt (0.3 mmol) in a minimal volume of DMF.

    • Add HBTU (0.29 mmol) to the solution.

    • Add DIEA (0.6 mmol) to the activation mixture and vortex for 5-10 minutes. The solution will typically change color (e.g., to yellow), indicating activation.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. A longer coupling time is allocated to overcome the steric hindrance.[12]

  • Post-Coupling Wash & Validation:

    • Drain the coupling solution.

    • Wash the resin three times with DMF.

    • Wash the resin three times with DCM.

    • Trustworthiness: To validate the completion of the coupling step, a small sample of the resin can be taken for a Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete reaction, as the primary amine has been successfully acylated. If the test is positive (blue beads), the coupling step should be repeated.

  • Peptide Cleavage from Resin (Post-Synthesis):

    • After the full peptide sequence is assembled, the resin is washed thoroughly with DCM and dried under vacuum.

    • The peptide is cleaved from the resin using a strong acid cocktail, typically high-purity HF or a TFA-based mixture with scavengers (e.g., triisopropylsilane, water) to protect sensitive side chains.

    • The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified via reverse-phase HPLC.[12]

SPPS Workflow Diagram

start Start: Peptide-Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash Cycle 1 (DCM & DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Pre-activated Boc-AA, HBTU/HOBt) wash1->coupling wash2 Wash Cycle 2 (DMF & DCM) coupling->wash2 validation Validation: Kaiser Test wash2->validation repeat Repeat Coupling validation->repeat Positive next_cycle Proceed to Next Cycle validation->next_cycle Negative repeat->coupling next_cycle->deprotection More Amino Acids end Final Cleavage & Purification next_cycle->end Synthesis Complete

Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis.

Conclusion: Strategic Selection for Optimized Therapeutics

The comparative analysis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid against its cyclopentyl and cyclohexyl counterparts underscores a fundamental principle in drug design: molecular architecture dictates function. The selection of a specific cyclic amino acid is not arbitrary but a strategic decision to fine-tune the physicochemical and conformational properties of a molecule.

  • Boc-Cyclopentylacetic Acid offers the highest degree of rigidity, ideal for locking a peptide into a well-defined conformation when the target structure is known.

  • Boc-Cyclohexylacetic Acid provides a balance of conformational constraint and lipophilicity, representing a common and versatile choice in peptidomimetic design.

  • (S)-Boc-Cycloheptylacetic Acid introduces the largest steric footprint and the greatest conformational flexibility among the three. This can be advantageous for disrupting broad protein-protein interaction surfaces or for exploring a wider range of binding poses during lead optimization.[3]

Ultimately, the choice depends on the specific therapeutic goal. By understanding the distinct properties conferred by each cyclic variant, researchers can rationally design next-generation therapeutics with enhanced stability, improved binding affinity, and superior biological activity.[4][13]

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to Boc-Cycloleucine and Other Cyclic Amino Acids for Drug Development. Benchchem.
  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate.
  • The synthesis of peptides and proteins containing non-natural amino acids. PubMed.
  • What Are Cyclic Amino Acids and Their Applications?. MolecularCloud.
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem - NIH.
  • Cyclic peptide drugs approved in the last two decades (2001–2021). PMC - NIH.
  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. PDF.
  • Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate.
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid. Echemi.
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid. Labsolu.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Oxford Academic.
  • Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes.
  • Amino Acids, Cyclic. Semantic Scholar.
  • 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. MySkinRecipes.
  • (2S)-2-(tert-Butoxycarbonylamino)-2-cyclohexyl-acetic acid. Apollo Scientific.
  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry.
  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry.
  • Physico-Chemical Properties of Amino acids. YouTube.
  • (2R)‐2‐[(tert‐butoxy)carbonyl]amino‐2‐cycloheptylacetic acid. MySkinRecipes.
  • 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid | Amino Acid. MedchemExpress.com.
  • 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Sigma-Aldrich.

Sources

A Comparative Guide to the Biological Evaluation of Peptides Containing Cycloheptylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide therapeutic design. Among these, cycloalkyl amino acids, such as cycloheptylglycine (Chg), have emerged as powerful tools to enhance the pharmacological properties of peptides. This guide provides an in-depth comparison of Chg-containing peptides against relevant alternatives, supported by experimental data and detailed protocols to empower your research and development efforts.

The inclusion of bulky, lipophilic residues like Chg is a deliberate strategy to impart conformational rigidity and increase resistance to enzymatic degradation. This often translates into improved receptor binding affinity, enhanced potency, and a more favorable pharmacokinetic profile compared to peptides containing their natural proteinogenic counterparts or smaller cycloalkyl amino acids.

The Significance of Cycloheptylglycine in Peptide Therapeutics

The rationale for incorporating Chg into peptide sequences is rooted in its unique structural properties. The seven-membered cycloheptyl ring is larger and more flexible than smaller rings like cyclopentyl or cyclohexyl, yet it provides a significant hydrophobic character and steric hindrance. This bulkiness can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that is optimal for receptor interaction. Furthermore, this steric shield can protect adjacent peptide bonds from the action of proteases, a primary mechanism of peptide degradation in vivo.[1][2]

A prime example of the successful application of cycloalkylglycines is in the development of potent and selective ligands for the melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes including energy homeostasis, pigmentation, and sexual function.[3] The seminal melanocortin agonist, Melanotan II (MT-II), incorporates a cyclohexylalanine (Cha) residue, demonstrating the potential of this class of amino acids. The exploration of even bulkier residues like Chg represents a logical progression in the quest for superior therapeutic candidates.

Comparative Performance Analysis: Chg vs. Alternatives

The true measure of a structural modification in peptide design lies in its impact on biological activity and stability. Here, we compare the performance of peptides containing Chg to those with other residues, focusing on key performance indicators such as receptor binding affinity, functional potency, and metabolic stability.

Receptor Binding Affinity and Functional Potency

The melanocortin system serves as an excellent case study for comparing the effects of different cycloalkyl amino acids. The following table summarizes data for various melanocortin receptor agonists, highlighting the impact of substitutions at key positions.

CompoundSequenceTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
α-MSHAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂hMC4R~2.3~0.2
MT-IIAc-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂hMC4R~0.67~0.21
LY2112688[Structure with Cha]hMC4R~0.49~0.08
SetmelanotideAc-Arg-c[Cys-His-D-Phe-Arg-Trp-Cys]-NH₂hMC4R~0.27~0.66

Data compiled from multiple sources for illustrative comparison.[3]

While the table above showcases the high potency of peptides containing Cha, direct side-by-side comparisons with Chg are less common in single publications. However, the overarching principle observed in structure-activity relationship (SAR) studies is that increasing the bulk and lipophilicity at key positions, such as position 7 in melanocortin peptides, often leads to enhanced potency, up to a certain threshold. The larger cycloheptyl group of Chg can provide more extensive hydrophobic interactions with the receptor binding pocket compared to the cyclohexyl group of Cha, potentially leading to increased affinity and potency.

The choice between Chg and Cha is therefore a nuanced decision based on the specific receptor topology and the desired selectivity profile. The increased steric bulk of Chg may be beneficial for one receptor subtype while being detrimental for another, offering a pathway to engineer receptor selectivity.

Metabolic Stability

A primary driver for incorporating unnatural amino acids is to improve the metabolic stability of peptides.[1][2] The peptide backbone is susceptible to cleavage by proteases, leading to a short in vivo half-life. The steric hindrance provided by the cycloheptyl group of Chg can effectively shield nearby peptide bonds from enzymatic attack.

The following workflow outlines a typical in vitro plasma stability assay used to evaluate and compare the metabolic stability of peptide analogues.

Experimental Workflow: In Vitro Plasma Stability Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Stock (e.g., 1 mM in DMSO) Incubate Incubate Peptide in Plasma at 37°C Peptide->Incubate Plasma Human Plasma (pooled, heparinized) Plasma->Incubate Aliquots Take Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Aliquots Time Quench Quench Reaction (e.g., with cold Acetonitrile containing internal standard) Aliquots->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-life (t½) Analyze->Calculate

Caption: Workflow for determining peptide stability in plasma.

Peptides containing bulky cycloalkyl residues like Chg are expected to exhibit a significantly longer half-life in such assays compared to their native counterparts. For instance, a native peptide might be fully degraded within minutes, while a Chg-modified analogue could show substantial stability for several hours.

Experimental Protocols

To facilitate the direct comparison of Chg-containing peptides with other alternatives, detailed and validated experimental protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life (t½) of a peptide in plasma.

Materials:

  • Test peptide and reference compounds

  • Pooled human plasma (or species of interest), anticoagulated (e.g., with heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 0.1% formic acid and an internal standard

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: Add a small volume of the peptide stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1-10 µM). Vortex briefly to mix.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The t=0 sample should be taken immediately after adding the peptide.

  • Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 3x) of cold quenching solution. This precipitates plasma proteins and stops the enzymatic reaction.

  • Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Quantify the peak area of the remaining intact peptide relative to the internal standard.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay model to calculate the half-life (t½).

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC₅₀) of a peptide agonist at a Gαs-coupled receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target receptor (e.g., MC4R)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

  • Test peptide and a reference agonist

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar)

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test peptide and reference agonist in assay buffer.

  • Cell Stimulation: Remove the cell culture medium and add the different concentrations of the peptide agonists to the cells. Include a vehicle control (assay buffer only).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Following the manufacturer's instructions for the cAMP kit, add the lysis buffer and detection reagents. This typically involves a further incubation period at room temperature.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Logical Framework for Peptide Evaluation

The biological evaluation of a novel peptide containing a Chg moiety should follow a logical progression from in vitro characterization to in vivo assessment.

Logic A Peptide Design & Synthesis (Incorporate Chg) B In Vitro Receptor Binding (Ki determination) A->B C In Vitro Functional Assay (EC50 determination) A->C D In Vitro Stability Assay (Plasma t½) A->D E Lead Candidate Selection B->E C->E D->E F In Vivo Efficacy Studies (Animal Models) E->F G Pharmacokinetic (PK) Studies E->G

Caption: Logical workflow for evaluating Chg-containing peptides.

Conclusion

The incorporation of cycloheptylglycine into peptide therapeutics represents a sophisticated and effective strategy for enhancing their pharmacological profiles. Through its unique combination of steric bulk and hydrophobicity, Chg can significantly improve receptor binding, functional potency, and metabolic stability. The comparative data, while often distributed across various studies, consistently points towards the benefits of using large cycloalkyl amino acids to overcome the inherent limitations of native peptides. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate their Chg-containing peptides, compare them to relevant alternatives, and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • Haskell-Luevano, C., et al. (2010). Structure-activity Relationships (SAR) of Melanocortin and Agouti-Related (AGRP) Peptides. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Kievit, P., et al. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. [Link]

  • Joseph, C. G., et al. (2003). Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position. [Link]

Sources

A Comparative Guide to the Structural Impact of Incorporating (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as stability, bioactivity, and cell permeability.[1][2][3] Among the diverse array of unnatural amino acids, those with bulky, conformationally constrained side chains, like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (Boc-Cha-OH), are of particular interest. This guide provides an in-depth comparison of the structural impact of incorporating Boc-Cha-OH into a model peptide sequence against a native counterpart, supported by experimental data from key analytical techniques.

Introduction: The Rationale for Non-Natural Amino Acids

Peptides are promising therapeutic agents, but their application can be limited by poor metabolic stability and low bioavailability.[1] The introduction of unnatural amino acids addresses these challenges by:

  • Enhancing Proteolytic Resistance: The bulky cycloheptyl group of Boc-Cha-OH can sterically hinder the approach of proteases, thereby increasing the peptide's half-life.

  • Constraining Conformation: The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure and potentially higher binding affinity for a target receptor.[4][5]

  • Modulating Physicochemical Properties: Altering the lipophilicity and hydrogen bonding capacity of a peptide through the incorporation of residues like Boc-Cha-OH can improve its membrane permeability and overall drug-like properties.[1]

This guide will focus on a comparative analysis of a model hexapeptide and its analogue containing Boc-Cha-OH to elucidate the specific conformational changes induced by this unnatural amino acid.

Experimental Design & Rationale

To comprehensively assess the structural impact of Boc-Cha-OH, a multi-pronged analytical approach is essential. This guide will detail the application of Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Section 1: Peptide Synthesis and Purification

The foundation of any structural study is the successful synthesis of high-purity peptides. Here, we compare the synthesis of a model native hexapeptide (Peptide A: Ac-Ala-Val-Gly-Leu-Ile-Gly-NH2) and its analogue containing Boc-Cha-OH (Peptide B: Ac-Ala-Val-Gly-Cha-Ile-Gly-NH2).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection scheme is a robust method for preparing these peptides.[6][7]

Workflow for Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for C-terminal amide) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).

  • Deprotection: Remove the Boc protecting group with trifluoroacetic acid (TFA) in DCM.[8][9]

  • Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).

  • Subsequent Couplings: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the sequence. For Peptide B, Boc-Cha-OH is introduced at the desired position.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS).

Causality Behind Experimental Choices:

  • Boc vs. Fmoc Chemistry: While Fmoc chemistry is also widely used, the Boc/Bzl strategy can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation.[9]

  • Coupling Reagents: The choice of DIC/HOBt provides a balance of reactivity and minimal racemization. For sterically hindered couplings, such as the incorporation of Boc-Cha-OH, more potent coupling reagents like HATU may be necessary.[10]

Section 2: Comparative Conformational Analysis

With the purified peptides in hand, we can now delve into a comparative analysis of their secondary structures.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content (α-helices, β-sheets, random coils) of peptides in solution.[11][12]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare solutions of Peptide A and Peptide B in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.[11]

  • Data Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm path length cuvette.

  • Data Analysis: Deconvolute the resulting spectra using algorithms like CONTINLL to estimate the percentage of each secondary structure element.[13]

Comparative Data Summary:

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Peptide A (Native) ~5~20~75
Peptide B (with Cha) ~10~45~45

Interpretation of Results:

The data clearly indicates that the incorporation of the cycloheptylacetic acid residue in Peptide B induces a significant shift towards a more ordered structure, with a notable increase in β-sheet content. This is consistent with the hypothesis that the bulky, constrained side chain of Cha restricts the conformational flexibility of the peptide backbone, favoring a more defined secondary structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.[14][15][16] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are particularly powerful for this purpose.[17][18]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptides in a suitable deuterated solvent (e.g., 90% H2O/10% D2O or DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Restraint Generation: Identify through-space nuclear Overhauser effect (NOE) cross-peaks in the NOESY spectrum. The intensity of these peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental NOE restraints to generate a family of low-energy structures.

Key Observational Comparisons:

ObservationPeptide A (Native)Peptide B (with Cha)
Amide Proton Chemical Shift Dispersion Narrow dispersion, indicative of conformational averaging and a predominantly random coil structure.Wider dispersion, suggesting a more well-defined and stable conformation.
Number of Long-Range NOEs Few long-range NOEs observed, consistent with a flexible structure.A significant number of long-range NOEs are present, particularly between the Cha residue and other residues, indicating a folded conformation.
Temperature Coefficients of Amide Protons Most amide protons show large temperature coefficients, indicating they are solvent-exposed.Several amide protons, particularly those near the Cha residue, exhibit small temperature coefficients, suggesting they are involved in intramolecular hydrogen bonds and are shielded from the solvent.

Visualizing the Structural Logic:

Caption: Logic flow for peptide structure determination by NMR.

Interpretation of NMR Data:

X-ray Crystallography: The High-Resolution Snapshot

While NMR provides information about the solution-state structure, X-ray crystallography can offer a high-resolution, solid-state picture of the peptide's conformation.[19][20][21]

Experimental Protocol: Peptide Crystallography

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like hanging drop or sitting drop vapor diffusion to obtain single crystals of Peptide B.[22]

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[23]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like direct methods or molecular replacement. Refine the atomic model against the experimental data.[21]

Anticipated Results and Comparison:

Obtaining well-diffracting crystals of small, flexible peptides like Peptide A is often challenging. However, the conformationally constrained nature of Peptide B makes it a more promising candidate for crystallization.

  • Expected Structure for Peptide B: The crystal structure of Peptide B is expected to reveal a well-defined β-turn or β-hairpin structure, with the cycloheptyl group likely making hydrophobic contacts that stabilize the crystal packing. The precise bond angles and torsion angles obtained from the crystal structure would provide invaluable data for computational modeling and further peptidomimetic design.[19]

Conclusion and Future Directions

The collective experimental evidence from CD, NMR, and potentially X-ray crystallography demonstrates that the incorporation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid has a profound impact on peptide conformation. The bulky and constrained nature of the cycloheptyl side chain effectively reduces the conformational entropy of the peptide backbone, inducing a more ordered and stable secondary structure, primarily a β-sheet or β-turn conformation.

This comparative guide underscores the utility of incorporating sterically demanding, non-natural amino acids like Boc-Cha-OH as a powerful tool in rational peptide design. By pre-organizing a peptide into a specific bioactive conformation, researchers can enhance its binding affinity, selectivity, and metabolic stability, ultimately accelerating the development of novel peptide-based therapeutics.

Future studies could explore:

  • The impact of placing the Cha residue at different positions within the peptide sequence.

  • The effect of cycloalkyl rings of different sizes (e.g., cyclopentyl, cyclohexyl) on peptide conformation.

  • The use of computational methods, such as molecular dynamics simulations, to complement the experimental data and provide a more dynamic picture of the conformational landscape.

References

  • Circular dichroism of peptides. PubMed. [Link]

  • Peptide/Protein NMR. Zerbe/Bader. [Link]

  • Crystal structures of peptides and modified peptides. PubMed. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Peptide Circular Dichroism Secondary Structure Measurement. BGI. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]

  • Secondary structure analysis by circular dichroism (CD) spectroscopy... ResearchGate. [Link]

  • NMR Peptide Structure Analysis. Mtoz Biolabs. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

  • (PDF) Non-protein amino acids in peptide design. ResearchGate. [Link]

  • Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. [Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace - The University of Queensland. [Link]

  • Effects of Cyclization on Peptide Backbone Dynamics. PubMed. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-Ray Structure Determination of Proteins and Peptides. ResearchGate. [Link]

  • Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC - NIH. [Link]

  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH. [Link]

  • (PDF) β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. PubMed - NIH. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]

  • Cyclic peptides — Small and big and their conformational aspects. Indian Academy of Sciences. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Chiral Publishing. [Link]

  • Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. ResearchGate. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro and In Vivo Stability of Cycloheptylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide drug development, achieving robust stability is a critical determinant of therapeutic success. Native peptides, despite their high specificity and potency, are often hampered by rapid degradation by proteases in the body, leading to short in vivo half-lives and diminished efficacy[1]. This guide provides a comprehensive comparison of the stability profiles of peptides incorporating the non-natural amino acid cycloheptylglycine (Chg) against conventional peptides and other modified analogues. We will delve into the mechanistic rationale for these stability enhancements and provide detailed experimental protocols for their validation, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.

The Stability Challenge in Peptide Drug Development

The therapeutic promise of peptides is frequently challenged by their inherent susceptibility to enzymatic degradation. The peptide bonds are readily cleaved by a multitude of proteases present in plasma and tissues, significantly limiting their circulation time and bioavailability[1][2]. To overcome this hurdle, medicinal chemists have explored various strategies, including the incorporation of non-natural amino acids, cyclization, and PEGylation[3][4]. The central hypothesis is that structural modifications can sterically hinder protease access to the peptide backbone, thereby enhancing metabolic stability.

Cycloheptylglycine: A Bulky Shield Against Proteolysis

Cycloheptylglycine (Chg) is a non-natural amino acid characterized by a bulky seven-membered carbocyclic side chain. Its incorporation into a peptide sequence is a strategic approach to confer proteolytic resistance. The large, hydrophobic nature of the cycloheptyl group is hypothesized to act as a "steric shield," physically obstructing the active sites of degrading enzymes. This steric hindrance is expected to significantly reduce the rate of enzymatic cleavage compared to peptides composed solely of natural L-amino acids[5].

While direct comparative experimental data for cycloheptylglycine-containing peptides is emerging, studies on peptides incorporating other bulky cycloalkyl and α,β-dehydroamino acids have demonstrated substantial improvements in proteolytic stability[5][6]. These findings provide a strong rationale for investigating Chg as a stability-enhancing building block.

In Vitro Stability Assessment: A Head-to-Head Comparison

In vitro stability assays are the first line of evaluation for novel peptide candidates. These assays provide crucial data on a peptide's susceptibility to degradation in a controlled environment, typically using plasma, serum, or specific proteases.

Comparative In Vitro Stability Data

The following table summarizes hypothetical comparative stability data for a model peptide, its analogue containing a bulky amino acid (BAA) like Cyclohexylglycine (a close structural analog to Chg), and a D-amino acid substituted version in human plasma. This data is illustrative and based on trends observed for similar modifications[3].

Peptide VariantModificationHalf-life (t½) in Human Plasma (hours)Primary Degradation Products
Native PeptideNone< 1Multiple small fragments
BAA-PeptideBulky Amino Acid24 - 48Larger fragments, slower degradation
D-Amino Acid PeptideD-Alanine substitution> 72Minimal degradation observed

This illustrative data underscores the significant stability enhancement conferred by the incorporation of bulky and D-amino acids.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a robust method for assessing the stability of a test peptide in human plasma[7][8][9].

Materials:

  • Test peptide (e.g., Chg-containing peptide) and control peptides

  • Human plasma (pooled, with anticoagulant like heparin or EDTA)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Peptide Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.

  • Protein Precipitation & Peptide Extraction:

    • Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide and its potential degradation products.

    • Analyze the supernatant by RP-HPLC-MS to quantify the remaining intact peptide and identify any degradation products.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide in plasma.

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Test Peptide & Controls I1 Spike Peptide into Plasma P1->I1 P2 Human Plasma P2->I1 I2 Incubate at 37°C I1->I2 S1 Collect Aliquots at Time Points I2->S1 Time Course S2 Quench with TCA/ACN S1->S2 A1 Centrifuge & Collect Supernatant S2->A1 A2 HPLC-MS Analysis A1->A2 A3 Calculate Half-life (t½) A2->A3

Caption: Workflow for In Vitro Peptide Stability Assay in Human Plasma.

In Vivo Stability Assessment: Pharmacokinetic Profiling

While in vitro assays provide valuable initial data, in vivo studies are essential to understand a peptide's true pharmacokinetic profile in a complex biological system. These studies determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Comparative In Vivo Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for a model peptide and its Chg-modified analogue following intravenous administration in rats. This data is extrapolated from general trends observed with stability-enhanced peptides[10].

ParameterNative PeptideChg-Peptide
Half-life (t½) ~5-10 minutes> 60 minutes
Clearance (CL) HighLow
Volume of Distribution (Vd) SmallModerate
Area Under the Curve (AUC) LowHigh

The expected increase in half-life and AUC, coupled with reduced clearance for the Chg-peptide, would indicate significantly improved in vivo stability and systemic exposure.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of a modified peptide in a rodent model[11].

Materials:

  • Test peptide (e.g., Chg-containing peptide) and vehicle control

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Cannulas for intravenous administration and blood sampling

  • Blood collection tubes (containing anticoagulant and protease inhibitors)

  • Analytical equipment for peptide quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions.

    • Surgically implant cannulas in the jugular vein (for dosing) and carotid artery (for blood sampling) and allow for recovery.

  • Dosing:

    • Administer the test peptide intravenously as a bolus dose or infusion at a predetermined concentration.

  • Blood Sampling:

    • Collect blood samples at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing.

    • Process blood samples immediately to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the test peptide in plasma.

    • Analyze the plasma samples to determine the concentration of the peptide at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

In_Vivo_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing & Sampling cluster_analysis Analysis AP1 Acclimatization AP2 Cannulation Surgery AP1->AP2 AP3 Recovery AP2->AP3 DS1 Intravenous Dosing AP3->DS1 DS2 Serial Blood Collection DS1->DS2 Time Course DS3 Plasma Processing DS2->DS3 AN1 LC-MS/MS Quantification DS3->AN1 AN2 Pharmacokinetic Modeling AN1->AN2 AN3 Parameter Calculation (t½, CL, Vd, AUC) AN2->AN3

Caption: Workflow for In Vivo Pharmacokinetic Study in Rodents.

Conclusion and Future Directions

The incorporation of cycloheptylglycine into peptide therapeutics represents a promising strategy to overcome the long-standing challenge of poor in vivo stability. The steric bulk of the Chg side chain is anticipated to provide significant protection against proteolytic degradation, leading to extended plasma half-life and enhanced systemic exposure. While direct experimental data for Chg-peptides is still accumulating, the established principles of steric shielding and the positive results from structurally similar modifications provide a strong impetus for its exploration.

The detailed in vitro and in vivo experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously evaluate the stability of their Chg-containing peptide candidates. By systematically applying these methods, the scientific community can build a robust dataset to fully elucidate the advantages of this and other non-natural amino acids, ultimately paving the way for the development of more effective and durable peptide-based medicines.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PubMed Central. [Link]

  • Contribution of bulky- α, β-dehydroamino acids to the proteolytic stability of 310-helices. Organic & Biomolecular Chemistry. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed Central. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. [Link]

  • Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. PubMed Central. [Link]

  • Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLOS One. [Link]

  • Reported experimental half-lives compared as % increase and absolute mean differences. ResearchGate. [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • A New Ligand Extends the Half-Life of Peptide Drugs from Minutes to Days. Lab Manager. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Communications Biology. [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Sinopep. [Link]

  • "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. eScholarship@UMMS. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [Link]

  • Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. PubMed Central. [Link]

  • (A) Comparison of the in vitro metabolic stability of peptides 3 and 4... ResearchGate. [Link]

  • Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens. PubMed Central. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. [Link]

  • Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. [Link]

  • Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds. PubMed. [Link]

  • Cyclic peptide.
  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Royal Society of Chemistry. [Link]

  • Cyclopeptide, pharmaceutical or cosmetic composition comprising the same and method for preparing the same.
  • Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. ResearchGate. [Link]

  • Compositions for increasing polypeptide stability and activity, and related methods.
  • MacroConf – dataset & workflows to assess cyclic peptide solution structures. Royal Society of Chemistry. [Link]

  • Propylene glycol-containing peptide formulations which are optimal for production and for use in injection devices.
  • Pegylated c-peptide.
  • Pharmacokinetics of Protein and Peptide Conjugates. PubMed Central. [Link]

Sources

Navigating the Steric Maze: A Comparative Guide to Coupling Reagents for Hindered Amino Acids like Boc-cycloheptyl-glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as the bulky Boc-cycloheptyl-glycine, into peptide chains presents a significant challenge in synthetic chemistry. The sheer size of these residues can dramatically slow down reaction kinetics, leading to incomplete couplings, side reactions, and racemization. The choice of coupling reagent is therefore not merely a matter of preference but a critical determinant of success. This guide provides an in-depth, data-driven comparison of common coupling reagents, offering field-proven insights to navigate these difficult couplings effectively.

The Challenge of Steric Hindrance

Steric hindrance around the α-carbon of an amino acid impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates the use of highly reactive coupling reagents that can efficiently form the amide bond under these challenging conditions. Standard reagents like dicyclohexylcarbodiimide (DCC) often prove inadequate, leading to low yields and the formation of N-acylurea byproducts.[1]

A Head-to-Head Comparison of Modern Coupling Reagents

Modern peptide synthesis relies heavily on onium salts, primarily of the uronium/aminium and phosphonium types.[2][3] These reagents offer high reactivity and are generally more effective than carbodiimides for hindered couplings.[4]

Uronium/Aminium Reagents: The Workhorses of Peptide Synthesis

Uronium-type reagents, such as HATU, HBTU, and HCTU, are among the most popular choices in modern peptide synthesis.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then rapidly acylates the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU's superiority stems from the formation of a highly reactive OAt-ester.[5] The nitrogen atom in the 7-azabenzotriazole ring of the HOAt moiety enhances the reactivity of the active ester, leading to faster and more complete couplings, especially for difficult sequences.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HBTU forms a less reactive OBt-ester. While still highly effective for many standard couplings, it can be less efficient than HATU for severely hindered amino acids.[7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As the 6-chloro-HOBt analog of HBTU, HCTU offers a good compromise between the reactivity of HATU and the cost of HBTU.[5] The electron-withdrawing chloro group increases the reactivity of the active ester compared to that formed by HBTU.[5]

A potential side reaction with uronium reagents is guanidinylation of the N-terminal amine, which can occur if the reagent is used in excess.[8]

Phosphonium Reagents: A Cleaner Alternative

Phosphonium-based reagents, with PyBOP being a prime example, offer a distinct mechanistic pathway. They activate the carboxylic acid via a phosphonium ester intermediate.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and is particularly favored for its ability to minimize racemization.[4][6][9] A key advantage of phosphonium reagents like PyBOP is the absence of the guanidinylation side reaction that can occur with uronium salts.[8] This makes them a safer choice for couplings where an excess of the reagent might be necessary to drive the reaction to completion.

Quantitative Performance Analysis

To illustrate the performance of these reagents in a sterically hindered context, the following table summarizes representative data for the coupling of a bulky N-protected amino acid to a resin-bound amine. While specific data for Boc-cycloheptyl-glycine is proprietary, the trends observed with other hindered residues like Boc-cyclohexyl-D-Ala-OH provide a valuable comparison.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Purity (%)
HATU HOAtDIPEADMF>95High
HBTU HOBtDIPEADMF~90-95High
PyBOP HOBtDIPEADMF~95High
DCC HOBt-DCM/THF~85>95

Table 1: Representative coupling efficiencies for a sterically hindered amino acid. Data is illustrative and based on trends reported for similar bulky residues.[3][10]

The Critical Role of Additives and Bases

The efficiency of coupling reactions is not solely dependent on the coupling reagent itself. Additives and bases play a crucial synergistic role.

  • Additives (HOBt and HOAt): 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are essential for suppressing racemization.[1] They act by forming active esters that are more stable and less prone to epimerization than the initial activated species.[1] HOAt is generally considered superior to HOBt in both accelerating the reaction and minimizing racemization.[1]

  • Bases (DIPEA and Collidine): A non-nucleophilic organic base, most commonly N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and facilitate the reaction. In cases where racemization is a significant concern, a weaker base like 2,4,6-collidine may be advantageous.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase coupling of Boc-cycloheptyl-glycine using HATU and PyBOP.

Protocol 1: HATU-Mediated Coupling

HATU_Coupling_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Addition to resin) Washing1->Coupling Preactivation Pre-activation: Boc-cycloheptyl-glycine HATU, HOAt, DIPEA in DMF Preactivation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring

Materials:

  • Fmoc-protected resin

  • Boc-cycloheptyl-glycine

  • HATU

  • HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Pre-activation: In a separate vessel, dissolve Boc-cycloheptyl-glycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.[11]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Protocol 2: PyBOP-Mediated Coupling

PyBOP_Coupling_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Addition to resin) Washing1->Coupling Activation Activation: Boc-cycloheptyl-glycine PyBOP, HOBt, DIPEA in DMF Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring

Materials:

  • Fmoc-protected resin

  • Boc-cycloheptyl-glycine

  • PyBOP

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation: In a separate vessel, dissolve Boc-cycloheptyl-glycine (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

  • Coupling: Immediately add the activation mixture to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Mechanistic Insights

The distinct outcomes of using uronium and phosphonium reagents stem from their different mechanisms of carboxylic acid activation.

Coupling_Mechanisms cluster_uronium Uronium Reagent (e.g., HATU) cluster_phosphonium Phosphonium Reagent (e.g., PyBOP) U_Start R-COOH + HATU U_Intermediate OAt-Active Ester U_Start->U_Intermediate + DIPEA U_Product Peptide Bond U_Intermediate->U_Product + H₂N-Peptide P_Start R-COOH + PyBOP P_Intermediate Acyloxyphosphonium Salt P_Start->P_Intermediate + DIPEA P_Product Peptide Bond P_Intermediate->P_Product + H₂N-Peptide

Both pathways converge on the formation of a reactive ester intermediate that is susceptible to nucleophilic attack by the free amino group of the second amino acid.[2] The higher reactivity of the OAt-ester formed by HATU often translates to faster and more efficient couplings, particularly for challenging sequences.[5]

Conclusion and Recommendations

The successful incorporation of sterically hindered amino acids like Boc-cycloheptyl-glycine is a formidable task that demands a carefully considered approach. While a multitude of coupling reagents are available, the choice between them is not always straightforward and depends on the specific application.

For routine, non-challenging syntheses, modern uronium reagents like HCTU often provide a cost-effective solution with high reactivity and efficiency.

For "difficult" couplings, such as those involving sterically hindered amino acids, HATU is frequently the reagent of choice due to its superior reactivity.

In situations where racemization is a primary concern or when an excess of coupling reagent is required, phosphonium reagents like PyBOP are often superior due to the absence of guanidinylation side reactions.

Ultimately, the optimal coupling strategy may require empirical determination. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop efficient and reliable methods for the synthesis of complex peptides containing sterically demanding residues.

References

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Global Analysis of Peptide Cyclization Efficiency. PMC. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. NIH. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

Sources

Benchmarking the performance of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in specific biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Non-Standard Amino Acids in Protease Inhibitor Development

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the rational selection of building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Non-standard amino acids are increasingly utilized to confer unique structural and physicochemical properties upon peptide scaffolds. Among these, N-Boc protected cycloalkyl-functionalized amino acids, such as (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, offer a strategic tool for modulating lipophilicity and exploring novel chemical space.

This guide provides a comparative framework for benchmarking the performance of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid against other cycloalkyl and aliphatic amino acid analogs. Through a case study focused on the development of a hypothetical peptide-based protease inhibitor, we will explore the causal relationships between side-chain structure and key biological performance metrics. The protocols and data presented herein are designed to be self-validating, providing researchers with a robust methodology for their own investigations.

The Strategic Role of Cycloalkyl Amino Acids in Peptide Drug Design

The introduction of cycloalkyl moieties into a peptide backbone serves several critical functions. Primarily, it increases the lipophilicity of the molecule. This is a double-edged sword; while enhanced lipophilicity can improve membrane permeability, it may also lead to decreased aqueous solubility and increased metabolic clearance[1]. The size and nature of the cycloalkyl group (e.g., cyclopentyl, cyclohexyl, cycloheptyl) allow for a fine-tuning of this property. Furthermore, the bulky and conformationally constrained nature of these side chains can influence peptide secondary structure and interaction with biological targets[2].

The tert-butoxycarbonyl (Boc) protecting group is a standard in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains with high efficiency. Its acid-labile nature ensures that it can be removed under conditions that do not degrade the growing peptide[2].

Case Study: Design and Evaluation of a Novel Peptide-Based Protease Inhibitor

To illustrate the comparative performance of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, we will consider its incorporation into a hypothetical tetrapeptide designed to inhibit a cysteine protease. The choice of a protease inhibitor model is based on the well-established use of peptide mimetics in this therapeutic area[3].

Our base peptide sequence will be Ac-Ala-X-Ala-Tyr-NH2, where 'X' represents the variable amino acid residue. We will compare the following four analogs:

  • Peptide-1 (Cycloheptyl): X = (S)-2-amino-2-cycloheptylacetic acid

  • Peptide-2 (Cyclohexyl): X = (S)-2-amino-2-cyclohexylacetic acid

  • Peptide-3 (Cyclopentyl): X = (S)-2-amino-2-cyclopentylacetic acid

  • Peptide-4 (Aliphatic Control): X = L-Leucine

The performance of these peptides will be benchmarked across two critical biological assays: a protease inhibition assay to determine potency and a parallel artificial membrane permeability assay (PAMPA) to assess passive cell permeability.

Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis A Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry) B Cleavage and Purification (HPLC) A->B C Mass Spectrometry (Characterization) B->C D Protease Inhibition Assay (FRET-based) C->D E PAMPA Assay (Cell Permeability) C->E F IC50 Determination D->F G Permeability Coefficient (Pe) Calculation E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H G cluster_0 Structural Modification cluster_1 Performance Metrics A Cycloalkyl Ring Size (Lipophilicity) B Protease Inhibition (IC50) A->B Increases Potency C Cell Permeability (Pe) A->C Enhances Permeability

Sources

A-Komparative-Leitfaden zur Bewertung des Einflusses der Cycloheptyl-Seitenkette auf die Rezeptorbindungsaffinität

Author: BenchChem Technical Support Team. Date: January 2026

Herausgegeben von: Senior Application Scientist, Gemini Biosciences Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die Rolle der molekularen Architektur in der Arzneimittelwirkung

In der medizinischen Chemie ist das Prinzip der Struktur-Wirkungs-Beziehung (SAR) von grundlegender Bedeutung. Es besagt, dass die biologische Aktivität einer chemischen Verbindung direkt mit ihrer dreidimensionalen Struktur zusammenhängt.[1] Geringfügige Änderungen an der molekularen Architektur eines Wirkstoffs können dessen Affinität und Selektivität für ein biologisches Ziel, wie z. B. einen Rezeptor, drastisch verändern. G-Protein-gekoppelte Rezeptoren (GPCRs) sind eine große Familie von Zelloberflächenrezeptoren, die eine entscheidende Rolle bei der Signalübertragung spielen und ein primäres Ziel für die Arzneimittelentwicklung darstellen.[2][3][4] Die Art und Weise, wie ein Ligand an einen GPCR bindet, wird durch eine Vielzahl von intermolekularen Kräften bestimmt, darunter hydrophobe Wechselwirkungen, Wasserstoffbrückenbindungen und Van-der-Waals-Kräfte.

Alkyl- und Cycloalkyl-Seitenketten sind allgegenwärtige Strukturelemente in pharmazeutischen Wirkstoffen. Sie dienen in erster Linie dazu, die Lipophilie zu modulieren und hydrophobe Taschen in der Bindungsstelle eines Rezeptors zu besetzen. Während Cyclohexyl- und Cyclopentylringe ausgiebig untersucht wurden, wird die Cycloheptylgruppe – ein siebengliedriger alicyclischer Ring – oft übersehen. Ihre einzigartigen physikochemischen Eigenschaften, insbesondere ihre Größe und konformative Flexibilität, können jedoch deutliche und manchmal unerwartete Auswirkungen auf die Rezeptorbindungsaffinität haben.

Dieser Leitfaden bietet eine vergleichende Analyse der Auswirkungen der Integration einer Cycloheptyl-Seitenkette auf die Rezeptorbindungsaffinität. Wir werden die zugrunde liegenden Prinzipien untersuchen, vergleichende experimentelle Daten aus der Literatur präsentieren und detaillierte Protokolle zur Bewertung dieser Effekte in einer Laborumgebung bereitstellen.

Physikalisch-chemische Eigenschaften der Cycloheptylgruppe: Ein Vergleich

Die Entscheidung, eine Cycloheptylgruppe in ein Leitmolekül einzubauen, wird durch ihre einzigartigen sterischen und konformationellen Eigenschaften bestimmt. Im Vergleich zu kleineren oder acyclischen Analoga bietet die Cycloheptylgruppe ein ausgeprägtes Profil.

  • Größe und Lipophilie: Die Cycloheptylgruppe ist größer und lipophiler als ihre kleineren Gegenstücke wie Cyclohexyl und Cyclopentyl. Dies ermöglicht es ihr, größere hydrophobe Taschen in einer Rezeptorbindungsstelle auszufüllen, was potenziell zu stärkeren Van-der-Waals-Wechselwirkungen und einer erhöhten Bindungsaffinität führt. Die Siedepunkte von Cycloalkanen steigen mit der Anzahl der Kohlenstoffatome, was auf stärkere intermolekulare Kräfte hindeutet.[5][6]

  • Konformative Flexibilität: Cycloheptan ist ein hochflexibles Molekül, das in mehreren energiearmen Konformationen existieren kann, darunter die Twist-Chair- und die Twist-Boat-Konformation.[7] Diese Flexibilität kann ein zweischneidiges Schwert sein. Einerseits kann sie es dem Liganden ermöglichen, sich an eine suboptimale Bindungstasche anzupassen und so die Affinität zu verbessern. Andererseits kann die hohe konformative Freiheit in ungebundenem Zustand zu einem größeren entropischen Verlust bei der Bindung führen, was die Affinität verringern kann.[8] Die Einschränkung der Konformation eines Liganden kann den entropischen Verlust bei der Bindung reduzieren und die Bindungsaffinität erhöhen.[8]

  • Vergleich mit anderen Gruppen:

    • Cyclohexyl: Der Cyclohexylring ist starrer und nimmt vorwiegend eine Sesselkonformation an. Dies kann zu einer präziseren Passform in einer gut definierten Tasche führen, kann aber in einer weniger komplementären Umgebung auch zu sterischen Hinderungen führen.

    • Lineares Heptyl: Eine lineare Heptylkette bietet maximale Flexibilität, was jedoch mit einem erheblichen entropischen Preis bei der Bindung verbunden ist. Die Cyclisierung zur Cycloheptylgruppe schränkt diese Flexibilität ein und kann die Bindung begünstigen.

Die Wahl zwischen diesen Gruppen ist daher ein Kompromiss zwischen der Größe der hydrophoben Tasche, der gewünschten Konformation des Liganden und den thermodynamischen Kosten der Bindung.

Fallstudien: Quantitative Analyse der Auswirkungen auf die Rezeptoraffinität

Die Untersuchung von SAR-Daten aus der wissenschaftlichen Literatur liefert konkrete Beweise für die Auswirkungen der Cycloheptylgruppe. Im Folgenden werden vergleichende Daten für verschiedene Rezeptorsysteme vorgestellt.

Fallstudie 1: Cannabinoid-Rezeptoren (CB1 und CB2)

Cannabinoid-Rezeptoren sind ein bekanntes Ziel für Liganden, die Cycloalkyl-Seitenketten enthalten.[9] Studien haben gezeigt, dass die Größe des Cycloalkylrings die Affinität und Selektivität für die CB1- und CB2-Rezeptoren erheblich beeinflussen kann.

Tabelle 1: Vergleich der Bindungsaffinitäten (Ki, nM) von Δ⁸-THC-Analoga mit unterschiedlichen Cycloalkyl-Seitenketten

VerbindungSeitenketteCB1-Affinität (Ki, nM)CB2-Affinität (Ki, nM)
1a CyclopentylHochHoch
1b CyclohexylMäßigMäßig
1c CycloheptylHochHoch

Hinweis: Qualitative Daten basieren auf allgemeinen Trends, die in der Literatur zur Cannabinoid-Rezeptor-SAR berichtet werden. Quantitative Struktur-Wirkungs-Beziehungsstudien deuten darauf hin, dass Cyclopentyl- und Cyclopropylringe die Seitenkette in günstige Orientierungen für die Rezeptorbindung zwingen, während Cyclohexyl-substituierte Ketten weniger günstige Konformationen annehmen.[10] Die Cycloheptylgruppe zeigt in einigen Fällen eine hohe Affinität, was auf ihre Fähigkeit hindeutet, eine optimale Konformation für die Rezeptorbindung einzunehmen.

Analyse: In bestimmten Serien von Cannabinoid-Liganden zeigt das Cycloheptyl-Analogon eine mit dem Cyclopentyl-Analogon vergleichbare oder sogar höhere Affinität, die beide das Cyclohexyl-Analogon übertreffen. Dies deutet darauf hin, dass die größere und flexiblere Cycloheptylgruppe die hydrophobe Tasche der Cannabinoid-Rezeptoren effektiv besetzen kann, möglicherweise besser als der starrere Cyclohexylring.[10]

Fallstudie 2: Opioid-Rezeptoren

Opioid-Rezeptoren (μ, δ, κ) sind ein weiteres wichtiges Ziel für die Schmerztherapie. Die N-Substituenten in vielen Opioid-Liganden spielen eine entscheidende Rolle für die Affinität und das funktionelle Profil. Die Cyclopropylmethylgruppe ist ein bekannter Substituent in diesem Zusammenhang.

Tabelle 2: Hypothetischer Vergleich der Bindungsaffinitäten (Ki, nM) von Morphinan-Analoga

VerbindungN-Substituentμ-Affinität (Ki, nM)δ-Affinität (Ki, nM)κ-Affinität (Ki, nM)
2a Cyclohexylmethyl1.52510
2b Cycloheptylmethyl2.03012

Hinweis: Diese Daten sind hypothetisch und dienen der Veranschaulichung eines typischen SAR-Trends. Die tatsächlichen Werte können je nach dem spezifischen Morphinan-Grundgerüst variieren. Studien an verschiedenen Opioid-Liganden haben die Bedeutung der Seitenkette für die Bestimmung der relativen Affinität an den Delta- und Kappa-Rezeptoren gezeigt.[11]

Analyse: In diesem hypothetischen Szenario führt die Vergrößerung des Rings von Cyclohexyl zu Cycloheptyl zu einer leichten Verringerung der Affinität an allen drei Rezeptorsubtypen. Dies könnte auf eine suboptimale Passform der größeren Cycloheptylgruppe in der relativ eingeschränkten N-Substituenten-Tasche der Opioid-Rezeptoren hindeuten. Es unterstreicht, dass eine größere Lipophilie nicht immer zu einer höheren Affinität führt und dass die Komplementarität der Form entscheidend ist.

Experimenteller Arbeitsablauf zur Bewertung der Rezeptorbindungsaffinität

Um die Auswirkungen der Cycloheptyl-Seitenkette empirisch zu bewerten, ist ein robuster und reproduzierbarer experimenteller Arbeitsablauf unerlässlich. Der kompetitive Radioliganden-Bindungsassay ist eine Goldstandard-Methode zur Bestimmung der Affinität eines unmarkierten Liganden für einen Rezeptor.[12]

Prinzip des kompetitiven Radioliganden-Bindungsassays

Bei diesem Assay konkurriert eine Reihe von Konzentrationen des unmarkierten Testliganden (z. B. das Cycloheptyl-Analogon) mit einer festen Konzentration eines radioaktiv markierten Liganden (Radioligand) um die Bindung an eine Rezeptorpräparation (z. B. Zellmembranen, die den Zielrezeptor exprimieren).[12][13] Die Menge an gebundenem Radioliganden wird gemessen, und aus der Abnahme der Radioaktivität mit zunehmender Konzentration des Testliganden kann die Hemmkonstante (IC₅₀) bestimmt werden. Der IC₅₀-Wert ist die Konzentration des Testliganden, die 50 % der spezifischen Bindung des Radioliganden hemmt. Aus dem IC₅₀-Wert kann dann die Bindungsaffinitätskonstante (Ki) berechnet werden.[12][14]

G cluster_prep Vorbereitung cluster_assay Assay-Durchführung cluster_analysis Datenerfassung & Analyse P1 Rezeptorpräparation (Zellmembranen) A1 Inkubation (Rezeptor + Radioligand + Testligand) P1->A1 P2 Radioligand-Lösung (feste Konzentration) P2->A1 P3 Testligand-Verdünnungen (Cycloheptyl-Analogon) P3->A1 A2 Trennung von gebundenem und freiem Radioliganden (Filtration) A1->A2 Gleichgewicht erreicht A3 Waschen der Filter A2->A3 D1 Szintillationszählung (Quantifizierung der Radioaktivität) A3->D1 D2 Erstellung der Kompetitionskurve D1->D2 D3 Bestimmung von IC50 und Ki D2->D3

Abbildung 1: Allgemeiner Arbeitsablauf eines kompetitiven Radioliganden-Bindungsassays.

Detailliertes Protokoll: Kompetitiver Radioliganden-Bindungsassay

Dieses Protokoll bietet einen allgemeinen Rahmen. Spezifische Parameter wie Pufferzusammensetzung, Inkubationszeit und -temperatur müssen für jedes Rezeptorsystem optimiert werden.[13][15]

  • Reagenzienvorbereitung:

    • Assay-Puffer: Bereiten Sie einen geeigneten Puffer vor (z. B. 50 mM Tris-HCl, 5 mM MgCl₂, pH 7,4).[14]

    • Rezeptorpräparation: Homogenisieren Sie Zellen oder Gewebe, die den Zielrezeptor exprimieren, in eiskaltem Puffer und bereiten Sie Membranen durch Zentrifugation vor.[14] Bestimmen Sie die Proteinkonzentration (z. B. mit einem BCA-Assay).

    • Radioligand: Verdünnen Sie den Radioliganden auf eine Arbeitskonzentration (typischerweise in der Nähe seines Kd-Wertes) im Assay-Puffer.

    • Testverbindungen: Bereiten Sie eine serielle Verdünnungsreihe der Cycloheptyl-Verbindung und ihrer Analoga (z. B. Cyclohexyl, lineares Heptyl) vor.

  • Assay-Setup (in einer 96-Well-Platte):

    • Gesamtbindung: Geben Sie Assay-Puffer, Radioligand und Rezeptorpräparation in die Wells.

    • Nicht-spezifische Bindung (NSB): Geben Sie Assay-Puffer, Radioligand, Rezeptorpräparation und eine hohe Konzentration eines bekannten, unmarkierten Liganden (zur Sättigung aller spezifischen Bindungsstellen) in die Wells.

    • Kompetitive Bindung: Geben Sie Assay-Puffer, Radioligand, Rezeptorpräparation und die verschiedenen Konzentrationen Ihrer Testverbindungen in die Wells.

  • Inkubation:

    • Inkubieren Sie die Platte für eine ausreichende Zeit (z. B. 60 Minuten) bei einer bestimmten Temperatur (z. B. 30 °C), damit die Bindung das Gleichgewicht erreichen kann.[14]

  • Filtration:

    • Filtrieren Sie den Inhalt jedes Wells schnell durch eine Glasfaser-Filterplatte mit einem Vakuum-Harvester. Dies trennt den rezeptorgebundenen Radioliganden (auf dem Filter) vom freien Radioliganden (im Filtrat).[14][15]

    • Waschen Sie die Filter schnell mit eiskaltem Waschpuffer, um ungebundenen Radioliganden zu entfernen.[15]

  • Zählung und Analyse:

    • Trocknen Sie die Filter, geben Sie Szintillationsflüssigkeit hinzu und zählen Sie die Radioaktivität mit einem Mikroplatten-Szintillationszähler.[14][15]

    • Berechnen Sie die spezifische Bindung: Gesamtbindung - NSB.

    • Tragen Sie die prozentuale spezifische Bindung gegen den Logarithmus der Konzentration der Testverbindung auf, um eine sigmoide Dosis-Wirkungs-Kurve zu erhalten.

    • Bestimmen Sie den IC₅₀-Wert aus der Kurve mit einer nichtlinearen Regressionsanalyse.

    • Berechnen Sie den Ki-Wert mit der Cheng-Prusoff-Gleichung: Ki = IC₅₀ / (1 + [L]/Kd), wobei [L] die Konzentration des Radioliganden und Kd seine Dissoziationskonstante ist.[14]

Alternative Technik: Oberflächenplasmonenresonanz (SPR)

SPR ist eine markierungsfreie Technik, die die Messung von Bindungsereignissen in Echtzeit ermöglicht.[16][17][18] Bei einem typischen SPR-Experiment wird der Rezeptor auf einer Sensorchip-Oberfläche immobilisiert.[16][17] Eine Lösung, die den Liganden (Analyt) enthält, fließt über die Oberfläche, und die Bindung wird als Änderung des Brechungsindex erfasst, die in Resonanzeinheiten (RU) quantifiziert wird.[16] Dies ermöglicht die Bestimmung von kinetischen Parametern (Assoziations- und Dissoziationsratenkonstanten) sowie der Gleichgewichtsdissoziationskonstante (Kd).[19][20]

SPR_Workflow Start Start Prep Liganden- (Rezeptor) & Analyten- (Ligand) Vorbereitung Start->Prep Immob Immobilisierung des Rezeptors auf dem Sensorchip Prep->Immob Binding Injektion des Analyten über die Oberfläche Immob->Binding Detection Echtzeit-Detektion der Bindung (Sensorgramm) Binding->Detection Analysis Analyse der kinetischen Daten (ka, kd, KD) Detection->Analysis End Ende Analysis->End

Abbildung 2: Vereinfachter Arbeitsablauf eines SPR-Experiments zur Affinitätsbestimmung.

Synthetische Überlegungen

Die praktische Umsetzung von SAR-Studien erfordert effiziente synthetische Methoden zur Einführung der Cycloheptylgruppe. Die Wahl der Methode hängt vom Ausgangsmaterial und der Gesamt-Synthesestrategie ab. Gängige Ansätze umfassen:

  • Alkylierung mit Cycloheptylhalogeniden: Nucleophile Substitution an einem geeigneten Substrat (z. B. einem Amin oder Phenol) mit Cycloheptylbromid oder -iodid.

  • Reduktive Aminierung: Reaktion eines Amins mit Cycloheptanon in Gegenwart eines Reduktionsmittels (z. B. Natriumtriacetoxyborhydrid), um ein sekundäres oder tertiäres Amin zu bilden.

  • Organokupfer-Chemie: Verwendung von Gilman-Reagenzien (Lithiumdicycloheptylcuprat) für 1,4-konjugierte Additionen an α,β-ungesättigte Carbonylverbindungen.

  • Ringschlussmetathese (RCM): Aufbau des Cycloheptanrings aus einem acyclischen Dien-Vorläufer unter Verwendung von Grubbs-Katalysatoren.

Die Verfügbarkeit von Ausgangsmaterialien und die Kompatibilität der Reaktionsbedingungen mit anderen funktionellen Gruppen im Molekül sind entscheidende Faktoren bei der Wahl der Syntheseroute.

Schlussfolgerung und Ausblick

Die Cycloheptyl-Seitenkette stellt ein wertvolles, wenn auch oft unterschätztes Werkzeug im Arsenal des medizinischen Chemikers dar. Ihre einzigartige Kombination aus Größe, Lipophilie und konformativer Flexibilität ermöglicht es ihr, Bindungstaschen auf eine Weise zu besetzen, die mit kleineren oder starreren Cycloalkylgruppen nicht möglich ist.

Zusammenfassende Punkte:

  • Vorteile: Die Cycloheptylgruppe kann die Bindungsaffinität erhöhen, indem sie große hydrophobe Taschen vollständig ausfüllt und durch ihre Flexibilität eine induzierte Anpassung an die Rezeptorbindungsstelle ermöglicht.

  • Nachteile: Die hohe konformative Flexibilität kann zu einem signifikanten entropischen Verlust bei der Bindung führen, was die Affinität verringert, wenn die Bindungstasche keine komplementäre Konformation begünstigt.

  • Kontextabhängigkeit: Die Auswirkung der Cycloheptylgruppe ist stark kontextabhängig und hängt von der Topologie der spezifischen Rezeptorbindungsstelle ab. Eine pauschale Aussage über ihre Überlegenheit oder Unterlegenheit ist nicht möglich.

Die systematische vergleichende Analyse, wie in diesem Leitfaden beschrieben, ist unerlässlich, um das Potenzial der Cycloheptylgruppe in einem bestimmten chemischen Gerüst und für ein bestimmtes biologisches Ziel zu erschließen. Zukünftige Studien, die computergestütztes Design mit empirischen Tests kombinieren, werden unser Verständnis weiter vertiefen und eine rationalere Nutzung dieses vielseitigen Strukturelements in der Arzneimittelentwicklung ermöglichen.

Referenzen

  • BenchChem. (n.d.). Grundprinzipien von kompetitiven Bindungsassays. Abgerufen von

  • Creative BioMart. (n.d.). Prinzip und Protokoll der Oberflächenplasmonenresonanz (SPR). Abgerufen von

  • Gifford Bioscience. (n.d.). Datenblatt Radioliganden-Bindungsassay-Protokoll. Abgerufen von

  • Gifford Bioscience. (n.d.). Radioliganden-Bindungsassay. Abgerufen von

  • Alfa Cytology. (n.d.). Kompetitive Radioliganden-Bindungsassays. Abgerufen von

  • Creative Biolabs. (n.d.). Oberflächenplasmonenresonanz-Protokoll & Fehlerbehebung. Abgerufen von

  • W.W. Norton. (n.d.). 2.13 Physikalische Eigenschaften von Alkanen und Cycloalkanen. Abgerufen von

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. Abgerufen von

  • NIH. (n.d.). Verwendung von Oberflächenplasmonenresonanz (SPR) zur Bestimmung von Bindungsaffinitäten und kinetischen Parametern zwischen Komponenten, die für Fusionsmaschinerie wichtig sind. Abgerufen von

  • Portland Press. (2023). Ein Leitfaden für Anfänger zur Oberflächenplasmonenresonanz. The Biochemist. Abgerufen von

  • Chemistry Stack Exchange. (2015). Siede-/Schmelzpunkte von Cyclohexan und Cycloheptan. Abgerufen von

  • Chemistry LibreTexts. (2021). 12.1: Nomenklatur und physikalische Eigenschaften von Cycloalkanen. Abgerufen von

  • Frontiers. (2018). Synthese, biologische Bewertung und SAR-Studien von 14β-Phenylacetyl-substituierten 17-Cyclopropylmethyl-7,8-dihydronoroxymorphinon-Derivaten: Liganden mit gemischtem NOP- und Opioid-Rezeptor-Profil. Abgerufen von

  • NIH. (2012). Rezeptor-Bindungsassays für HTS und Arzneimittelentdeckung. Abgerufen von

  • Wikipedia. (n.d.). Cycloheptan. Abgerufen von

  • Chemistry LibreTexts. (2023). Physikalische Eigenschaften von Cycloalkanen. Abgerufen von

  • NIH. (2016). Die Struktur-Funktions-Beziehungen von klassischen Cannabinoiden: CB1/CB2-Modulation. Abgerufen von

  • PubMed. (n.d.). Synthese und SAR-Studie von Opioid-Rezeptor-Liganden: Mono- und Bis-Indolomorphinane. Abgerufen von

  • PubMed. (2018). Synthese, biologische Bewertung und SAR-Studien von 14β-Phenylacetyl-substituierten 17-Cyclopropylmethyl-7,8-dihydronoroxymorphinon-Derivaten: Liganden mit gemischtem NOP- und Opioid-Rezeptor-Profil. Abgerufen von

  • ResearchGate. (2014). (PDF) CB2-Cannabinoid-Rezeptor-Liganden. Abgerufen von

  • OUCI. (2018). Synthese, biologische Bewertung und SAR-Studien von 14β-Phenylacetyl-substituierten 17-Cyclopropylmethyl-7,8-dihydronoroxymorphinon-Derivaten: Liganden mit gemischtem NOP- und Opioid-Rezeptor-Profil. Abgerufen von

  • Organic Chemistry Portal. (n.d.). Cyclohepten-Synthese. Abgerufen von

  • Organic Syntheses Procedure. (n.d.). Cyclohexen, 2-(1-buten-3-inyl)-1,3,3-trimethyl-, (E)-. Abgerufen von

  • Tocris. (n.d.). Cannabinoid-Rezeptor-Liganden. Abgerufen von

  • NIH. (n.d.). Fluoreszierende Derivate des σ-Rezeptor-Liganden 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazin (PB28) als Werkzeug für Aufnahme- und zelluläre Lokalisierungsstudien in Pankreastumorzellen. Abgerufen von

  • ResearchGate. (n.d.). Transformation der Cyclohexylgruppe in Cyclohexenyl- und Phenylgruppen. Abgerufen von

  • NIH. (n.d.). Der erste universelle Opioid-Ligand, (2S)-2-[(5R,6R,7R,14S)-N-Cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028): Charakterisierung der In-vitro- und In-vivo-Pharmakologie. Abgerufen von

  • PubMed. (n.d.). Struktur-Wirkungs-Beziehungen von G-Protein-gekoppelten Rezeptoren. Abgerufen von

  • PubMed. (n.d.). Substruktur-Mining von GPCR-Liganden enthüllt aktivitätsklassenspezifische funktionelle Gruppen auf unvoreingenommene Weise. Abgerufen von

  • The University of Aberdeen Research Portal. (n.d.). Pharmakophorische Anforderungen an die Cannabinoid-Seitenkette. Untersuchung der Cannabinoid-Rezeptor-Subsite bei C1'. Abgerufen von

  • Ravi Divakaran. (2008). Schutzgruppen in der organischen Synthese. Abgerufen von

  • NIH. (n.d.). Wie Liganden die molekulare Pharmakologie von GPCRs beleuchten. Abgerufen von

  • PubMed Central. (n.d.). Nutzung der Zyklisierungsstrategie für die Entdeckung neuer Medikamente. Abgerufen von

  • PubMed. (n.d.). Pentacycle-Derivate als Cannabinoid-CB1-Rezeptor-Liganden. Abgerufen von

  • Drug Design Org. (n.d.). Struktur-Wirkungs-Beziehungen. Abgerufen von

  • NIH. (2024). Optimierung potenter und selektiver Cyclohexylsäure-ERAP1-Inhibitoren unter Verwendung von struktur- und eigenschaftsbasiertem Wirkstoffdesign. Abgerufen von

  • ResearchGate. (2025). Cyclopentyl-, Cyclohexyl- und Cycloheptyl-Kationen: computergestützte Studien der Strukturen, Stabilität, 13C-NMR-chemischen Verschiebungen und möglichen Umlagerungswege. Abgerufen von

  • The Royal Society of Chemistry. (2024). Phenyl- versus Cyclohexyl-terminierte Substituenten: Vergleichende Studie zu aggregierten Strukturen und Elektronentransporteigenschaften. Abgerufen von

  • PubMed Central. (2023). Struktur, Funktion und Arzneimittelentdeckung der GPCR-Signalübertragung. Abgerufen von

  • PubMed Central. (2021). Studien zur Affinität von 6-[(n-(Cyclo)aminoalkyl)oxy]-4H-chromen-4-onen für Sigma-1/2-Rezeptoren. Abgerufen von

  • PubMed. (n.d.). Die Rolle der Seitenkette bei der Bestimmung der relativen Delta- und Kappa-Affinität in C5'-substituierten Analoga von Naltrindol. Abgerufen von

  • Wikipedia. (n.d.). Organokupfer-Chemie. Abgerufen von

  • NIH. (n.d.). Strategie zur Verlängerung der Halbwertszeit im Wirkstoffdesign und ihre Bedeutung. Abgerufen von

Sources

Safety Operating Guide

Navigating the Disposal of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is not classified as acutely toxic, its handling and disposal demand a systematic and informed approach, rooted in the foundational principles of laboratory safety.

Hazard Profile and Immediate Safety Considerations

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-volatile, solid organic acid. Based on data from structurally similar compounds, such as its cyclopentyl and cyclohexyl analogs, it should be handled as a potential irritant.[1][2][3]

Key Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

  • Avoid Dust Generation: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[4]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Hazard Classification (Inferred)GHS Pictogram (Anticipated)Precautionary Statements
Skin Irritation (Category 2)Exclamation MarkP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)Exclamation MarkP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkP261, P271, P304+P340, P312, P403+P233, P405

Table 1: Anticipated Hazard Profile based on Analogous Compounds.

The Core Principle: Waste Segregation and Institutional Protocol

The cardinal rule of chemical disposal is that no chemical waste should be discharged into the sanitary sewer system without explicit authorization and adherence to neutralization protocols.[6][7] (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid must be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[8]

The rationale behind this is twofold:

  • Environmental Protection: While this specific compound has low water solubility and is not expected to be a significant environmental hazard, the cumulative effect of improper disposal from multiple sources can be substantial.[9]

  • Infrastructure Integrity: The introduction of acidic compounds into plumbing systems can cause corrosion and damage over time.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

Step 1: Waste Identification and Containment

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6][10] The original product container, if empty and in good condition, can be repurposed for this.

  • Initial Labeling: As soon as the first quantity of waste is added, label the container with the words "HAZARDOUS WASTE ".[11][12] This is a mandatory requirement under regulations set forth by agencies like the Environmental Protection Agency (EPA).[11][13]

Step 2: Accumulation and Detailed Labeling

  • Full Chemical Name: Clearly write the full, unambiguous chemical name: "(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid". Do not use abbreviations, acronyms, or chemical formulas.[8]

  • Composition: If the waste is a mixture, list all constituents and their approximate percentages.[6][12]

  • Hazard Information: Indicate the primary hazards (e.g., "Irritant").[11]

  • Contact Information: Include the name of the principal investigator and the laboratory location.

  • Secure Storage: Keep the waste container tightly sealed except when adding more waste.[10][12] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6][11] The SAA must be under the control of the generator and inspected regularly for any signs of leakage.[6][12]

Step 3: Arranging for Disposal

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[10]

  • Request Pickup: Once the container is full or the experiment is complete, arrange for waste pickup through your institution's EHS department.[8][12] This is typically done by submitting a chemical waste pickup request form online.

  • Final Disposal: The EHS department will then transport the waste to a licensed hazardous waste contractor for final disposition, which usually involves high-temperature incineration to convert the material into less harmful substances.[9][11]

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow Disposal Workflow for (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid cluster_prep Preparation & Safety cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposition Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE SelectContainer Select Compatible Solid Waste Container PPE->SelectContainer LabelHW Affix 'HAZARDOUS WASTE' Label SelectContainer->LabelHW AddWaste Transfer Waste to Container LabelHW->AddWaste FullLabel Add Full Chemical Name, Hazards, and Lab Info AddWaste->FullLabel StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) FullLabel->StoreSAA Inspect Weekly Inspection for Leaks? StoreSAA->Inspect Leaking Repackage & Clean Spill Inspect->Leaking Yes Full Container Full (<=90%)? Inspect->Full No Leaking->StoreSAA RequestPickup Submit EHS Waste Pickup Request Full->RequestPickup Yes End EHS Collects for Incineration RequestPickup->End

Caption: Decision workflow for proper chemical disposal.

Prohibited Actions and Decontamination
  • Sink Disposal: Absolutely do not dispose of the solid material or solutions containing it down the drain.[6]

  • Trash Disposal: Do not dispose of the chemical in the regular solid waste trash.

  • Mixing Wastes: Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[6][9]

  • Decontamination: For cleaning glassware or surfaces contaminated with this compound, use a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Decontaminate surfaces by scrubbing with alcohol.[5] Dispose of contaminated disposable items, such as gloves or paper towels, as solid chemical waste.[9]

By adhering to this structured and compliant disposal protocol, researchers and laboratory professionals can uphold their commitment to safety and environmental stewardship, ensuring that scientific advancement does not come at the cost of ecological integrity.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. MCF Environmental Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. National Center for Biotechnology Information, PubChem. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. As a Senior Application Scientist, this document synthesizes technical data with field-proven experience to ensure the safety of researchers, scientists, and drug development professionals. While specific hazard data for this exact compound is not extensively published, the guidance herein is expertly extrapolated from the known profiles of structurally analogous N-Boc protected amino acids and the inherent risks associated with handling fine chemical powders.

Hazard Assessment and Risk Analysis

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is an N-Boc protected amino acid derivative. Compounds of this class are typically crystalline solids or fine powders. The primary risks associated with handling this and similar chemicals stem from direct contact and inhalation.

Chemical Hazards: Based on data from closely related structures like 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid and 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid, the anticipated hazards include:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Direct contact with eyes can cause significant irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of dust may irritate the nose, throat, and lungs.[1][2][4]

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2][4]

Physical Hazards: The physical form of the compound as a fine powder introduces additional risks:

  • Inhalation and Aerosolization: Fine powders can easily become airborne during handling, such as weighing or transferring, leading to inadvertent inhalation.[5][6][7]

  • Area Contamination: Dispersed dust can settle on surfaces, equipment, and clothing, increasing the risk of exposure through secondary contact.[6]

  • Electrostatic Charge: Powders can be subject to static electricity, causing them to disperse unexpectedly when handled with tools like spatulas.[6]

Hazard Summary Table

Hazard TypePotential EffectGHS Hazard Statement (Anticipated)
Health Causes skin irritationH315[1][2][3][4]
Causes serious eye irritationH319[1][2][3][4]
May cause respiratory irritationH335[1][2][4]
Harmful if swallowedH302[2][4]
Physical Inhalation of fine dustRespiratory exposure and contamination[5][7]
Electrostatic dispersionUncontrolled spread of material[6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific PPE is contingent on the scale of the operation and the potential for dust generation or splashing. The primary goal of PPE is to supplement, not replace, crucial engineering controls like chemical fume hoods.[8]

Eye and Face Protection The causality for robust eye protection is the compound's classification as a serious eye irritant.

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8]

  • Splash or Significant Dust Hazard: When handling quantities greater than a few grams, or during any procedure with a risk of splashing (e.g., dissolving in solvent) or significant dust generation, chemical splash goggles are required.[8][9]

  • Large-Scale Operations: For handling large quantities where the risk of significant splashing is high, a face shield must be worn in conjunction with chemical splash goggles.[9][10]

Hand Protection To prevent skin irritation, direct contact with the hands must be avoided.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[8][9] Always inspect gloves for tears or holes before use.[9]

  • Best Practices: Change gloves immediately if they become contaminated. For prolonged work, it is good practice to change gloves at least every two hours.[11] When removing gloves, use a technique that avoids touching the outer surface with bare skin. Always wash hands thoroughly with soap and water after removing gloves.[12][13]

Skin and Body Protection Protecting skin and personal clothing from contamination is crucial.

  • Standard Use: A buttoned, long-sleeved laboratory coat is required for all procedures.[9][14]

  • Larger Quantities/Splash Risk: For operations involving larger quantities or a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][15]

Respiratory Protection The primary defense against respiratory irritation is the use of engineering controls.

  • Primary Control: All work that involves handling the open, solid form of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid must be performed inside a certified chemical fume hood.[6][11] This engineering control is designed to capture and exhaust airborne dust and particulates, protecting the user.

  • Secondary Control: In rare situations where a fume hood is not feasible or during a large spill clean-up, a NIOSH-approved N95 respirator (or equivalent) should be used to prevent the inhalation of airborne powder.[9] The use of respirators must be part of a formal respiratory protection program that includes fit-testing and training.

PPE Selection Summary by Task Scale

Task Scale / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<1g) Safety glasses with side shieldsNitrile glovesLab coatWork in a chemical fume hood
Medium Scale (1-10g) Chemical splash gogglesNitrile glovesLab coatWork in a chemical fume hood
Large Scale (>10g) or Splash Risk Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coat and chemical-resistant apronWork in a chemical fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLab coat / Chemical-resistant suitN95 respirator (minimum)

Operational and Disposal Plans

A self-validating protocol relies on consistent, safe work practices. The following step-by-step procedures are designed to minimize exposure at every stage.

Detailed Protocol for Weighing and Handling

  • Designate and Prepare the Work Area: All handling of the solid compound must occur within a designated area inside a chemical fume hood.[11] Line the work surface with absorbent, disposable bench paper.[11]

  • Assemble Equipment: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, receiving flasks, solvent, etc.) is present to minimize traffic in and out of the controlled area.

  • Tare the Receiving Container: Place a sealable container (e.g., a vial or flask with a lid) on the balance and tare it. This avoids weighing the powder on an open balance where drafts can cause dispersion.[11]

  • Transfer Powder in Hood: Move the tared, empty container and the stock bottle of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid into the fume hood. Carefully transfer the desired amount of powder from the stock bottle to the tared container. Keep containers as low to the work surface as possible to minimize the distance the powder can fall and become airborne.

  • Seal and Weigh: Securely close the lid on the receiving container. You may now remove the sealed container from the hood to weigh it accurately on a nearby analytical balance without risk of dust exposure.[11]

  • Proceed with Work: Return the sealed container to the fume hood to proceed with the experiment (e.g., dissolving in a solvent).

  • Decontaminate and Clean: After the task is complete, wipe down all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) to decontaminate them. Dispose of the contaminated bench paper as solid chemical waste. Wash hands thoroughly.[11]

Spill Management

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Protect: Don the appropriate PPE as outlined in the table above for "Spill Cleanup."

  • Contain: For a dry powder spill, gently cover the material with an absorbent material. Avoid dry sweeping, which can generate dust. Use a HEPA-filtered vacuum for final cleanup if available.[11]

  • Dispose: Collect all contaminated materials in a clearly labeled, sealed waste container for hazardous chemical disposal.

Disposal Plan

  • Contaminated PPE: Used gloves, bench paper, and other contaminated disposable materials must be placed in a sealed, labeled hazardous waste bag or container.[12][16]

  • Chemical Waste: All surplus (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid and solutions containing it must be disposed of as hazardous chemical waste. Place it in a sealed, properly labeled container.[17]

  • Regulatory Compliance: Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.[16][17] Never dispose of this chemical down the drain or in regular trash.

Workflow and Logic Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

PPE_Workflow start Task Assessment: Handling (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid eng_control Is all handling of open powder performed in a fume hood? start->eng_control stop STOP! Re-evaluate procedure. Do not proceed. eng_control->stop No scale Assess Scale and Splash Risk eng_control->scale Yes small_scale Small Scale (<1g) No Splash Risk scale->small_scale Small medium_scale Medium Scale (1-10g) or Minor Splash Risk scale->medium_scale Medium large_scale Large Scale (>10g) or Significant Splash Risk scale->large_scale Large ppe_small Required PPE: • Lab Coat • Nitrile Gloves • Safety Glasses w/ Side Shields small_scale->ppe_small ppe_medium Required PPE: • Lab Coat • Nitrile Gloves • Chemical Splash Goggles medium_scale->ppe_medium ppe_large Required PPE: • Lab Coat & Chem-Resistant Apron • Nitrile Gloves (Double) • Goggles & Face Shield large_scale->ppe_large

Caption: PPE Selection Workflow for Handling (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

References

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. (n.d.). PubChem, NIH.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). University of Washington.
  • Personal protective equipment for handling N-Boc-aminomethanol. (n.d.). BenchChem.
  • Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc). (n.d.). BenchChem.
  • N-Boc-2-aminoacetaldehyde Safety Data Sheet. (2023). CymitQuimica.
  • Personal Protective Equipment. (2025). US EPA.
  • 3-(BOC-amino)-1-propanol Safety Data Sheet. (2025). Fisher Scientific.
  • 2-(3-((Tert-butoxycarbonyl)amino)cyclobutyl)acetic acid Safety Data Sheet. (2025). MedChemExpress.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University, Environment, Health & Safety.
  • Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich.
  • Amino Acid Standard Safety Data Sheet. (n.d.). Agilent.
  • Inhalation Hazards in Powder Mixing. (2025). PerMix.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley, Environmental Health and Safety.
  • MEM Non-Essential Amino Acids Solution 100X Material Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • cis-2-(tert-Butoxycarbonylamino)-cyclohexanecarboxylic acid Safety Data Sheet. (2025). Fisher Scientific.
  • 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Safety Information. (n.d.). BLDpharm.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。